molecular formula C9H7BrO2 B598214 5-Bromo-4-Chromanone CAS No. 1199782-67-6

5-Bromo-4-Chromanone

Katalognummer: B598214
CAS-Nummer: 1199782-67-6
Molekulargewicht: 227.057
InChI-Schlüssel: ZZWQBLPTSSWLPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-chromanone serves as a valuable chemical scaffold and synthetic intermediate in medicinal chemistry, particularly in the search for new bioactive molecules. The chroman-4-one core structure is of significant research interest due to its presence in various natural products and its broad spectrum of reported biological activities . Recent scientific investigations highlight the strong potential of synthetic chroman-4-one derivatives in addressing the critical challenge of microbial resistance. Studies have demonstrated that novel compounds based on this scaffold exhibit potent antimicrobial activity against a range of pathogenic fungi and bacteria, with some derivatives showing greater potency than standard controls . The bromine substituent on the aromatic ring of this compound provides a key site for further chemical modifications, enabling researchers to explore structure-activity relationships and optimize properties for specific targets. Molecular modeling studies suggest that chroman-4-one derivatives can interact with key biological targets in pathogens, such as inhibiting cysteine synthase or targeting HOG1 kinase and FBA1 in Candida species, which are crucial for fungal virulence and survival . This makes this compound a crucial building block for chemists and researchers developing new therapeutic agents against resistant microorganisms .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWQBLPTSSWLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670469
Record name 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199782-67-6
Record name 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-4-Chromanone

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. It details the chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities associated with the chromanone scaffold.

Chemical Structure and Properties

This compound, with the IUPAC name 5-bromo-2,3-dihydrochromen-4-one, is a derivative of chromanone where a bromine atom is substituted at the C5 position of the aromatic ring. The chromanone core is a bicyclic structure formed by the fusion of a benzene ring and a dihydropyran-4-one ring. This scaffold is a key building block for a variety of more complex molecules, including flavonoids and other biologically active compounds.[1][2]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name 5-bromo-2,3-dihydrochromen-4-one[1]
Synonyms 5-Bromochroman-4-one[1]
CAS Number 1199782-67-6[1]
Chemical Formula C₉H₇BrO₂[1]
Molecular Weight 227.06 g/mol [1]
Boiling Point 339.4 ± 42.0 °C at 760 mmHg[1]
Appearance Data not available (often pale solids)
Melting Point Data not available
InChI Key ZZWQBLPTSSWLPE-UHFFFAOYSA-N[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected characteristic signals can be predicted based on its structure and data from analogous compounds like 4-chromanone and its other halogenated derivatives.[3][4]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueCharacteristic Signals
¹H NMR Aromatic Protons (H6, H7, H8): ~7.0-7.8 ppm (multiplets).• -O-CH₂- Protons (H2): ~4.5 ppm (triplet).• -CH₂-C=O Protons (H3): ~2.8 ppm (triplet).
¹³C NMR Carbonyl Carbon (C4): ~191 ppm.• Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): ~115-161 ppm (C5 attached to Br will be downfield).• -O-CH₂- Carbon (C2): ~67 ppm.• -CH₂-C=O Carbon (C3): ~43 ppm.
IR (Infrared) C=O Stretch (Ketone): ~1680-1690 cm⁻¹ (strong).• C-O-C Stretch (Ether): ~1220-1280 cm⁻¹.• Aromatic C=C Stretches: ~1450-1600 cm⁻¹.• Aromatic C-H Stretch: >3000 cm⁻¹.• Aliphatic C-H Stretch: <3000 cm⁻¹.• C-Br Stretch: ~550-650 cm⁻¹ (in fingerprint region).
Mass Spec (MS) Molecular Ion (M⁺): A characteristic doublet peak at m/z 226 and 228, corresponding to the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.• Key Fragments: Loss of Br (m/z 147), loss of CO (m/z 198/200).

Experimental Protocols

The synthesis of this compound can be achieved via several methods common for chromanone synthesis. A prevalent method is the intramolecular cyclization of a corresponding substituted phenol. Below is a representative protocol adapted from general literature procedures for chromanone synthesis.[3]

Protocol: Synthesis via Intramolecular Oxa-Michael Addition

This protocol describes the synthesis starting from 2'-hydroxy-5'-bromoacetophenone, which undergoes a base-catalyzed reaction with a formaldehyde equivalent, followed by intramolecular cyclization.

1. Materials:

  • 2'-hydroxy-5'-bromoacetophenone

  • Paraformaldehyde or Diethoxymethane

  • Pyrrolidine or Diisopropylamine (DIPA) as a base catalyst

  • Ethanol or other suitable alcohol as solvent

  • Hydrochloric acid (1 M aq.)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

2. Procedure:

  • To a solution of 2'-hydroxy-5'-bromoacetophenone (1.0 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents).

  • Add the base catalyst, such as pyrrolidine (1.1 equivalents), to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Acidify the mixture with 1 M HCl to neutralize the base.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

3. Purification:

  • The crude this compound can be purified by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexane.

4. Characterization:

  • The structure and purity of the final product should be confirmed using spectroscopic methods as outlined in Table 2 (NMR, IR, MS) and by determining its melting point.

Biological Activity and Signaling Pathways

While specific data on this compound is limited, the broader class of chromanone derivatives has been extensively studied for various pharmacological activities, particularly as anti-inflammatory agents.[5] Several studies have demonstrated that certain chromanone derivatives can effectively mitigate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]

The mechanism often involves the modulation of upstream signaling cascades, such as those initiated by Toll-like receptor 4 (TLR4). Upon stimulation by lipopolysaccharide (LPS), TLR4 triggers a cascade involving adaptor proteins like MyD88, leading to the activation of TAK1 kinase. TAK1, in turn, activates the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to promote the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][8]

Furthermore, the PI3K/Akt signaling pathway is also implicated and can be disturbed by chromanone derivatives, affecting the overall NF-κB activation state.[5][9][[“]]

Visualization of Inhibitory Pathway

The following diagram illustrates the proposed mechanism by which chromanone derivatives inhibit the TLR4-mediated NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p_Ikb p-IκBα (Degradation) IKK->p_Ikb NFkB_nuc NF-κB (Nuclear Translocation) p_Ikb->NFkB_nuc releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines induces transcription Akt Akt PI3K->Akt Akt->IKK modulates Inhibitor Chromanone Derivative Inhibitor->TAK1 Inhibitor->Akt

Inhibitory mechanism of chromanone derivatives on the TLR4/NF-κB pathway.

Safety and Handling

This compound is classified as a chemical that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

Table 3: GHS Hazard and Precautionary Statements

CategoryCode(s)StatementReference(s)
Hazard Statements H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

General Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from sources of ignition.

  • Store in a tightly closed container in a cool, dry place.

References

5-Bromo-4-Chromanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-4-Chromanone, a heterocyclic compound belonging to the chromanone class of molecules. While specific research on the 5-bromo isomer is limited, this document extrapolates from the well-studied chromanone scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide covers its chemical properties, potential synthesis, and the broader biological context of chromanones in drug discovery.

Core Compound Data

The fundamental chemical identifiers for this compound are summarized below. This data is essential for compound registration, sourcing, and characterization.

PropertyValue
CAS Number 1199782-67-6
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.06 g/mol
IUPAC Name 5-bromo-2,3-dihydrochromen-4-one
Synonyms 5-Bromochroman-4-one

Introduction to the Chromanone Scaffold

Chromanones (2,3-dihydro-4H-chromen-4-ones) and their derivatives are a significant class of oxygen-containing heterocyclic compounds widely found in natural products like flavonoids and homoisoflavonoids.[4] The chromanone framework is a key building block for designing and synthesizing novel therapeutic agents.[4] These compounds exhibit a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][4] Their versatility makes them attractive scaffolds for drug development programs.

Synthetic Protocols

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for creating substituted 4-chromanones. A common and efficient method involves a one-pot, base-mediated reaction between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, often facilitated by microwave irradiation.[5][6]

General Experimental Protocol: Synthesis of Substituted 4-Chromanones

This protocol describes a general method for synthesizing the chromanone core, which can be adapted for this compound by using 2'-hydroxy-5'-bromoacetophenone as a starting material.

Materials:

  • Substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-5'-bromoacetophenone)

  • Appropriate aldehyde (e.g., formaldehyde or its equivalent)

  • Base (e.g., Diisopropylamine - DIPA, Pyrrolidine)

  • Solvent (e.g., Ethanol, Methanol)

  • Microwave reactor

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • In a microwave-safe vial, combine the 2'-hydroxyacetophenone (1.0 mmol), the aldehyde (1.1 mmol), and the base (1.1 mmol) in the chosen solvent (3-5 mL).[6]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 160-170 °C for approximately 1 hour.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure 4-chromanone derivative.[6]

  • Characterize the final product using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

General Synthesis Workflow

The logical flow for the synthesis of a chromanone derivative is depicted below.

G cluster_start Starting Materials A 2'-Hydroxyacetophenone (Substituted) D One-Pot Reaction (Microwave Irradiation) A->D B Aldehyde B->D C Base (e.g., DIPA) C->D E Crude Product D->E F Purification (Flash Chromatography) E->F G Pure 4-Chromanone Derivative F->G H Characterization (NMR, MS) G->H I Final Validated Compound H->I

Caption: General workflow for the synthesis of 4-chromanone derivatives.

Biological Activity and Potential Applications

The biological activities of the chromanone scaffold are largely determined by the substitution pattern on the bicyclic ring system.[5] Bromine substitution, as in this compound, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Derivatives of chromanone have been investigated for a variety of therapeutic applications:

  • Anticancer Activity: Many chromanone derivatives have shown potent antiproliferative effects against various cancer cell lines.[4][7]

  • Antimicrobial and Antifungal Activity: The chromanone core is found in compounds with significant activity against bacteria and fungi, including resistant strains.[8][9]

  • Enzyme Inhibition: Substituted chromanones have been developed as selective inhibitors for enzymes such as Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases.[5]

  • Quorum Sensing Inhibition: Certain chromanone derivatives have been identified as potent inhibitors of quorum sensing in bacteria, a mechanism that controls virulence.[8]

Hypothetical Signaling Pathway Modulation

Given the known anti-inflammatory and anticancer activities of many chromanone derivatives, a compound like this compound could potentially modulate key signaling pathways involved in these processes, such as the NF-κB pathway, which is a central regulator of inflammation and cell survival.

G cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription NFkB->Transcription Induces Response Inflammatory Response (Cytokines, COX-2, etc.) Transcription->Response Compound This compound (Hypothesized) Compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a standard battery of in vitro assays would be employed. A primary screen would typically involve evaluating its cytotoxicity against relevant cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Normal cell line (e.g., HMEC-1) for selectivity assessment[7]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (DMSO).[6]

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This guide serves as a foundational resource for researchers interested in this compound. While direct data on this specific molecule is sparse, the rich pharmacology of the broader chromanone class provides a strong rationale for its investigation as a potential therapeutic agent.

References

An In-depth Technical Guide to 5-Bromo-2,3-dihydro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 5-Bromo-2,3-dihydro-4H-chromen-4-one

This technical guide provides a comprehensive overview of 5-bromo-2,3-dihydro-4H-chromen-4-one, a halogenated derivative of the chromanone scaffold. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It details the synthesis, potential biological activities, and relevant experimental protocols associated with this compound and its analogs.

Chemical Properties and Synthesis

5-Bromo-2,3-dihydro-4H-chromen-4-one belongs to the flavanone family, a class of flavonoids characterized by a C6-C3-C6 skeleton. The presence of a bromine atom at the 5-position of the chromanone core significantly influences its electronic properties and can modulate its biological activity.

General Synthesis Approach

The synthesis of substituted chroman-4-ones, including 5-bromo-2,3-dihydro-4H-chromen-4-one, is often achieved through a base-promoted condensation reaction between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. This reaction can be efficiently carried out using microwave irradiation, which often leads to higher yields and shorter reaction times.

A plausible synthetic route to 5-bromo-2,3-dihydro-4H-chromen-4-one would involve the reaction of 2'-hydroxy-6'-bromoacetophenone with formaldehyde. The initial aldol condensation product would then undergo intramolecular cyclization to yield the target chromanone.

Experimental Protocol: General Synthesis of Substituted Chroman-4-ones

The following is a general experimental protocol for the synthesis of 2-alkyl-substituted chroman-4-one derivatives, which can be adapted for the synthesis of 5-bromo-2,3-dihydro-4H-chromen-4-one by using the appropriate starting materials.

Materials:

  • Appropriate 2′-hydroxyacetophenone (1.0 equivalent)

  • Appropriate aldehyde (1.1 equivalents)

  • Diisopropylethylamine (DIPA) (1.1 equivalents)

  • Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

  • Dichloromethane

  • 1 M Sodium Hydroxide (aq)

  • 1 M Hydrochloric Acid (aq)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.

  • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.[1]

Biological Activity and Therapeutic Potential

Chroman-4-one and chromone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of bromine substituents can enhance the potency and selectivity of these compounds for various biological targets.

Sirtuin 2 (SIRT2) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including aging, metabolism, and cancer. SIRT2, in particular, has emerged as a promising target for the treatment of neurodegenerative diseases and cancer. Several substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2.[2][3][4][5]

Table 1: SIRT2 Inhibitory Activity of a Brominated Chroman-4-one Analog

CompoundIC₅₀ (μM) for SIRT2Selectivity over SIRT1 and SIRT3
6,8-dibromo-2-pentylchroman-4-one1.5High

Data sourced from Fridén-Saxin et al. (2012).[2][3][4][5]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[6][7] Chromone and flavanone derivatives have been shown to possess anti-inflammatory properties, with some studies suggesting that their mechanism of action involves the inhibition of the NF-κB pathway.[6]

Although a specific study detailing the anti-inflammatory activity and the precise mechanism of 5-bromo-2,3-dihydro-4H-chromen-4-one is not available in the provided search results, the general anti-inflammatory potential of the chromanone scaffold suggests that this compound may also exhibit such properties. Flavonoids, a class of compounds to which 5-bromo-2,3-dihydro-4H-chromen-4-one belongs, have demonstrated a broad range of pharmacological properties, including anti-inflammatory activity.[8]

Experimental Protocol: In Vitro NF-κB Inhibition Assay (General)

A common method to assess the inhibition of the NF-κB pathway is through a luciferase reporter gene assay in a suitable cell line (e.g., HEK293T).

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Tumor Necrosis Factor-α (TNF-α)

  • Test compound (5-bromo-2,3-dihydro-4H-chromen-4-one)

  • Luciferase assay reagent

  • Cell culture medium and supplements

Procedure:

  • Transfect HEK293T cells with the NF-κB luciferase reporter plasmid.

  • After 24-48 hours, treat the cells with various concentrations of the test compound for a predetermined time.

  • Stimulate the cells with TNF-α to induce NF-κB activation.

  • After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the preparation of substituted chroman-4-ones.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Derivative Aldol_Condensation Base-promoted Aldol Condensation 2_Hydroxyacetophenone->Aldol_Condensation Aldehyde Aldehyde Aldehyde->Aldol_Condensation Oxa_Michael Intramolecular Oxa-Michael Addition Aldol_Condensation->Oxa_Michael Intermediate Chromanone Substituted Chroman-4-one Oxa_Michael->Chromanone

Caption: General synthetic workflow for substituted chroman-4-ones.

Proposed Anti-inflammatory Signaling Pathway

This diagram depicts a simplified model of the NF-κB signaling pathway and the potential point of inhibition by a chromanone derivative.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates to nucleus Chromanone 5-Bromo-2,3-dihydro- 4H-chromen-4-one Chromanone->IKK Potential Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression induces

Caption: Potential inhibition of the NF-κB pathway by 5-bromo-2,3-dihydro-4H-chromen-4-one.

Conclusion

5-Bromo-2,3-dihydro-4H-chromen-4-one represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established methods for chromanone formation. Based on the biological activities of related brominated chromanones, this compound holds promise as a potential inhibitor of SIRT2 and may possess anti-inflammatory properties through modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate the specific biological activities, mechanism of action, and therapeutic potential of this compound. This guide provides a foundational resource for scientists and researchers interested in exploring the chemistry and biology of 5-bromo-2,3-dihydro-4H-chromen-4-one and its derivatives.

References

Physical and chemical properties of 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-Chromanone is a halogenated derivative of the chromanone scaffold, a core structure found in a variety of naturally occurring compounds and synthetic molecules of medicinal interest. The chromanone framework is recognized as a "privileged structure" in drug discovery, signifying its ability to bind to a diverse range of biological targets. The introduction of a bromine atom at the 5-position of the chromanone ring system can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents and a subject of interest for chemical and biological research. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with detailed experimental protocols and visualizations to support further research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models or inferred from related structures.

PropertyValueSource
Molecular Formula C₉H₇BrO₂--INVALID-LINK--
Molecular Weight 227.06 g/mol --INVALID-LINK--
Appearance White to off-white solid (Predicted)
Melting Point Not available (for 5-bromo isomer). For comparison, 6-Bromo-4-Chromanone has a melting point of 77-83 °C.[1]--INVALID-LINK--
Boiling Point 339.4 ± 42.0 °C at 760 mmHg (Predicted)--INVALID-LINK--
Solubility Soluble in organic solvents such as ethanol and dimethylformamide (DMF). Low solubility in water.[2]
CAS Number 37735-89-8 (This CAS number is associated with the parent compound, 4-Chromanone, in some sources. The specific CAS for this compound is not consistently reported).
IUPAC Name 5-bromo-2,3-dihydrochromen-4-one--INVALID-LINK--

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons (3H): The protons on the benzene ring will appear as a complex multiplet in the downfield region (approx. δ 7.0-8.0 ppm). The bromine atom at the 5-position will influence the chemical shifts and coupling patterns of the adjacent protons.

  • Methylene Protons at C2 (2H): These protons adjacent to the ether oxygen will likely appear as a triplet around δ 4.5 ppm.

  • Methylene Protons at C3 (2H): These protons adjacent to the carbonyl group will appear as a triplet around δ 2.8 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon (C4): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm.

  • Aromatic Carbons (6C): The six carbons of the benzene ring will show signals between δ 110-160 ppm. The carbon bearing the bromine atom (C5) will have a distinct chemical shift.

  • Methylene Carbon (C2): The carbon adjacent to the oxygen will appear around δ 65-75 ppm.

  • Methylene Carbon (C3): The carbon adjacent to the carbonyl group will be found around δ 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present.

  • C=O Stretch: A strong, sharp peak is expected in the region of 1680-1700 cm⁻¹ for the ketone carbonyl group.

  • C-O Stretch: An absorption band for the ether linkage will be observed in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks will be present above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands will appear in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption may be observed in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z 226 and 228 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways may include the loss of CO, Br, and cleavage of the dihydropyranone ring.

Synthesis and Reactivity

Chromanones are commonly synthesized through intramolecular cyclization reactions. A general and efficient method for the synthesis of substituted chromanones involves a microwave-assisted one-pot reaction.

General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A 2'-Hydroxy-5'-bromoacetophenone E One-Pot Synthesis A->E B Acetaldehyde B->E C Base (e.g., Pyrrolidine) Solvent (e.g., Ethanol) C->E D Microwave Irradiation (e.g., 150°C, 30 min) D->E F This compound E->F

Caption: General workflow for the synthesis of this compound.

The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the presence of the ether linkage. It can undergo various reactions, including nucleophilic addition to the carbonyl group, electrophilic substitution on the aromatic ring, and reactions at the α-carbon to the carbonyl.

Biological Activity and Applications

Chromanone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The specific biological activities of this compound are not extensively documented, but it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4]

Some chromanone derivatives have been shown to exert their anti-inflammatory effects by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

MAPK Signaling Pathway Inhibition by Chromanone Derivatives

G cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Pathway cluster_response Cellular Response cluster_inhibitor Inhibitor LPS LPS MAPKKK MAPKKK LPS->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK) MAPKK->MAPK phosphorylates Inflammation Inflammatory Response (e.g., NO production) MAPK->Inflammation leads to Chromanone Chromanone Derivative Chromanone->MAPK inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway by chromanone derivatives.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is adapted from general methods for the synthesis of substituted chromanones.

Materials:

  • 2'-Hydroxy-5'-bromoacetophenone

  • Acetaldehyde

  • Pyrrolidine (or another suitable base)

  • Ethanol

  • Microwave reactor

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a microwave-safe reaction vessel, combine 2'-Hydroxy-5'-bromoacetophenone (1.0 mmol), acetaldehyde (1.2 mmol), and pyrrolidine (1.2 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

  • Characterize the product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-4-Chromanone. Due to the absence of a publicly available, experimentally verified dataset for this specific compound, this guide presents predicted spectral data based on established principles of NMR spectroscopy and known substituent effects. The information herein is crucial for the structural elucidation, purity assessment, and quality control of this compound and its derivatives in research and drug development.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on the known spectra of 4-chromanone and the anticipated electronic effects of the bromine substituent on the aromatic ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The bromine atom at the C5 position will influence the chemical shifts and coupling patterns of the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (Methylene)~ 4.6Triplet (t)~ 6.5
H-3 (Methylene)~ 2.8Triplet (t)~ 6.5
H-6 (Aromatic)~ 7.6Doublet of doublets (dd)J ≈ 8.0, 1.5
H-7 (Aromatic)~ 7.0Triplet (t)J ≈ 8.0
H-8 (Aromatic)~ 7.8Doublet of doublets (dd)J ≈ 8.0, 1.5
¹³C NMR Spectral Data Summary

The ¹³C NMR spectrum will provide information about the carbon framework of this compound. The carbonyl carbon and the carbon bearing the bromine atom are expected to have characteristic chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Methylene)~ 67
C-3 (Methylene)~ 37
C-4 (Carbonyl)~ 190
C-4a (Quaternary)~ 122
C-5 (C-Br)~ 115
C-6 (Aromatic CH)~ 138
C-7 (Aromatic CH)~ 124
C-8 (Aromatic CH)~ 129
C-8a (Quaternary)~ 160

Experimental Protocols for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) should be used.

  • Acquisition Parameters:

    • Spectral Width: 12-15 ppm

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy
  • Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency) is suitable.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a spectrum with single lines for each carbon.

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm or the solvent peak (CDCl₃ at 77.16 ppm).

Logical Workflow for NMR-based Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using NMR spectroscopy.

NMR_Workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_validation Structure Validation Sample Compound Synthesis/ Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Tube Transfer to NMR Tube Dissolution->Tube H1_NMR 1H NMR Acquisition Tube->H1_NMR C13_NMR 13C NMR Acquisition Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional) Tube->TwoD_NMR Processing Spectral Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Assignment Signal Assignment Peak_Picking->Assignment Structure_Proposal Structure Proposal Assignment->Structure_Proposal Comparison Comparison with Predicted Spectra/Databases Structure_Proposal->Comparison Final_Structure Final Structure Confirmation Comparison->Final_Structure

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Infrared Spectroscopy of Chromanones

The chromanone core is a key structural motif found in a variety of biologically active compounds. Infrared spectroscopy plays a crucial role in the characterization of newly synthesized chromanone derivatives by confirming the presence of key functional groups. The most prominent features in the IR spectrum of a chromanone are the carbonyl (C=O) stretching vibration and the absorptions associated with the aromatic ring and the ether linkage. For substituted chromanones, such as 5-Bromo-4-Chromanone, additional characteristic bands corresponding to the substituent are expected. The precise frequencies of these vibrational modes can be influenced by the nature and position of substituents on the chromanone ring system.

Expected Infrared Absorption Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are predicted based on the analysis of its functional groups and comparison with structurally related compounds.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~ 3100 - 3000Medium to WeakAromatic C-H Stretching
~ 2960 - 2850Medium to WeakAliphatic C-H Stretching (in the dihydropyranone ring)
~ 1680 Strong C=O (Ketone) Stretching
~ 1600 - 1450Medium to StrongAromatic C=C Ring Stretching
~ 1300 - 1200StrongAryl Ether C-O Stretching
~ 1200 - 1000MediumC-C Stretching
~ 900 - 675StrongAromatic C-H Bending (Out-of-Plane)
~ 600 - 500Medium to WeakC-Br Stretching

Experimental Protocol for FT-IR Analysis of Solid this compound

This section details a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation and Materials

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

  • Solid sample of this compound.

3.2. Procedure

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Preparation and Analysis:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation:

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify the characteristic absorption bands and compare them with the expected values to confirm the structure of the compound.

  • Cleaning:

    • After the measurement, release the pressure clamp and remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prevent cross-contamination.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chromanone derivative, highlighting the role of IR spectroscopy.

Chromanone Synthesis and Characterization Workflow Workflow for Synthesis and Spectroscopic Characterization synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ir_spec IR Spectroscopy purification->ir_spec nmr_spec NMR Spectroscopy (¹H, ¹³C) purification->nmr_spec mass_spec Mass Spectrometry purification->mass_spec elemental_analysis Elemental Analysis purification->elemental_analysis data_analysis Data Analysis and Interpretation ir_spec->data_analysis nmr_spec->data_analysis mass_spec->data_analysis elemental_analysis->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.

Discussion of Expected Spectral Features

The IR spectrum of this compound is expected to be dominated by a strong absorption band around 1680 cm⁻¹ due to the carbonyl (C=O) stretching vibration. The position of this band is characteristic of an aryl ketone and is a key indicator of the chromanone structure. The aromatic nature of the compound will be evident from the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. The presence of the ether linkage is confirmed by a strong C-O stretching band, typically observed between 1300 and 1200 cm⁻¹. Finally, the bromine substituent is expected to show a C-Br stretching vibration in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹. The collective analysis of these bands allows for the unambiguous confirmation of the this compound structure.

Conclusion

While experimental infrared spectral data for this compound is not extensively published, a comprehensive understanding of its expected spectral features can be derived from its molecular structure. This guide provides researchers with the necessary information to predict, acquire, and interpret the IR spectrum of this compound. The provided experimental protocol and characterization workflow serve as valuable resources for the synthesis and analysis of this and other related chromanone derivatives, aiding in the advancement of medicinal chemistry and drug development.

Mass spectrometry analysis of 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct mass spectral data for this specific analyte, this document presents a scientifically grounded, hypothetical analysis based on established principles of mass spectrometry for structurally related compounds. It includes a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for the analysis of such molecules.[2] Furthermore, this guide outlines the expected fragmentation patterns and presents the anticipated quantitative data in a structured tabular format. Visual diagrams generated using Graphviz are provided to illustrate the experimental workflow and a proposed fragmentation pathway, adhering to the specified formatting guidelines.

Introduction to this compound

This compound is a halogenated derivative of the chromanone scaffold. Chromanones and related structures are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] The introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. Accurate characterization of such compounds is a critical step in drug discovery and development, with mass spectrometry serving as a cornerstone for structural elucidation and purity assessment.

Mass Spectrometry of Chromanones

The mass spectrometric behavior of chromanones is influenced by the presence of the keto group, the aromatic ring, and the ether linkage within the heterocyclic system. Under typical soft ionization techniques, such as electrospray ionization (ESI), chromanones are expected to form protonated molecules, [M+H]+.[4] Electron Ionization (EI), often coupled with Gas Chromatography (GC), is a harder ionization technique that induces characteristic fragmentation, providing valuable structural information.[5]

Proposed Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method for the analysis of this compound due to its volatility and thermal stability.[2][6]

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL for calibration and quantification purposes.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be run alongside the analytical samples to ensure data quality.

3.2. Instrumentation and Conditions

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-450
Scan Mode Full Scan

Data Presentation: Expected Mass Spectral Data

The following table summarizes the expected major ions for this compound in an EI mass spectrum. The presence of bromine is readily identifiable by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for M+ and M+2).

m/z (Proposed) Ion Structure Description
226/228[C9H7BrO2]+•Molecular Ion (M+•)
198/200[C8H6BrO]+•Loss of CO
183/185[C7H4BrO]+Loss of C2H3O
155/157[C6H4Br]+Loss of C3H3O2
120[C8H8O]+•Loss of Br
105[C7H5O]+Loss of Br and CH3
77[C6H5]+Phenyl cation

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (1-100 µg/mL) stock->working qc QC Samples (Low, Mid, High) stock->qc injection GC Injection (1 µL) working->injection qc->injection separation Chromatographic Separation (HP-5ms) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-450) ionization->detection extraction Peak Integration & Deconvolution detection->extraction library Spectral Library Matching extraction->library quant Quantification extraction->quant

Caption: GC-MS Experimental Workflow for this compound Analysis.

fragmentation_pathway M This compound (m/z 226/228) F1 [M-CO]+• (m/z 198/200) M->F1 -CO F2 [M-C2H3O]+ (m/z 183/185) M->F2 -C2H3O F3 [M-Br]+ (m/z 120) M->F3 -Br F5 [C6H4Br]+ (m/z 155/157) M->F5 -C3H3O2 F4 [C7H5O]+ (m/z 105) F2->F4 -Br

Caption: Proposed EI Fragmentation Pathway of this compound.

Interpretation of Fragmentation Patterns

The fragmentation of this compound under Electron Ionization (EI) is expected to be directed by the functional groups present. The molecular ion peak should be observable, exhibiting the characteristic isotopic signature of a single bromine atom (M+ and M+2 peaks of nearly equal intensity).

Key fragmentation pathways are likely to include:

  • Loss of CO: A common fragmentation for ketones, leading to the fragment at m/z 198/200.

  • Retro-Diels-Alder (RDA) fragmentation: While not explicitly shown in the simplified pathway, RDA reactions are common in cyclic systems and could contribute to the spectrum.

  • Cleavage of the ether bond and subsequent rearrangements: This can lead to various smaller fragments.

  • Loss of the bromine atom: This would result in a fragment at m/z 120.

  • Formation of acylium ions: The carbonyl group can stabilize a positive charge, leading to characteristic fragments.[7]

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The provided hypothetical data, experimental protocol, and fragmentation pathways offer a robust starting point for researchers and scientists. The methodologies and interpretative strategies outlined herein are broadly applicable to the analysis of related chromanone derivatives and other small molecules in a drug discovery and development context. Further empirical studies are warranted to validate these proposed fragmentation patterns and to fully characterize the mass spectrometric behavior of this compound.

References

Technical Guide: Initial Biological Activity Screening of 5-Bromo-4-Chromanone and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide outlines a representative framework for the initial biological activity screening of a specific derivative, 5-Bromo-4-Chromanone. Due to the limited publicly available data on the 5-bromo isomer, this document leverages findings from closely related chromanone analogs to present a comprehensive overview of potential activities, detailed experimental protocols, and data interpretation. The primary activities explored include cytotoxic, antimicrobial, and enzyme inhibitory effects, providing a foundational strategy for evaluating novel chromanone derivatives.

Overview of Potential Biological Activities

The chromanone skeleton is a versatile scaffold whose biological activity is significantly influenced by its substitution pattern.[3] Halogenation, including bromination, can critically impact a compound's potency and selectivity. Derivatives of 4-chromanone have demonstrated significant potential in several therapeutic areas:

  • Anticancer/Cytotoxic Activity: Various chromanone derivatives have been shown to inhibit the proliferation of cancer cell lines, with some exhibiting potent cytotoxicity comparable to reference drugs.[4][5] The mechanism often involves the induction of apoptosis through caspase-dependent pathways.[5]

  • Antimicrobial Activity: The scaffold has yielded compounds with notable activity against pathogenic microorganisms, including Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains.[6][7]

  • Enzyme Inhibition: Specific chromanone derivatives have been identified as selective inhibitors of enzymes implicated in disease, such as Sirtuin 2 (SIRT2), a target relevant to neurodegenerative disorders.[3]

  • Anti-inflammatory Activity: Certain analogs exhibit anti-neuroinflammatory properties by modulating key signaling pathways like NF-κB.[8]

General Screening Workflow

A typical initial screening process is designed to efficiently identify and characterize the primary biological activities of a novel compound. The workflow begins with broad cytotoxicity assays to establish a therapeutic window, followed by more specific functional assays.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening & Hit Validation cluster_3 Phase 4: Lead Optimization synthesis Synthesis of This compound purification Purification & Structural Confirmation (NMR, HRMS) synthesis->purification cytotoxicity General Cytotoxicity Assay (e.g., MTT on Normal Cell Line) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Agar Diffusion/Broth Microdilution) purification->antimicrobial enzyme Targeted Enzyme Assay (e.g., SIRT2 Inhibition) purification->enzyme dose_response Dose-Response & IC50/MIC Determination antimicrobial->dose_response enzyme->dose_response selectivity Selectivity Profiling (e.g., Cancer vs. Normal Cells) dose_response->selectivity moa Mechanism of Action Studies (e.g., Apoptosis Assay) selectivity->moa sar Structure-Activity Relationship (SAR) Studies moa->sar

Caption: General workflow for initial biological screening of a novel compound.

Data Presentation: Biological Activities of Representative Chromanones

The following tables summarize quantitative data for various 4-chromanone derivatives, serving as a proxy for the potential activity of this compound.

Table 1: Cytotoxic Activity of Chromanone Derivatives

Compound ID Substitution Pattern Cell Line IC50 (µM) Reference
14d 3-Methylidene, 2-isopropyl NALM-6 (Leukemia) 0.5 ± 0.05 [4]
14d 3-Methylidene, 2-isopropyl HL-60 (Leukemia) 1.46 ± 0.16 [4]
Compound 1 Dibenzo[b,d]furan deriv. A549 (Lung) 5.95 ± 0.89 [5]
Compound 1 Dibenzo[b,d]furan deriv. MCF-7 (Breast) 5.55 ± 0.23 [5]

| Compound 1 | 3-Benzylidene deriv. | Various Colon Cancer | ~8–30 |[9] |

Table 2: Antimicrobial Activity of Chromanone Derivatives

Compound ID Substitution Pattern Microorganism MIC (µg/mL) Reference
5j 5,7-dihydroxy, 2-alkyl MRSA 3.13 [6]
5h 5,7-dihydroxy, 2-alkyl MRSA 3.13 [6]
Compound 21 Homoisoflavonoid Candida albicans 15.6 [7]

| Compound 1 | 7-hydroxychroman-4-one | Candida albicans | 31.2 |[7] |

Table 3: Enzyme Inhibition by Chromanone Derivatives

Compound ID Substitution Pattern Enzyme IC50 (µM) Selectivity Reference
1a 6,8-dibromo-2-pentyl SIRT2 1.5 Selective vs. SIRT1/SIRT3 [3]
3a 6,8-dibromo-2-pentyl (Chromone) SIRT2 5.5 Selective vs. SIRT1/SIRT3 [3]

| 1k | 6,8-dibromo-2-propyl | SIRT2 | 10.6 | Selective vs. SIRT1/SIRT3 |[3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results.

4.1. Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][9]

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, or a normal cell line like HMEC-1) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

4.2. Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5x10⁵ CFU/mL for bacteria or 0.5-2.5x10³ CFU/mL for fungi.

  • Controls: Include a positive control (microbes, no compound), a negative control (broth only), and a drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.

4.3. Enzyme Inhibition Assay (General Protocol)

This protocol describes a general fluorescence-based assay for enzyme inhibition, adaptable for targets like SIRT2.[3]

  • Reagent Preparation: Prepare assay buffer, substrate solution (e.g., a fluorogenic acetylated peptide), and enzyme solution (e.g., recombinant human SIRT2).

  • Compound Incubation: In a 96-well plate, add the test compound (this compound) at various concentrations.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the co-substrate (e.g., NAD+ for sirtuins).

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.

  • Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC50 value.

Potential Mechanism of Action: Modulation of Inflammatory Pathways

Should initial screening indicate anti-inflammatory potential, subsequent studies might investigate the compound's effect on cellular signaling. Chromanone derivatives have been shown to inhibit the NF-κB pathway, a central mediator of inflammation.[8]

Caption: Hypothesized inhibition of the TLR4/NF-κB signaling pathway.

Conclusion

While direct experimental data for this compound is scarce, the extensive research on the 4-chromanone scaffold provides a robust blueprint for its initial biological evaluation. The screening strategy outlined in this guide—encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays—offers a systematic approach to uncovering its therapeutic potential. The presence of the bromo substituent is known to modulate biological activity, making the comprehensive screening of this specific analog a worthwhile endeavor. Positive hits from this initial screen would warrant progression to more advanced secondary assays, mechanism of action studies, and eventually, lead optimization through structure-activity relationship (SAR) analysis.

References

Navigating the Solubility Landscape of 5-Bromo-4-Chromanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-Chromanone is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility in organic solvents is paramount for reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the fundamental principles governing its solubility and furnishes a detailed experimental protocol for its determination. The provided methodologies and frameworks will empower researchers to systematically evaluate the solubility of this compound in various organic solvents, ensuring optimal conditions for their scientific endeavors.

Introduction to this compound

This compound is a brominated derivative of chromanone, possessing a molecular formula of C₉H₇BrO₂ and a molecular weight of approximately 227.06 g/mol .[1] Its structure, featuring a polar ketone and ether functional group alongside a less polar brominated benzene ring, suggests a nuanced solubility profile. The interplay of these structural features dictates its interaction with different organic solvents, influencing its behavior in various chemical processes.

Theoretical Solubility Considerations

The solubility of a solid compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This adage implies that substances with similar polarities are more likely to be soluble in one another.

  • Polarity: The presence of the carbonyl (C=O) and ether (C-O-C) groups imparts a degree of polarity to the this compound molecule. Therefore, it is expected to exhibit some solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

  • Nonpolar Characteristics: The aromatic benzene ring and the bromine atom contribute to the nonpolar character of the molecule. This suggests that it will also have some solubility in nonpolar solvents (e.g., hexane, toluene).

The overall solubility in a given solvent will be a balance of these competing factors.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The table below is presented as a template for researchers to populate with experimentally determined values.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Observations
HexaneC₆H₁₄0.1
TolueneC₇H₈2.4
DichloromethaneCH₂Cl₂3.1
Diethyl Ether(C₂H₅)₂O2.8
Ethyl AcetateC₄H₈O₂4.4
AcetoneC₃H₆O5.1
IsopropanolC₃H₈O3.9
EthanolC₂H₅OH4.3
MethanolCH₃OH5.1
AcetonitrileC₂H₃N5.8
DimethylformamideC₃H₇NO6.4
Dimethyl SulfoxideC₂H₆OS7.2

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials or flasks with airtight seals

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but recommended for validation):

    • Weigh the vial containing the filtered saturated solution.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent is completely removed, weigh the vial containing the solid residue of this compound.

    • The mass of the dissolved solid can be calculated by difference.

  • Quantitative Analysis (HPLC or UV-Vis):

    • Method Development: Develop a suitable analytical method (HPLC or UV-Vis) for the quantification of this compound. This involves selecting an appropriate wavelength for detection (for UV-Vis) or a mobile phase and column (for HPLC).

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards to generate a calibration curve.

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the developed analytical method.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Excess Solid This compound equilibration Shake at Constant Temperature (24-48h) prep_solid->equilibration prep_solvent Known Volume of Organic Solvent prep_solvent->equilibration sampling Collect & Filter Supernatant equilibration->sampling analysis Quantitative Analysis (HPLC/UV-Vis) sampling->analysis calculation Calculate Solubility (g/L or mol/L) analysis->calculation

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific, pre-existing quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By following the outlined procedures, researchers in drug development and organic synthesis can systematically generate the solubility data required to optimize their processes, from reaction setup and product purification to final formulation. This foundational knowledge is critical for harnessing the full potential of this compound as a valuable chemical intermediate.

References

The Chromanone Core: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one (chromanone) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. As a core component of numerous naturally occurring compounds and a versatile building block in synthetic chemistry, chromanone and its substituted derivatives exhibit a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of substituted chromanones, detailing key synthetic methodologies, presenting quantitative biological data, and outlining relevant experimental protocols and signaling pathways.

A Historical Overview of Chromanone Discovery and Synthesis

The history of chromanones is intrinsically linked to the broader exploration of chromones and flavonoids. Early investigations into natural products laid the groundwork for the isolation and characterization of these oxygen-containing heterocycles.

Early Developments (Late 19th - Early 20th Century): The late 19th and early 20th centuries saw the rise of modern organic chemistry, with a focus on the isolation and structural elucidation of natural products. The "chromone" tribal name was first used by Bloch and Kostaniecki in 1900.[1] One of the earliest and most significant natural chromones to be studied was Khellin, extracted from the plant Ammi visnaga.[2][3] While not a chromanone itself, the study of Khellin and its derivatives spurred interest in the broader class of benzopyranones.[2]

Key early synthetic methods that paved the way for chromanone synthesis include:

  • The Pechmann Condensation (1883): Discovered by Hans von Pechmann, this reaction initially focused on the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[4][5] However, variations of this reaction were later found to yield chromones, particularly with the use of different condensing agents.[5]

  • The Simonis Chromone Cyclization (1913): A significant advancement, the Simonis reaction demonstrated that the condensation of phenols with β-ketoesters in the presence of phosphorus pentoxide yields chromones instead of coumarins.[5] This provided a more direct route to the chromone scaffold.

  • The Kostanecki-Robinson Reaction: This method involves the acylation of o-hydroxyacetophenones followed by cyclization to form chromones.[6]

While these methods were primarily aimed at chromone synthesis, the reduction of the C2-C3 double bond in chromones provided an early pathway to the corresponding chromanones.

Mid-20th Century to Present: The Rise of Substituted Chromanones: The mid-20th century saw the development of more direct and versatile methods for synthesizing the chromanone core, leading to an explosion in the number of substituted derivatives. Key synthetic strategies that have been refined over the years include:

  • Intramolecular Friedel-Crafts Acylation: This has become a cornerstone of chromanone synthesis, involving the cyclization of 3-phenoxypropionic acids. The reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Microwave-Assisted Synthesis: The advent of microwave technology has significantly accelerated the synthesis of chromanones, often leading to higher yields and shorter reaction times compared to conventional heating methods.[7]

  • Organocatalytic Reactions: More recently, organocatalytic methods, such as aldol/oxa-Michael reactions, have been developed to afford highly substituted and enantiomerically enriched chromanones.

The increasing ease of synthesis has allowed for extensive structure-activity relationship (SAR) studies, leading to the discovery of substituted chromanones with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.

Key Synthetic Methodologies: Experimental Protocols

This section details experimental protocols for two common methods of synthesizing substituted chromanones.

Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones

This protocol is adapted from a procedure for the synthesis of 2-alkyl-substituted chroman-4-ones via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[7]

Materials:

  • Appropriate 2'-hydroxyacetophenone (1.0 equiv)

  • Appropriate aldehyde (1.1 equiv)

  • Diisopropylethylamine (DIPA) (1.1 equiv)

  • Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

  • Dichloromethane

  • 1 M NaOH (aq)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a microwave-safe reaction vessel, add the 2'-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.

  • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M NaOH (aq), 1 M HCl (aq), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.

Intramolecular Friedel-Crafts Acylation of 3-Phenoxypropionic Acids

This protocol describes the cyclization of 3-phenoxypropionic acids to form the chroman-4-one core using polyphosphoric acid (PPA).

Materials:

  • 3-Phenoxypropionic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask, place the 3-phenoxypropionic acid.

  • Add polyphosphoric acid (typically 10 times the weight of the starting material).

  • Heat the mixture to 100 °C with efficient stirring for 1 hour.

  • Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.

Biological Activities and Quantitative Data

Substituted chromanones have been investigated for a wide range of biological activities. The following tables summarize some of the quantitative data reported in the literature.

Anticancer Activity
CompoundCell LineIC₅₀ (µM)Reference
3-Benzylidene-flavanone derivativeHL-6011.76[8]
3-Benzylidene-flavanone derivativeNALM-68.69[8]
3-Benzylidene-flavanone derivativeWM-1156.45[8]
3-Spiro-1-pyrazoline flavanone derivativeHL-608.36[8]
3-Spiro-1-pyrazoline flavanone derivativeNALM-69.08[8]
Flavanone/Chromanone Derivative 1HCT 116~10-30[9]
Flavanone/Chromanone Derivative 3SW620~10-30[9]
Flavanone/Chromanone Derivative 5LoVo~10-30[9]
Antifungal Activity
CompoundFungal StrainMIC (µg/mL)Reference
7-Hydroxychroman-4-one (1)C. albicans128[10]
7-Hydroxychroman-4-one (1)C. tropicalis128[10]
7-Hydroxychroman-4-one (1)N. glabratus128[10]
7-Propoxychroman-4-one (3)C. albicans128[10]
7-Propoxychroman-4-one (3)C. tropicalis256[10]
7-Propoxychroman-4-one (3)N. glabratus256[10]
Homoisoflavonoid (21)C. albicans64[10]
Homoisoflavonoid (21)C. tropicalis64[10]
Homoisoflavonoid (21)N. glabratus64[10]
Enzyme Inhibition
CompoundEnzymeIC₅₀ (µM)Reference
6,8-Dibromo-2-pentylchroman-4-oneSIRT21.5[7]
(-)-8-Bromo-6-chloro-2-pentylchroman-4-oneSIRT21.5[7]
(+)-8-Bromo-6-chloro-2-pentylchroman-4-oneSIRT24.5[7]
8-Bromo-6-chloro-2-pentylchromoneSIRT25.5[7]
8-Bromo-6-chloro-2-propylchroman-4-oneSIRT210.6[7]
Chromone-isatin derivative (6j)α-glucosidase3.18 ± 0.12[11]

Signaling Pathways and Experimental Workflows

The biological effects of substituted chromanones are often mediated through their interaction with specific cellular signaling pathways. This section provides diagrams of key pathways and experimental workflows used to assess the activity of these compounds.

Signaling Pathways

The NF-κB signaling pathway is a crucial regulator of inflammation, and its inhibition is a key mechanism of action for many anti-inflammatory chromanone derivatives.

NF_kB_Signaling cluster_nucleus Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NF_kB->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Chromanone Substituted Chromanone Chromanone->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by substituted chromanones.

The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its inhibition is a target for anticancer chromanone derivatives.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Cell_effects Cell Survival, Proliferation, Growth Downstream->Cell_effects Chromanone Substituted Chromanone Chromanone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted chromanones.

Experimental Workflows

This workflow outlines the key steps in assessing the anticancer potential of substituted chromanones.

Anticancer_Workflow start Start synthesis Synthesis of Substituted Chromanones start->synthesis treatment Treatment with Chromanone Derivatives (Varying Concentrations) synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 Determine IC₅₀ mtt_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating the in vitro anticancer activity of chromanones.

This workflow details the process of determining the minimum inhibitory concentration (MIC) of substituted chromanones against fungal pathogens.

Antifungal_Workflow start Start fungal_culture Fungal Culture Preparation start->fungal_culture serial_dilution Serial Dilution of Chromanone Derivatives in 96-well Plate start->serial_dilution inoculum_prep Inoculum Standardization fungal_culture->inoculum_prep inoculation Inoculation of Wells with Fungal Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (e.g., 24-48 hours at 35°C) inoculation->incubation mic_determination Visual or Spectrophotometric Determination of MIC incubation->mic_determination data_analysis Data Recording and Analysis mic_determination->data_analysis end End data_analysis->end

Caption: Workflow for antifungal susceptibility testing of chromanone derivatives.

Conclusion

The journey of substituted chromanones, from their roots in the study of natural products to their current status as promising scaffolds in drug discovery, highlights the enduring importance of heterocyclic chemistry. The development of diverse and efficient synthetic methodologies has enabled the exploration of a vast chemical space, leading to the identification of chromanone derivatives with potent and selective biological activities. The continued investigation into their mechanisms of action and the refinement of their structure-activity relationships hold great promise for the development of novel therapeutics for a range of human diseases. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field.

References

The Ubiquitous Presence of Chromanone and Chromone Scaffolds in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrence, Biosynthesis, and Biological Significance of Chromanone and Chromone Structures.

Introduction

Chromanone (2,3-dihydro-4H-chromen-4-one) and its unsaturated counterpart, chromone (4H-chromen-4-one), form the core of a vast and structurally diverse class of oxygen-containing heterocyclic compounds. These scaffolds are widespread throughout the plant and fungal kingdoms, contributing significantly to the chemical diversity of natural products.[1][2][3] Their prevalence is not merely a matter of chemical curiosity; compounds bearing these structures exhibit a remarkable array of biological activities, making them privileged motifs in medicinal chemistry and drug discovery.[4][5][6] From regulating plant growth and defense to exhibiting potent pharmacological effects in humans, chromanones and chromones represent a fertile ground for scientific investigation.[1][7] This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and key biological activities of these important natural products, supplemented with detailed experimental protocols and visual representations of relevant biochemical pathways to aid researchers in their exploration of this fascinating chemical space.

Natural Occurrence

Chromanones and chromones are found in a wide variety of natural sources, most notably in higher plants, fungi, and to a lesser extent, in bacteria.[3][8] In plants, they play crucial roles in growth regulation, photosynthesis, and as protective agents against pathogens and ultraviolet radiation.[1] The structural diversity of naturally occurring chromanones and chromones is vast, with various substitutions on the benzopyran core, including hydroxylation, methoxylation, alkylation, and glycosylation.[8][9]

Quantitative Data on Natural Occurrence

The concentration of chromanones and chromones can vary significantly depending on the species, plant part, and environmental conditions. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these compounds in natural extracts.[2][4][5] Below is a summary of quantitative data from selected studies.

Natural SourceCompound(s)Method of AnalysisReported QuantityReference(s)
Saposhnikovia divaricata (root)Total of six chromones (cimifugin, prim-O-glucosylcimifugin, 5-O-methylvisamminol, 4'-O-β-D-glucosyl-5-O-methylvisamminol, hamaudol, sec-O-glucosylhamaudol)High-Performance Liquid Chromatography (HPLC)> 3 mg/g for qualified commercial samples; > 8 mg/g for superior grade[4]
Aloe barbadensis Miller (Aloe vera)Seven different chromonesHigh-Performance Liquid Chromatography (HPLC) using a single reference standardMethod developed for quantification, specific quantities vary between samples[5]
Alangium salvifolium (aerial parts)Isomeric chromones, including 2-isopropyl-6-methoxy chromoneChromatographic techniques and spectral analysisQualitative isolation and characterization[10]

Biosynthesis

The biosynthesis of the chromone core primarily follows the polyketide pathway, which involves the condensation of acetate units.[8] A key enzyme in this process is Pentaketide Chromone Synthase (PCS) , which catalyzes the formation of a pentaketide chromone (5,7-dihydroxy-2-methylchromone) from five molecules of malonyl-CoA.[8] This is followed by a Claisen cyclization to form the aromatic ring. Another important enzyme, Aloesone Synthase (ALS) , is involved in the biosynthesis of heptaketide chromone aloesone derivatives.[8]

Biosynthesis cluster_start Starting Precursors cluster_pathway Polyketide Pathway cluster_cyclization Cyclization and Aromatization cluster_modification Post-synthesis Modifications Acetyl-CoA Acetyl-CoA Polyketide_Chain Polyketide Chain Assembly Acetyl-CoA->Polyketide_Chain Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Chain PCS / ALS Cyclization Intramolecular Cyclization (e.g., Claisen/Aldol) Polyketide_Chain->Cyclization Chromone_Core Basic Chromone/Chromanone Scaffold Cyclization->Chromone_Core Modifications Hydroxylation, Methylation, Glycosylation, Prenylation Chromone_Core->Modifications Diverse_Products Diverse Natural Chromanones & Chromones Modifications->Diverse_Products

General Biosynthetic Pathway of Chromones.

Biological Activities and Signaling Pathways

Naturally occurring and synthetic chromanones and chromones exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][4][6] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity and MAPK Signaling

Many chromone derivatives exert their anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK cascade is a crucial pathway that regulates a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[11] It typically involves a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK).[][13]

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Cytokine) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Ras Ras/GTPase Receptor->Ras MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Chromones Chromanones/ Chromones Chromones->MAPKK inhibit

MAPK Signaling Pathway and Chromone Inhibition.

Metabolic Regulation via PI3K/Akt and AMPK Pathways

Chromanones and their derivatives have also been shown to influence metabolic processes, such as glucose homeostasis, by modulating the PI3K/Akt and AMPK signaling pathways.[14] The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism, while the AMPK pathway acts as a cellular energy sensor.[14][15]

PI3K_AMPK_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor (e.g., Insulin) PI3K PI3K Growth_Factor->PI3K Energy_Stress Cellular Energy Stress (e.g., low ATP) AMPK AMPK Energy_Stress->AMPK PIP3 PIP3 PI3K->PIP3 converts PIP2 to Akt Akt (PKB) PIP3->Akt recruits and activates Cell_Growth Cell Growth & Survival Akt->Cell_Growth Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake AMPK->Glucose_Uptake Energy_Production Energy Production AMPK->Energy_Production Chromones Chromanones/ Chromones Chromones->PI3K modulate Chromones->AMPK modulate

PI3K/Akt and AMPK Signaling Pathways.

Experimental Protocols

General Extraction and Isolation of Chromanones and Chromones from Plant Material

This protocol provides a general workflow for the extraction and isolation of chromanones and chromones from dried plant material. The choice of solvent and chromatographic conditions may need to be optimized based on the specific compounds of interest.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvents (e.g., methanol, ethanol, chloroform, ethyl acetate, hexane)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Extraction:

    • Macerate the powdered plant material (e.g., 100 g) with a suitable solvent (e.g., 1 L of methanol) at room temperature for 24-48 hours with occasional shaking.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction, particularly for less polar compounds.

    • Filter the extract and repeat the extraction process with fresh solvent two to three times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent-Solvent Partitioning (Optional):

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to fractionate the extract based on polarity.

    • Concentrate each fraction using a rotary evaporator.

  • Column Chromatography:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Dissolve the crude extract or a fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a solvent system of gradually increasing polarity (e.g., a gradient of hexane-ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

  • Fraction Analysis and Purification:

    • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine fractions with similar TLC profiles.

    • Further purify the combined fractions using repeated column chromatography or other techniques like preparative HPLC to isolate pure compounds.

  • Structure Elucidation:

    • Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Quantitative Analysis of Chromanones and Chromones using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of chromanones and chromones in plant extracts.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD or UV-Vis detector).[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient will depend on the compounds being analyzed.[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 35 °C.[2]

  • Detection Wavelength: Selected based on the UV absorbance maximum of the target chromones (e.g., 254 nm).[2]

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the reference standard for each chromanone/chromone to be quantified.

    • Dissolve the standards in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations.

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

  • Preparation of Sample Solutions:

    • Accurately weigh a specific amount of the dried plant extract.

    • Dissolve the extract in a known volume of the solvent used for the standards.

    • Sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis:

    • Inject the standard solutions in increasing order of concentration to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solutions.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantification:

    • Calculate the concentration of each chromanone/chromone in the sample solution using the regression equation obtained from the calibration curve.

    • Express the final content as mg per gram of the dry extract.

Conclusion

The chromanone and chromone skeletons are fundamental building blocks in a vast array of naturally occurring compounds with significant biological and medicinal properties. Their widespread distribution in nature, coupled with their diverse pharmacological activities, underscores their importance as lead structures in drug discovery and development. This guide has provided a technical overview of their natural occurrence, biosynthesis, and the signaling pathways they modulate, along with detailed experimental protocols to facilitate further research. A deeper understanding of these compounds, from their natural sources to their mechanisms of action, will undoubtedly pave the way for novel therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Bromo-4-Chromanone, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing from readily available starting materials.

Synthesis Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Step 1: Synthesis of 3-(3-bromophenoxy)propanoic acid: This initial step involves the reaction of 3-bromophenol with acrylonitrile via a Michael addition, followed by the hydrolysis of the resulting nitrile to the corresponding carboxylic acid.

  • Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization): The synthesized 3-(3-bromophenoxy)propanoic acid is then cyclized using a strong acid catalyst, typically polyphosphoric acid (PPA) or Eaton's reagent, to yield the target compound, this compound.

Data Presentation

StepReactionStarting Material(s)ProductReagents/CatalystSolvent(s)Reaction TimeTemperatureTypical Yield (%)Purity (%)
1aMichael Addition3-Bromophenol, Acrylonitrile3-(3-Bromophenoxy)propanenitrilePotassium Carbonatet-Butanol20-40 hReflux85-95>95
1bHydrolysis3-(3-Bromophenoxy)propanenitrile3-(3-Bromophenoxy)propanoic acidConcentrated HClWater4-6 hReflux90-98>98
2Intramolecular Friedel-Crafts Acylation (Cyclization)3-(3-Bromophenoxy)propanoic acidThis compoundPolyphosphoric Acid (PPA)None1-2 h80-100 °C75-85>97

Experimental Protocols

Step 1: Synthesis of 3-(3-bromophenoxy)propanoic acid

This step is performed in two parts: the Michael addition of 3-bromophenol to acrylonitrile, followed by the hydrolysis of the resulting nitrile.

Part A: Synthesis of 3-(3-Bromophenoxy)propanenitrile

Materials:

  • 3-Bromophenol

  • Acrylonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • tert-Butanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromophenol (1 equivalent), anhydrous potassium carbonate (0.1 equivalents), and tert-butanol.

  • Slowly add acrylonitrile (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 20-40 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the tert-butanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(3-bromophenoxy)propanenitrile as a crude product, which can be used in the next step without further purification.

Part B: Hydrolysis to 3-(3-Bromophenoxy)propanoic acid

Materials:

  • 3-(3-Bromophenoxy)propanenitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude 3-(3-bromophenoxy)propanenitrile in a round-bottom flask.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction for the disappearance of the nitrile starting material by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product, 3-(3-bromophenoxy)propanoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration using a Buchner funnel and wash with cold deionized water.

  • Dry the product under vacuum to obtain pure 3-(3-bromophenoxy)propanoic acid.

Step 2: Synthesis of this compound

Materials:

  • 3-(3-Bromophenoxy)propanoic acid

  • Polyphosphoric Acid (PPA)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add 3-(3-bromophenoxy)propanoic acid (1 equivalent) and polyphosphoric acid (10-15 equivalents by weight).

  • Heat the mixture with stirring to 80-100 °C for 1-2 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the aqueous solution. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_step1a Step 1a: Michael Addition cluster_step1b Step 1b: Hydrolysis cluster_step2 Step 2: Cyclization Acrylonitrile Acrylonitrile K2CO3 K₂CO₃, t-Butanol Reflux 3-(3-Bromophenoxy)propanenitrile 3-(3-Bromophenoxy)propanenitrile HCl Conc. HCl Reflux 3-(3-Bromophenoxy)propanoic_acid 3-(3-Bromophenoxy)propanoic acid PPA PPA 80-100 °C This compound This compound K2CO3->3-(3-Bromophenoxy)propanenitrile HCl->3-(3-Bromophenoxy)propanoic_acid PPA->this compound 3-Bromophenol 3-Bromophenol Experimental_Workflow start Start step1a Step 1a: Michael Addition (3-Bromophenol + Acrylonitrile) start->step1a step1b Step 1b: Hydrolysis of Nitrile step1a->step1b step2 Step 2: Cyclization with PPA step1b->step2 workup Aqueous Workup & Extraction step2->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Synthetic Routes for 4-Chromanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chromanone and its derivatives are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities.[1] Their privileged scaffold is of great interest in medicinal chemistry and drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document provides a detailed overview of prominent synthetic strategies for accessing 4-chromanone derivatives, complete with experimental protocols, comparative data, and visual guides to the reaction pathways.

Key Synthetic Strategies

The synthesis of the 4-chromanone core can be broadly approached through several key disconnection strategies. The most common and versatile methods include the intramolecular Friedel-Crafts acylation of 3-aryloxypropanoic acids, the cyclization of 2'-hydroxychalcones (for flavanones), and various modern catalytic methods. Each approach offers distinct advantages and is suited for different substitution patterns and scales of production.

Intramolecular Friedel-Crafts Acylation of 3-Aryloxypropanoic Acids

This classical and reliable two-step method involves the initial synthesis of a 3-aryloxypropanoic acid followed by an acid-catalyzed intramolecular cyclization to form the 4-chromanone ring. This route is particularly useful for preparing a wide variety of substituted chromanones where the substitution pattern on the aromatic ring is determined by the starting phenol.

Application Notes: This method is robust and generally high-yielding. The primary challenge can be the synthesis of the 3-aryloxypropanoic acid precursor, especially with electron-deficient phenols. The choice of the cyclizing agent is critical; polyphosphoric acid (PPA) is a common choice, but triflic acid can also be effective, sometimes offering milder conditions.[2] The reaction is often amenable to microwave heating, which can significantly reduce reaction times.[3]

Experimental Protocol: Synthesis of 7-Hydroxy-4-chromanone

  • Step 1: Synthesis of 3-(3-hydroxyphenoxy)propanoic acid:

    • To a round-bottom flask, add resorcinol (1 equivalent) and 3-bromopropionic acid (1.01 equivalents).

    • Add triflic acid (3 equivalents) to the flask.

    • Fit the flask with a condenser and heat the reaction mixture to 80 °C with magnetic stirring for 1 hour.

    • After cooling to room temperature, add chloroform and extract the mixture with distilled water in a separatory funnel.

    • The aqueous phase is further extracted with chloroform.

    • The combined organic phases are washed with water and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

  • Step 2: Cyclization to 7-Hydroxy-4-chromanone:

    • The crude product from Step 1 is added to a 2 M NaOH solution at 5 °C.

    • The reaction is stirred at room temperature for 2 hours.

    • Cool the reaction to 5 °C and adjust the pH to 2 using 6 M H₂SO₄.

    • The resulting precipitate is filtered, washed with water, and dried to afford 7-hydroxy-4-chromanone.[4]

Quantitative Data:

Starting PhenolCyclization AgentTemperature (°C)Time (h)Yield (%)Reference
ResorcinolTriflic Acid / NaOH80 / RT1 / 2Not specified[4]
PhenolPPAMW0.08High[1]
4-MethoxyphenolPPA100285[5]
3-MethylphenolTfOH/TFANot specifiedNot specifiedModerate-Excellent[6]

Reaction Workflow:

G phenol Substituted Phenol intermediate 3-Aryloxypropanoic Acid or Nitrile phenol->intermediate Michael Addition or Nucleophilic Substitution prop_acid 3-Halopropanoic Acid or Acrylonitrile prop_acid->intermediate cyclization Intramolecular Friedel-Crafts Acylation intermediate->cyclization Acid Catalyst (e.g., PPA) chromanone 4-Chromanone Derivative cyclization->chromanone

Caption: Workflow for 4-chromanone synthesis via Friedel-Crafts acylation.

Synthesis of Flavanones (2-Phenyl-4-chromanones) via Claisen-Schmidt Condensation and Cyclization

Flavanones, a major subclass of 4-chromanones, are commonly synthesized through a two-step process starting from a 2'-hydroxyacetophenone and a substituted benzaldehyde. The initial base-catalyzed Claisen-Schmidt condensation yields a 2'-hydroxychalcone, which then undergoes an intramolecular Michael addition (cyclization) under acidic or basic conditions to form the flavanone.

Application Notes: This is a very versatile method for accessing a wide array of flavanones with diverse substitution patterns on both aromatic rings. The Claisen-Schmidt condensation is typically high-yielding.[7] The subsequent cyclization can be promoted by acid or base, and the choice of catalyst can influence the reaction rate and yield.[8] Microwave-assisted procedures can significantly accelerate the cyclization step.[9] One potential side reaction is the self-condensation of the acetophenone, which can be minimized by careful control of reaction conditions such as temperature and the order of reagent addition.[3]

Experimental Protocol: Synthesis of a Flavanone Derivative

  • Step 1: Synthesis of 2'-Hydroxychalcone:

    • Dissolve 2'-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1.2 equivalents) in ethanol in a round-bottom flask.

    • Add a catalytic amount of a base (e.g., aqueous KOH or NaOH) to the mixture.

    • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into ice-water and acidify with dilute HCl to precipitate the chalcone.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Step 2: Cyclization to Flavanone:

    • Dissolve the 2'-hydroxychalcone (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a catalyst for cyclization (e.g., a few drops of concentrated sulfuric acid or sodium acetate).

    • Reflux the mixture for several hours until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture and evaporate the solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain the flavanone.[8]

Quantitative Data:

| 2'-Hydroxyacetophenone | Benzaldehyde Derivative | Cyclization Catalyst | Temperature | Time | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | 2',4'-Dihydroxyacetophenone | 4-Hydroxybenzaldehyde | NaOAc | Reflux | Not specified | 60-70 |[8] | | 2'-Hydroxyacetophenone | Benzaldehyde | H₂SO₄/AcOH | 90°C | 6h | 65 | Not specified | | 2'-Hydroxyacetophenone | Various aldehydes | DIPA, MW | 160-170°C | 1h | 17-88 |[10] |

Reaction Mechanism:

G start 2'-Hydroxyacetophenone + Substituted Benzaldehyde cs_cond Claisen-Schmidt Condensation (Base) start->cs_cond chalcone 2'-Hydroxychalcone cs_cond->chalcone cyclization Intramolecular Michael Addition (Acid or Base) chalcone->cyclization flavanone Flavanone cyclization->flavanone G cluster_0 Starting Materials cluster_1 Key Synthetic Methods cluster_2 Products phenols Phenols friedel_crafts Intramolecular Friedel-Crafts phenols->friedel_crafts acetophenones 2'-Hydroxy- acetophenones claisen_schmidt Claisen-Schmidt Condensation acetophenones->claisen_schmidt chromones Chromones pd_catalyzed Palladium-Catalyzed Reactions chromones->pd_catalyzed chromanone Substituted 4-Chromanones friedel_crafts->chromanone flavanone Flavanones claisen_schmidt->flavanone pd_catalyzed->chromanone

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Chroman-4-One Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chroman-4-one and its derivatives are privileged heterocyclic scaffolds that form the core structure of numerous naturally occurring and synthetic compounds with significant biological activities.[1][2] These activities include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3] The chroman-4-one framework is a key building block in medicinal chemistry and drug discovery.[1][4] Traditional methods for synthesizing these compounds often require long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles, aligning with the principles of green chemistry.[5][6][7] This document provides detailed protocols and application notes for the efficient synthesis of various chroman-4-one analogues using microwave irradiation.

Applications

The chroman-4-one scaffold is a versatile starting point for the development of a wide range of therapeutic agents. Some key applications include:

  • Anticancer Agents: Certain chroman-4-one derivatives have demonstrated cytotoxicity against various cancer cell lines.[4]

  • Antimicrobial Agents: The structural framework of chroman-4-one is found in compounds exhibiting activity against pathogenic microorganisms, including bacteria and fungi.[3]

  • Sirtuin Inhibitors: Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[8]

  • Enzyme Inhibitors: Analogues of chroman-4-one have been investigated as inhibitors for various enzymes, playing a role in the management of different diseases.

Experimental Protocols

This section details generalized and specific protocols for the microwave-assisted synthesis of chroman-4-one analogues.

Protocol 1: General Synthesis of 2-Substituted Chroman-4-ones

This protocol is a general method for the synthesis of 2-substituted chroman-4-ones via a base-promoted aldol condensation followed by an intramolecular oxa-Michael ring closure.[9]

Reaction Scheme:

2'-hydroxyacetophenone + Aldehyde → 2-substituted chroman-4-one

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Appropriate aldehyde (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPA) (1.1 equiv) or Diisopropylamine (DIPA)[8][10]

  • Ethanol (EtOH)

Procedure:

  • In a microwave-safe vial, combine the substituted 2'-hydroxyacetophenone (1.0 equiv), the corresponding aldehyde (1.1 equiv), and DIPA (1.1 equiv) in ethanol to make a 0.4 M solution.[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160-170 °C for 1 hour.[8][9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Wash the organic layer with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.[8]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2-substituted chroman-4-one.[8]

Protocol 2: Synthesis of Flavanones (2-Phenylchroman-4-ones) from 2'-Hydroxychalcones

This protocol describes the oxidative cyclization of 2'-hydroxychalcones to flavanones using acetic acid under microwave irradiation.[5]

Reaction Scheme:

2'-Hydroxychalcone → Flavanone

Materials:

  • 2'-Hydroxychalcone

  • Acetic acid (AcOH)

Procedure:

  • Place the 2'-hydroxychalcone (0.5 mmol) and acetic acid (2 mL) in a microwave vial equipped with a magnetic stirrer.[5]

  • Seal the vial and subject it to microwave irradiation at 100 °C for 30 minutes.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by passing the mixture through a short column of silica gel, eluting with ethyl acetate.

  • Evaporate the solvent and further purify the residue by column chromatography using a mixture of hexane and ethyl acetate to yield the pure flavanone.[5]

Data Presentation

The following tables summarize quantitative data from representative microwave-assisted syntheses of chroman-4-one analogues.

Table 1: Synthesis of 2-Alkyl-Substituted Chroman-4-ones [10]

Entry2'-HydroxyacetophenoneAldehydeProductTime (h)Temp (°C)Yield (%)
12'-HydroxyacetophenonePropanal2-Ethylchroman-4-one117088
22'-HydroxyacetophenoneButanal2-Propylchroman-4-one117085
32'-HydroxyacetophenonePentanal2-Butylchroman-4-one117081
45'-Methyl-2'-hydroxyacetophenonePropanal2-Ethyl-6-methylchroman-4-one117075

Table 2: Synthesis of Flavanones from 2'-Hydroxychalcones [5]

Entry2'-HydroxychalconeProductTime (min)Temp (°C)Yield (%)
1(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one2-Phenylchroman-4-one3010082
2(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one2-(4-Methoxyphenyl)chroman-4-one3010055
3(E)-1-(2-hydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one2-(4-Hydroxy-3-methoxyphenyl)chroman-4-one3010073

Visualizations

Experimental Workflow

experimental_workflow reagents Starting Materials (2'-Hydroxyacetophenone, Aldehyde, Base, Solvent) mixing Mixing in Microwave Vial reagents->mixing microwave Microwave Irradiation (160-170°C, 1h) mixing->microwave workup Aqueous Workup (Extraction & Washing) microwave->workup purification Purification (Column Chromatography) workup->purification product Final Product (Chroman-4-one Analogue) purification->product

Caption: General workflow for microwave-assisted synthesis of chroman-4-ones.

Signaling Pathway Inhibition

signaling_pathway chromanone Chroman-4-one Analogue sirt2 SIRT2 Enzyme chromanone->sirt2 Inhibition deacetylated_protein Deacetylated Protein sirt2->deacetylated_protein Deacetylation acetylated_protein Acetylated Protein (e.g., α-tubulin) acetylated_protein->sirt2 cellular_processes Downstream Cellular Processes (e.g., Cytoskeletal Dynamics, Cell Cycle Progression) deacetylated_protein->cellular_processes disease Pathological Outcome (e.g., Neurodegeneration, Cancer Proliferation) cellular_processes->disease

Caption: Inhibition of the SIRT2 deacetylation pathway by chroman-4-one analogues.

References

Application Notes and Protocols for the Synthesis of SIRT2 Inhibitors from 5-Bromo-4-Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases (HDACs), has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1][2][3] Its primary role in the deacetylation of non-histone proteins, such as α-tubulin, positions it as a key regulator of cell cycle progression and cytoskeletal dynamics.[1] Consequently, the development of potent and selective SIRT2 inhibitors is of great interest in medicinal chemistry. Chroman-4-one scaffolds have been identified as a promising class of SIRT2 inhibitors, demonstrating both high potency and selectivity.[1][2][3][4][5][6][7]

This document provides detailed application notes and protocols for the synthesis of SIRT2 inhibitors derived from 5-bromo-4-chromanone precursors. The methodologies are based on established literature, primarily focusing on the synthesis of 2,6,8-trisubstituted chroman-4-ones, which have shown significant inhibitory activity against SIRT2.[4][5]

Data Presentation: Structure-Activity Relationship (SAR) of Chroman-4-one Derivatives as SIRT2 Inhibitors

The inhibitory activity of chroman-4-one derivatives is highly dependent on the substitution pattern on the chromanone core. Structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups at the 6- and 8-positions, such as bromine and chlorine, are crucial for potent SIRT2 inhibition.[2][4][5][6] Furthermore, an alkyl chain of three to five carbons at the 2-position enhances the inhibitory effect.[4][5] The carbonyl group at the 4-position is also essential for activity.[4][5]

The following table summarizes the in vitro inhibitory data for a selection of chroman-4-one derivatives against SIRT1, SIRT2, and SIRT3, highlighting the selectivity of these compounds for SIRT2.

CompoundR2R6R8SIRT2 IC50 (µM)SIRT1 Inhibition (%) @ 200µMSIRT3 Inhibition (%) @ 200µM
1 pentylBrBr1.5[2][3][4][6][7]<10[8]<10[8]
2 pentylClBr4.5[5][8]<10[8]<10[8]
3 pentylClCl12[8]<10[8]<10[8]
4 pentylHH>200[8]<10[8]<10[8]
5 n-propylClBr10.6[4]<1016
6 isopropylClBr52% inhibition @ 200µM[4]<10<10
7 HBrCl1.8[8]Not DeterminedNot Determined

Experimental Protocols

I. General Synthesis of 2-Alkyl-6,8-dibromochroman-4-ones

This protocol describes a general method for the synthesis of 2-alkyl-6,8-dibromochroman-4-ones from the corresponding substituted 2'-hydroxyacetophenone via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[2][4][5] The use of microwave irradiation can significantly accelerate the reaction.[2][4][5]

Materials:

  • Substituted 2'-hydroxyacetophenone (e.g., 3',5'-dibromo-2'-hydroxyacetophenone)

  • Appropriate aldehyde (e.g., hexanal for a pentyl group at the 2-position)

  • Diisopropylamine (DIPA) or Pyrrolidine

  • Ethanol

  • Microwave synthesizer or conventional heating apparatus

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted 2'-hydroxyacetophenone (1.0 eq), the desired aldehyde (1.2 eq), and diisopropylamine (2.0 eq) in ethanol.

  • Seal the vessel and place it in the microwave synthesizer.

  • Heat the reaction mixture to 160-170°C for 1 hour.[4] Alternatively, the reaction can be performed under reflux with conventional heating, though reaction times may be longer.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-alkyl-6,8-dibromochroman-4-one.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

II. In Vitro SIRT2 Inhibition Assay Protocol

This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against SIRT2.[1][5]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluor de Lys-SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Microplate reader capable of fluorescence measurement (excitation ~360 nm, emission ~460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the Fluor de Lys-SIRT2 substrate, and the test compound solution or DMSO vehicle (for control).

  • Enzyme Addition: Add the SIRT2 enzyme to each well to initiate the reaction. Include wells without the enzyme as a background control.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add the developer solution, which contains nicotinamide and a protease to stop the SIRT2 reaction and cleave the deacetylated substrate, leading to the release of a fluorophore.

  • Second Incubation: Incubate the plate at 37°C for an additional 30-45 minutes to allow for the development of the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

SIRT2 Signaling Pathway and Inhibition

SIRT2_Pathway cluster_cell Cell SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM Tubulin α-Tubulin (deacetylated) SIRT2->Tubulin NAD NAD+ NAD->SIRT2 Ac_Tubulin α-Tubulin (acetylated) Ac_Tubulin->SIRT2 deacetylation Microtubules Microtubule Stability Tubulin->Microtubules CellCycle Cell Cycle Progression Microtubules->CellCycle Inhibitor Chromanone Inhibitor Inhibitor->SIRT2 Synthesis_Workflow start 3',5'-Dibromo- 2'-hydroxyacetophenone reaction Aldol Condensation & Oxa-Michael Addition start->reaction aldehyde Aldehyde (R-CHO) aldehyde->reaction reagents DIPA or Pyrrolidine, Ethanol, Microwave (160-170°C, 1h) reagents->reaction product 2-Alkyl-6,8-dibromo- chroman-4-one reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Inhibitor purification->final_product Assay_Workflow prep 1. Prepare Reagents (Buffer, Substrate, NAD+, Enzyme, Compound Dilutions) plate 2. Plate Reagents (Buffer, Substrate, Compound/DMSO) prep->plate start_reaction 3. Add SIRT2 Enzyme to Initiate Reaction plate->start_reaction incubation1 4. Incubate at 37°C (60 min) start_reaction->incubation1 develop 5. Add Developer Solution incubation1->develop incubation2 6. Incubate at 37°C (30-45 min) develop->incubation2 measure 7. Measure Fluorescence (Ex: 360nm, Em: 460nm) incubation2->measure analyze 8. Data Analysis (Calculate % Inhibition, IC50) measure->analyze

References

Application of 5-Bromo-4-Chromanone in Anti-Neuroinflammatory Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a key pathological feature of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which can lead to neuronal damage and death.[1][2][3][4]

Chromanone scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities.[5][6] Recent studies have highlighted the potential of chromanone derivatives as potent anti-neuroinflammatory agents.[5][6] While specific research on 5-Bromo-4-Chromanone is emerging, this document will focus on the application of a closely related and potent chromanone derivative, referred to as analogue 4e , in the development of anti-neuroinflammatory therapeutics, based on a 2023 study published in Bioorganic Chemistry. This analogue has demonstrated significant efficacy in inhibiting neuroinflammation both in vitro and in vivo.[5][6]

Mechanism of Action

The anti-neuroinflammatory effects of chromanone derivatives, such as analogue 4e , are primarily mediated through the inhibition of key signaling pathways involved in the inflammatory response in microglia.[5][6] The proposed mechanism involves the modulation of the Toll-like receptor 4 (TLR4)-mediated signaling cascade.[5][6]

Upon stimulation by LPS, TLR4 activation triggers two major downstream signaling pathways: the TAK1/NF-κB pathway and the PI3K/Akt pathway.[5][6]

  • NF-κB Pathway: The activation of the NF-κB pathway leads to the translocation of the p65 subunit from the cytoplasm to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[5][6][7] Chromanone analogue 4e has been shown to prevent the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[5][6]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is also involved in the regulation of inflammation. Analogue 4e has been observed to interfere with this pathway, contributing to the overall suppression of the inflammatory response.[5][6]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K PI3K TLR4->PI3K IKK IKK TAK1->IKK Akt Akt PI3K->Akt IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits nucleus_NFκB NF-κB NFκB->nucleus_NFκB Translocation This compound This compound (Analogue 4e) This compound->TAK1 Inhibits This compound->PI3K Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) nucleus_NFκB->Proinflammatory_Genes Induces Transcription

Caption: Proposed mechanism of action for this compound (analogue 4e).

Data Presentation

The anti-neuroinflammatory activity of chromanone analogue 4e has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Effect of Analogue 4e on NO Production in LPS-stimulated BV-2 Cells

Concentration (μM)NO Production (% of LPS control)
0 (LPS only)100%
2.5Data not specified
5Data not specified
10Significantly reduced

Note: The publication states a concentration-dependent reduction, but specific percentage values for each concentration were not provided in the abstract.[6]

Table 2: Effect of Analogue 4e on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Cells

TreatmentTNF-α ProductionIL-6 ProductionIL-1β Production
ControlBaselineBaselineBaseline
LPSSignificantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + Analogue 4e (10 μM)Dramatically DecreasedDramatically DecreasedDramatically Decreased

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture and Treatment

  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., this compound analogue 4e ) for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

Caption: General workflow for in vitro anti-inflammatory assays.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on the standard curve.

4. Western Blot Analysis for Protein Expression

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-NF-κB p65) in cell lysates.

  • Procedure:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

5. In Vivo Anti-Neuroinflammatory Activity in LPS-Induced Mouse Model

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Administer the test compound (e.g., analogue 4e ) via intraperitoneal injection.

    • After a specified time, induce neuroinflammation by intraperitoneal injection of LPS.

    • After 24 hours, euthanize the mice and collect brain tissue (e.g., hippocampus).

    • Analyze the brain tissue for markers of inflammation, such as microglial activation (e.g., by Iba1 immunohistochemistry) and pro-inflammatory cytokine levels.

The chromanone scaffold, exemplified by the potent analogue 4e , holds significant promise for the development of novel anti-neuroinflammatory agents. The detailed protocols and mechanistic insights provided here offer a valuable resource for researchers and drug development professionals working in the field of neurodegenerative diseases. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-4-Chromanone in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 5-bromo-4-chromanone, a versatile scaffold for the development of novel bioactive compounds. The following protocols are intended to guide researchers in the synthesis and evaluation of this compound derivatives for structure-activity relationship (SAR) studies, a critical component of modern drug discovery. The chromanone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of a bromine atom at the 5-position offers a valuable handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the elucidation of key structural features required for biological activity.

Derivatization Strategies for this compound

The this compound scaffold can be functionalized at several key positions to generate a library of analogues for SAR studies. The primary points of diversification include the C2 and C3 positions of the chromanone ring, as well as the bromine atom at C5, which can be utilized in cross-coupling reactions.

Modification at the C3 Position: Claisen-Schmidt Condensation

The active methylene group at the C3 position of this compound can readily participate in condensation reactions with various aromatic aldehydes. The Claisen-Schmidt condensation is a robust method for introducing substituted benzylidene moieties at this position, leading to the formation of 3-benzylidene-5-bromo-4-chromanones.[2][4] These derivatives, being rigid analogues of chalcones, are of significant interest for their potential anticancer activities.[2]

Workflow for Claisen-Schmidt Condensation of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Analysis This compound This compound Condensation Condensation This compound->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation 3-Benzylidene-5-bromo-4-chromanone 3-Benzylidene-5-bromo-4-chromanone Condensation->3-Benzylidene-5-bromo-4-chromanone Acid Catalyst (e.g., HCl) Ethanol, Reflux Purification Purification 3-Benzylidene-5-bromo-4-chromanone->Purification Column Chromatography SAR Studies SAR Studies Purification->SAR Studies

Caption: Workflow for the synthesis of 3-benzylidene derivatives.

Modification at the C3 Position: Mannich Reaction

The Mannich reaction provides a straightforward method for introducing aminomethyl groups at the C3 position of this compound.[5][6] This three-component reaction involves the condensation of the chromanone, formaldehyde, and a primary or secondary amine to yield the corresponding Mannich base.[1][5] These derivatives are of interest for their potential antibacterial and antifungal activities.[1][7][8]

Logical Flow of the Mannich Reaction

G This compound This compound Enol Formation Enol Formation This compound->Enol Formation Formaldehyde Formaldehyde Iminium Ion Formation Iminium Ion Formation Formaldehyde->Iminium Ion Formation Amine Amine Amine->Iminium Ion Formation Nucleophilic Attack Nucleophilic Attack Iminium Ion Formation->Nucleophilic Attack Enol Formation->Nucleophilic Attack Mannich Base Mannich Base Nucleophilic Attack->Mannich Base

Caption: Key steps in the Mannich reaction for C3-functionalization.

Modification at the C5 Position: Suzuki Cross-Coupling Reaction

The bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[9][10][11] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, significantly expanding the chemical diversity of the synthesized library. The Suzuki reaction involves the coupling of the this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base.[9][11]

Suzuki Cross-Coupling Experimental Workflow

G Start Setup Reaction Reactants This compound Boronic Acid Pd Catalyst Base Solvent Start->Reactants Reaction Heat & Stir Reactants->Reaction Workup Quench Extract Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization End Pure Product Characterization->End

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Flavanones from Chromanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones, a subclass of flavonoids, are a significant class of naturally occurring compounds that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The development of efficient and versatile synthetic methods to access structurally diverse flavanones is of great interest to the medicinal chemistry and drug development community. Traditional syntheses of flavanones often require harsh acidic or basic conditions, which can limit the compatibility of certain functional groups.[1] A modern and effective alternative is the palladium-catalyzed one-pot β-arylation of chromanones with arylboronic acids. This methodology offers mild reaction conditions, high yields, and broad functional group tolerance, making it a valuable tool for the synthesis of diverse flavanone libraries for pharmacological screening.[1]

This application note provides a detailed protocol for the palladium(II)-catalyzed synthesis of flavanones from chromanones, based on the work of Yoo et al.[1][2][3][4] The process involves a tandem reaction sequence: an initial palladium-catalyzed dehydrogenation of the chromanone to a chromone intermediate, followed by a nucleophilic conjugate addition of an arylboronic acid.[1]

Reaction Principle and Workflow

The overall transformation is a one-pot, two-step process. In the first step, the chromanone undergoes a palladium(II)-catalyzed oxidative dehydrogenation to form a chromone in situ. This is followed by the conjugate addition of an arylboronic acid to the chromone intermediate, also catalyzed by palladium(II), to yield the desired flavanone.

G cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Conjugate Addition Chromanone Chromanone Reagents1 Pd(TFA)₂ (15 mol%) 2,2'-Bipyridine (30 mol%) DMSO/dioxane (1:4) O₂ (balloon), 100 °C Chromanone->Reagents1 Chromone Chromone Flavanone Flavanone Chromone->Flavanone Reagents1->Chromone Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Flavanone Reagents2 TFA (1.0 equiv.) 80 °C Flavanone->Reagents2

Figure 1. General workflow for the one-pot synthesis of flavanones.

Quantitative Data Summary

The palladium-catalyzed β-arylation of chromanones has been successfully applied to a wide range of substrates, affording a library of 47 flavanones in good to excellent yields.[2][3] A selection of representative examples is summarized in the table below to illustrate the scope of the reaction.

EntryChromanone SubstrateArylboronic AcidProductYield (%)
14-ChromanonePhenylboronic acid2-Phenylchroman-4-one85
26-Methyl-4-chromanone4-Methoxyphenylboronic acid6-Methyl-2-(4-methoxyphenyl)chroman-4-one92
37-Methoxy-4-chromanone4-Fluorophenylboronic acid7-Methoxy-2-(4-fluorophenyl)chroman-4-one88
46-Chloro-4-chromanone3-Methylphenylboronic acid6-Chloro-2-(m-tolyl)chroman-4-one82
54-Chromanone2-Naphthylboronic acid2-(Naphthalen-2-yl)chroman-4-one75
67-Benzyloxy-4-chromanonePhenylboronic acid7-(Benzyloxy)-2-phenylchroman-4-one90
74-Chromanone4-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)chroman-4-one78

Experimental Protocols

Materials and Reagents:

  • Substituted 4-chromanone

  • Substituted arylboronic acid

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • 2,2′-Bipyridine

  • Trifluoroacetic acid (TFA)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous 1,4-dioxane

  • Oxygen (balloon)

  • Standard laboratory glassware (two-neck round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating plate/oil bath

General Procedure for the Palladium(II)-Catalyzed Synthesis of Flavanones:

  • To a 10 mL two-neck round-bottom flask, add the 4-chromanone (1.0 equiv., e.g., 0.337 mmol), Pd(TFA)₂ (0.051 mmol, 15 mol %), and 2,2′-bipyridine (0.102 mmol, 30 mol %).

  • Dissolve the solids in anhydrous DMSO/dioxane (1:4 v/v, 0.5 mL).

  • Equip the flask with a reflux condenser and an oxygen-filled balloon.

  • Stir the reaction mixture at 100 °C in an oil bath.

  • Monitor the conversion of the starting material to the corresponding chromone by Thin Layer Chromatography (TLC).

  • Once the starting material is completely consumed, lower the reaction temperature to 80 °C.

  • Add a solution of the arylboronic acid (1.011 mmol, 3.0 equiv.) and TFA (0.337 mmol, 1.0 equiv.) in a minimal amount of the solvent mixture.

  • Continue stirring at 80 °C and monitor the reaction progress by TLC until the chromone intermediate is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired flavanone.

Logical Relationship Diagram

The success of this one-pot synthesis relies on a tandem catalytic process. The diagram below illustrates the key transformations and the role of the palladium catalyst.

G cluster_reaction Reaction Pathway Chromanone Chromanone Dehydrogenation Dehydrogenation Chromanone->Dehydrogenation Pd(II), O₂ Chromone Chromone Dehydrogenation->Chromone Conjugate_Addition Conjugate_Addition Chromone->Conjugate_Addition Pd(II) Flavanone Flavanone Conjugate_Addition->Flavanone Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Conjugate_Addition

Figure 2. Key steps in the palladium-catalyzed synthesis of flavanones.

Conclusion

The palladium(II)-catalyzed one-pot β-arylation of chromanones provides an efficient and versatile route for the synthesis of a wide array of flavanones.[1] This method's mild conditions and tolerance of various functional groups make it a highly attractive approach for generating libraries of flavanone derivatives for applications in drug discovery and medicinal chemistry. The detailed protocol provided herein can be readily implemented in a standard organic synthesis laboratory.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 5-Bromo-4-Chromanone. The focus is on robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. These methods are instrumental in the synthesis of novel chromanone derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block for the synthesis of a variety of substituted chromanone derivatives. The bromine atom at the 5-position is amenable to various nucleophilic substitution reactions, particularly through transition metal-catalyzed cross-coupling. The electron-withdrawing effect of the carbonyl group can influence the reactivity of the aryl bromide, making it a suitable substrate for palladium-catalyzed reactions. This document outlines detailed procedures for the successful execution of Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions on this substrate.

The functionalization of the chromone scaffold at the C-5 position is a key strategy for developing novel compounds with diverse biological activities.[1] The ketone group in the chromone structure can act as a directing group in certain metal-catalyzed C-H activation reactions, highlighting the importance of this position in synthetic transformations.[1] While direct C-H functionalization is an emerging field, cross-coupling reactions on halogenated precursors like this compound remain a highly reliable and versatile approach.

Key Nucleophilic Substitution Reactions

Two of the most powerful and broadly applicable methods for the functionalization of aryl halides are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen (C-N) bond by coupling an amine with an aryl halide.[2] It is a highly versatile method that tolerates a wide range of functional groups on both the amine and the aryl halide.[2]

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon (C-C) bond by coupling an organoboron species (typically a boronic acid or its ester) with an aryl halide.[3] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]

These reactions typically proceed via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the palladium center, transmetalation (for Suzuki coupling) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination to yield the desired product and regenerate the active catalyst.[2][3]

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize typical reaction conditions and representative yields for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions on aryl bromides, which can be adapted for this compound. Please note that yields are highly dependent on the specific nucleophile, catalyst system, and reaction conditions, and optimization is often necessary.

Table 1: Typical Parameters for Buchwald-Hartwig Amination of this compound

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. Palladium(II) acetate (Pd(OAc)₂) is an air-stable precatalyst that is reduced in situ.
Ligand Xantphos (2-4 mol%), BINAP (2-4 mol%), or other bulky, electron-rich phosphine ligandsThe choice of ligand is crucial for reaction efficiency and scope. Xantphos is often effective for a broad range of substrates.
Base NaOtBu (1.2-1.5 equiv), K₃PO₄ (2.0 equiv), or Cs₂CO₃ (2.0 equiv)Sodium tert-butoxide is a strong, non-nucleophilic base. Carbonates are milder alternatives.
Solvent Toluene, Dioxane, or THF (anhydrous and degassed)Anhydrous and oxygen-free conditions are essential for catalyst stability and activity.
Temperature 80-110 °CThe optimal temperature depends on the reactivity of the coupling partners.
Nucleophile Primary or secondary amines (1.1-1.3 equiv)A slight excess of the amine is typically used.
Representative Yield 60-95%Yields are indicative and can vary significantly with the specific amine used.

Table 2: Typical Parameters for Suzuki-Miyaura Coupling of this compound

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is also highly effective.
Base K₂CO₃ (2.0 equiv), Cs₂CO₃ (2.0 equiv), or K₃PO₄ (2.0 equiv)An aqueous solution of the base is often used.
Solvent System Toluene/Water, Dioxane/Water, or DME/Water (typically in a 4:1 to 10:1 ratio)The use of a biphasic system with water is common.
Temperature 80-100 °CRefluxing conditions are often employed.
Nucleophile Aryl- or heteroarylboronic acid (1.1-1.5 equiv)A slight excess of the boronic acid is generally used.
Representative Yield 70-98%Yields are generally high for a wide range of boronic acids.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (e.g., nitrogen or argon) as they are sensitive to air and moisture.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the amine (if solid), sodium tert-butoxide, Xantphos, and Pd₂(dba)₃ under a stream of inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe. If the amine is a liquid, it can be added at this stage. The typical concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-4-chromanone derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an aryl- or heteroarylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Solvent Addition: Add a mixture of toluene and water (e.g., a 4:1 v/v ratio). The typical concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the mixture.

  • Degassing: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-chromanone derivative.

Visualizations

The following diagrams illustrate the general workflows for the described nucleophilic substitution reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel Prepare Schlenk Flask (Dry, Inert Atmosphere) add_reagents Add this compound, Amine, Base, Ligand, Pd Catalyst prep_vessel->add_reagents 1 add_solvent Add Anhydrous, Degassed Toluene add_reagents->add_solvent 2 degas Vacuum-Backfill Cycles add_solvent->degas 3 heat Heat to 100-110 °C degas->heat 4 monitor Monitor by TLC or LC-MS heat->monitor 5 cool Cool to Room Temp monitor->cool 6 filter Dilute & Filter through Celite cool->filter 7 extract Extract with Water and Brine filter->extract 8 dry Dry and Concentrate extract->dry 9 purify Column Chromatography dry->purify 10 product Pure 5-Amino-4-Chromanone Derivative purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel Prepare Round-Bottom Flask add_reagents Add this compound, Boronic Acid, Base prep_vessel->add_reagents 1 add_solvent Add Toluene/Water add_reagents->add_solvent 2 add_catalyst Add Pd Catalyst add_solvent->add_catalyst 3 degas Degas with Inert Gas add_catalyst->degas 4 heat Heat to Reflux (90-100 °C) degas->heat 5 monitor Monitor by TLC or LC-MS heat->monitor 6 cool Cool to Room Temp monitor->cool 7 extract Dilute & Extract with Ethyl Acetate cool->extract 8 wash_dry Wash with Brine, Dry and Concentrate extract->wash_dry 9 purify Column Chromatography wash_dry->purify 10 product Pure 5-Aryl-4-Chromanone Derivative purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Catalytic_Cycle_Logic cluster_buchwald Buchwald-Hartwig Pathway cluster_suzuki Suzuki-Miyaura Pathway start Active Pd(0) Catalyst oxidative_addition Oxidative Addition (with this compound) start->oxidative_addition pd_intermediate Pd(II) Intermediate oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination transmetalation Transmetalation (with Boronic Acid) pd_intermediate->transmetalation reductive_elimination_bh Reductive Elimination amine_coordination->reductive_elimination_bh reductive_elimination_bh->start Regenerates Catalyst product_bh 5-Amino-4-Chromanone reductive_elimination_bh->product_bh reductive_elimination_sz Reductive Elimination transmetalation->reductive_elimination_sz reductive_elimination_sz->start Regenerates Catalyst product_sz 5-Aryl-4-Chromanone reductive_elimination_sz->product_sz

Caption: Logical relationship of the catalytic cycles.

References

Application Notes: 5-Bromo-4-Chromanone Derivatives as Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The inhibition of QS pathways is a promising anti-virulence strategy that can disarm pathogens without exerting selective pressure for resistance. The 4-chromanone scaffold has emerged as a valuable pharmacophore in medicinal chemistry. Recent studies have demonstrated that derivatives of 4-chromanone, particularly those incorporating a bromine substituent, can act as potent inhibitors of bacterial quorum sensing.

These application notes provide a comprehensive overview of the use of 5-bromo-4-chromanone derivatives in the development of novel quorum sensing inhibitors. Included are summaries of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant pathways and workflows.

Biological Activity of Bromo-4-Chromanone Derivatives

A novel series of spiro 4-chromanone analogues, synthesized from m-bromo-o-hydroxyacetophenone, has demonstrated significant anti-quorum sensing capabilities. These compounds were evaluated for their ability to inhibit violacein production in the reporter strain Chromobacterium violaceum ATCC 12472, a common model for screening QS inhibitors. Violacein production in this bacterium is regulated by a LuxI/LuxR-type QS system, making it an excellent indicator of QS disruption.

Several synthesized compounds exhibited promising activity. Notably, compounds designated as D7 , D9 , and D11 showed the most potent anti-quorum sensing effects at concentrations as low as 10 µg/mL.[1]

Quantitative Data Summary

The following table summarizes the anti-quorum sensing activity of the most promising spiro 4-chromanone derivatives against Chromobacterium violaceum ATCC 12472.[1]

Compound IDConcentration (µg/mL)Anti-Quorum Sensing Activity
D710Promising
D910Promising
D1110Promising

Experimental Protocols

This section provides detailed methodologies for the synthesis of active this compound derivatives and for key bioassays to evaluate their anti-quorum sensing and anti-biofilm properties.

Protocol 1: Synthesis of Spiro 4-Chromanone Derivatives

This protocol describes the synthesis of novel spiro [chromane-2,4'-piperidin]-4-one hydrochloride derivatives, which have shown promising anti-quorum sensing activity.[1]

Materials:

  • m-bromo-o-hydroxyacetophenone

  • Pyrrolidine

  • Methanol (MeOH)

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Sodium methoxide (NaOMe)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Various alkyl/aryl amines

  • Sodium triacetoxyborohydride

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Step 1: Synthesis of Intermediate 1. Reflux a mixture of m-bromo-o-hydroxyacetophenone and pyrrolidine in methanol for 12 hours.

  • Step 2: Synthesis of Intermediate 2. To a solution of tert-butyl 4-oxopiperidine-1-carboxylate and Intermediate 1 in methanol, add sodium methoxide and stir at room temperature for 12 hours.

  • Step 3: Synthesis of Intermediate 3. Treat Intermediate 2 with trifluoroacetic acid in dichloromethane at 0°C to room temperature for 4 hours.

  • Step 4: Synthesis of Final Compounds (D1-18). To a solution of Intermediate 3 and a selected alkyl or aryl amine in methanol, add sodium triacetoxyborohydride and stir at room temperature for 12 hours.

  • Step 5: Salt Formation. Treat the final compound with HCl in diethyl ether to yield the hydrochloride salt.

  • Purification and Characterization. Purify the synthesized compounds using column chromatography and characterize their structure using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Anti-Quorum Sensing Activity Assay (Violacein Inhibition)

This protocol details the agar well diffusion method to screen for anti-quorum sensing activity using Chromobacterium violaceum.[2]

Materials:

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) agar

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Sterile cotton swabs

  • Sterile well borer

Procedure:

  • Inoculum Preparation. Prepare a fresh overnight culture of C. violaceum in LB broth.

  • Plate Preparation. Using a sterile cotton swab, create a lawn of the C. violaceum culture on the surface of an LB agar plate.

  • Well Creation. Use a sterile borer to create wells in the agar.

  • Compound Application. Add a defined volume (e.g., 50 µL) of the test compound solution at a specific concentration (e.g., 10 µg/mL) into each well. Add the solvent control to a separate well.

  • Incubation. Incubate the plates at 28°C for 24-48 hours.

  • Observation. Observe the plates for a turbid halo zone around the wells containing active compounds, against the purple background of violacein production. The halo indicates the inhibition of violacein synthesis and thus, anti-quorum sensing activity.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol describes a quantitative method to assess the ability of test compounds to inhibit biofilm formation.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa)

  • Brain Heart Infusion Broth (BHIB) or other suitable growth medium

  • 96-well polystyrene microtiter plates

  • Test compounds

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic acid or ethanol for solubilization

  • Microplate reader

Procedure:

  • Inoculum Preparation. Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a standardized cell density (e.g., OD600 = 0.1).

  • Plate Setup. Add 100 µL of the diluted bacterial culture and 100 µL of the test compound (at various concentrations) to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Incubation. Incubate the plate at 37°C for 24 hours under static conditions.

  • Washing. Discard the planktonic cells and media from the wells. Wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing. Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilization. Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the crystal violet retained by the biofilm.

  • Quantification. Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition can be calculated relative to the control.

Visualizations

Signaling Pathway: Pseudomonas aeruginosa Quorum Sensing

The following diagram illustrates the interconnected Las and Rhl quorum sensing systems in Pseudomonas aeruginosa, which are common targets for quorum sensing inhibitors.

G cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las synthesizes LasR LasR LasR_AHL LasR-AHL Complex AHL_Las->LasR binds RhlI RhlI LasR_AHL->RhlI activates Virulence Virulence Factor Production & Biofilm Formation LasR_AHL->Virulence activates AHL_Rhl C4-HSL RhlI->AHL_Rhl synthesizes RhlR RhlR RhlR_AHL RhlR-AHL Complex AHL_Rhl->RhlR binds RhlR_AHL->Virulence activates G start Start inoculum Prepare Bacterial Inoculum start->inoculum plate Add Bacteria & Test Compound to 96-well Plate inoculum->plate incubate Incubate for 24h at 37°C plate->incubate wash1 Discard Planktonic Cells & Wash with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Bound Stain wash2->solubilize read Measure Absorbance (570-595 nm) solubilize->read end End read->end

References

Application Notes & Protocols: Synthesis of Spirocyclic Chromanones from 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of spirocyclic chromanones, valuable scaffolds in medicinal chemistry, starting from 5-Bromo-4-Chromanone. The described synthetic route involves a two-step process: a Knoevenagel condensation to form a key intermediate, followed by a 1,3-dipolar cycloaddition to construct the spirocyclic system.

Spirocyclic compounds, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is highly attractive for drug design.[1] This rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] Chromanone moieties are also prevalent in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. The combination of these two features in spirocyclic chromanones makes them promising candidates for the development of novel therapeutics.

This protocol first details the synthesis of a (E)-3-arylidene-5-bromo-4-chromanone intermediate via a base-catalyzed Knoevenagel condensation. This intermediate then serves as a dipolarophile in a subsequent 1,3-dipolar cycloaddition reaction with an in situ generated azomethine ylide to yield a spiro[chroman-3,3'-pyrrolidine] derivative.[2]

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G start This compound + Aromatic Aldehyde step1_reagents Piperidine, Ethanol, Reflux start->step1_reagents product1 (E)-3-Arylidene-5-bromo-4-chromanone step1_reagents->product1 product1_input (E)-3-Arylidene-5-bromo-4-chromanone product1->product1_input reagents2 Isatin, Sarcosine, Methanol, Reflux product1_input->reagents2 product2 Spiro[chroman-3,3'-pyrrolidine] Derivative reagents2->product2

Figure 1: General workflow for the synthesis of spirocyclic chromanones.

Experimental Protocols

Part 1: Synthesis of (E)-3-Arylidene-5-bromo-4-chromanone (Knoevenagel Condensation)

This protocol describes the synthesis of the key intermediate, a 3-arylidene-5-bromo-4-chromanone, through the condensation of this compound with an aromatic aldehyde.[3]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add the aromatic aldehyde (1.1 eq).

  • Add a catalytic amount of piperidine (0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure (E)-3-arylidene-5-bromo-4-chromanone.

Table 1: Representative Data for Knoevenagel Condensation

EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde4-685-95
24-Methoxybenzaldehyde4-688-97
34-Chlorobenzaldehyde5-782-90

Note: Reaction times and yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Part 2: Synthesis of Spiro[chroman-3,3'-pyrrolidine] Derivatives (1,3-Dipolar Cycloaddition)

This protocol details the synthesis of a spirocyclic chromanone via a 1,3-dipolar cycloaddition reaction between the (E)-3-arylidene-5-bromo-4-chromanone and an azomethine ylide generated in situ from isatin and sarcosine.

Materials:

  • (E)-3-Arylidene-5-bromo-4-chromanone

  • Isatin

  • Sarcosine

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the (E)-3-arylidene-5-bromo-4-chromanone (1.0 eq), isatin (1.0 eq), and sarcosine (1.0 eq) in methanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product can be collected by filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Table 2: Representative Data for 1,3-Dipolar Cycloaddition

EntryArylidene SubstituentReaction Time (h)Yield (%)
1Phenyl6-875-85
24-Methoxyphenyl6-878-88
34-Chlorophenyl7-970-80

Note: Reaction times and yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

Application in Drug Discovery: A Potential Signaling Pathway

Spirocyclic chromanones are being investigated for a variety of therapeutic applications, including as enzyme inhibitors. For instance, spiro[chroman-2,4'-piperidin]-4-one derivatives have been evaluated as acetyl-CoA carboxylase (ACC) inhibitors, which are targets for the treatment of metabolic diseases. The rigid spirocyclic scaffold can orient substituents in a precise manner to interact with the active site of a target protein.

The diagram below illustrates a hypothetical signaling pathway where a spirocyclic chromanone could act as an inhibitor of a key enzyme.

G cluster_pathway Hypothetical Enzyme Inhibition Pathway Substrate Substrate Enzyme Target Enzyme (e.g., Kinase, ACC) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes conversion Downstream Downstream Signaling (Cellular Response) Product->Downstream Inhibitor Spirocyclic Chromanone (Potential Inhibitor) Inhibitor->Enzyme Inhibits

Figure 2: Inhibition of a signaling pathway by a spirocyclic chromanone.

References

Application Notes and Protocols: Synthesis of Potential MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of potential Monoamine Oxidase B (MAO-B) inhibitors. MAO-B is a key enzyme responsible for the degradation of amine neurotransmitters, including dopamine.[1] Inhibition of MAO-B is a well-established therapeutic strategy for managing neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, as it increases dopamine levels and may offer neuroprotective effects.[2][3] The following sections detail synthetic methodologies for promising inhibitor scaffolds, protocols for activity assessment, and summaries of quantitative data to guide drug discovery efforts.

MAO-B Signaling Pathway and Mechanism of Inhibition

Monoamine oxidase B is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane.[4] It catalyzes the oxidative deamination of neurotransmitters like dopamine, producing hydrogen peroxide and the corresponding aldehyde.[3] This process not only reduces the available dopamine in the brain but also contributes to oxidative stress, a factor implicated in neuronal damage.[5][6] Selective MAO-B inhibitors block this catalytic activity, thereby preserving dopamine levels and reducing the formation of harmful byproducts.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron / Astrocyte cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B (FAD-dependent) Dopamine->MAOB Oxidative Deamination Dopamine_Effect Increased Dopaminergic Neurotransmission Dopamine->Dopamine_Effect Synaptic Action DOPAL DOPAL (Aldehyde) MAOB->DOPAL H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->H2O2 Inhibitor Selective MAO-B Inhibitor Inhibitor->MAOB Inhibition

MAO-B metabolic pathway and inhibition.

Synthesis of Potential MAO-B Inhibitors: Experimental Workflows and Protocols

The synthesis of novel MAO-B inhibitors often involves creating libraries of compounds based on "privileged scaffolds" known to interact with the enzyme, such as chalcones and coumarins.[7] The general workflow involves scaffold synthesis followed by functionalization to explore structure-activity relationships (SAR).

Synthesis_Workflow Start Reactant Selection Synthesis Chemical Synthesis (e.g., Claisen-Schmidt, Perkin Reaction) Start->Synthesis Purification Purification (Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (MAO-B Inhibition Assay) Characterization->Screening Hit Hit Compound Identification Screening->Hit SAR SAR Analysis & Lead Optimization Hit->SAR SAR->Start Iterative Design Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis p1 Prepare Reagents: Buffer, Enzyme (MAO-B), Substrate, Probe a1 Add Test Compounds & Controls to Wells p1->a1 p2 Prepare Test Compounds (Serial Dilutions) p2->a1 p3 Prepare Controls: (Vehicle, Positive Inhibitor) p3->a1 a2 Add MAO-B Enzyme (Pre-incubate) a1->a2 a3 Initiate Reaction: Add Substrate/Probe Mix a2->a3 d1 Measure Fluorescence (Kinetic or Endpoint) a3->d1 d2 Calculate % Inhibition vs. Vehicle Control d1->d2 d3 Plot Dose-Response Curve & Determine IC₅₀ Value d2->d3 SAR_Logic cluster_substituents Substituent Effects Scaffold Core Scaffold (e.g., Chalcone, Coumarin) Aromatic Substitutions on Aromatic Rings Scaffold->Aromatic Linker Modifications to Linker/Core Scaffold->Linker Potency Increased Potency (Lower IC₅₀/Kᵢ) Aromatic->Potency Halogens (F, Cl) at specific positions [4, 5] Aromatic->Potency Methoxy groups at para position [4] Selectivity Increased Selectivity (MAO-B vs MAO-A) Aromatic->Selectivity Hydroxy at C7 of coumarin [11] Linker->Potency Planar α,β-unsaturated carbonyl in chalcones [8] Linker->Selectivity Cyclic amine moieties (pyrrolidine) [11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-4-Chromanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping you improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key challenges?

The most prevalent and direct method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of 3-(3-bromophenoxy)propanoic acid. This acid precursor is typically prepared from 3-bromophenol and acrylonitrile via a cyanoethylation reaction followed by hydrolysis.

The primary challenges associated with this synthesis are:

  • Low Yield: Can be caused by incomplete cyclization, side reactions, or suboptimal reaction conditions.

  • Impurity Formation: Intermolecular acylation and other side reactions can lead to impurities that are difficult to separate.

  • Handling of Reagents: The use of strong acids like polyphosphoric acid (PPA) or Eaton's reagent requires careful handling and anhydrous conditions.

Q2: My Friedel-Crafts cyclization is resulting in a low yield of this compound. How can I improve it?

Low yields in the cyclization step are a common issue. Here are several factors to consider for optimization:

  • Catalyst Choice and Amount: Polyphosphoric acid (PPA) is a common catalyst. Using a sufficient excess (typically 10-20 times the weight of the starting material) is crucial for driving the reaction to completion. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more effective alternative for some substrates.

  • Reaction Temperature and Time: The reaction typically requires heating. An optimal temperature is usually between 80-100°C. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid degradation at prolonged heating.

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The presence of water can deactivate the catalyst and inhibit the reaction.

  • Purity of Starting Material: Impurities in the 3-(3-bromophenoxy)propanoic acid can interfere with the cyclization. Ensure the precursor is pure before proceeding.

Q3: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?

The primary side reaction in an intramolecular Friedel-Crafts acylation is intermolecular acylation, where two molecules of the starting material react with each other, leading to polymeric material.

To minimize this:

  • High Dilution: Performing the reaction under high dilution conditions (i.e., using a larger volume of solvent/catalyst) can favor the intramolecular cyclization over the intermolecular reaction.

  • Controlled Addition: Slowly adding the 3-(3-bromophenoxy)propanoic acid to the pre-heated catalyst can help maintain a low concentration of the starting material, thus reducing the likelihood of intermolecular reactions.

Another potential issue is the acylation at an undesired position on the aromatic ring, although the directing effects of the ether and bromo substituents make the desired cyclization to the 5-bromo isomer the major product.

Q4: What is the best method for purifying the crude this compound?

Purification of the final product is critical to obtain a high-purity compound. The following methods are recommended:

  • Work-up: After the reaction is complete, the mixture is typically quenched by pouring it onto crushed ice. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

  • Column Chromatography: This is the most effective method for separating this compound from any byproducts and unreacted starting material. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity after the work-up, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an efficient purification method.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Data Presentation: Optimizing Reaction Conditions

ParameterCondition A (Low Yield)Condition B (Optimized)Expected Yield Range
Catalyst Polyphosphoric Acid (PPA)Eaton's Reagent (7.5% w/w P₂O₅ in MeSO₃H)-
Catalyst Ratio 5 eq (by weight)15 eq (by weight)-
Temperature 60°C90°C-
Reaction Time 2 hours4 hours (or until TLC indicates completion)-
Yield < 40%> 70%-

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Purity Verify Purity of 3-(3-bromophenoxy)propanoic acid Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purity->Check_Conditions Purity is high Impure_Start Impure Starting Material Check_Purity->Impure_Start Purity is low Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Catalyst Optimize Catalyst (Type and Amount) Check_Conditions->Catalyst Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Temp_Time Purify_Start Purify Precursor (e.g., Recrystallization) Impure_Start->Purify_Start Success Improved Yield Purify_Start->Success Anhydrous->Success Catalyst->Success Monitor Monitor with TLC Temp_Time->Monitor Monitor->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-bromophenoxy)propanoic acid

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromophenol (1 equivalent) in an excess of acrylonitrile (10-15 equivalents).

  • Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium carbonate.

  • Reaction: Heat the mixture to reflux (around 80°C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, neutralize the excess base with a dilute acid (e.g., 1M HCl). Remove the excess acrylonitrile under reduced pressure.

  • Hydrolysis: To the crude 3-(3-bromophenoxy)propionitrile, add a solution of concentrated hydrochloric acid and water (1:1 v/v) and heat to reflux for 4-6 hours until the nitrile is fully hydrolyzed to the carboxylic acid.

  • Isolation: Cool the reaction mixture. The product, 3-(3-bromophenoxy)propanoic acid, will often precipitate. Collect the solid by filtration and wash with cold water. If it remains in solution, extract with a suitable organic solvent. The crude product can be purified by recrystallization from an appropriate solvent system.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • Catalyst Preparation: In a three-necked, oven-dried round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (10-15 times the weight of the starting material). Heat the PPA to 80-90°C with stirring.

  • Addition of Starting Material: Slowly add the purified 3-(3-bromophenoxy)propanoic acid (1 equivalent) in portions to the hot PPA.

  • Reaction: Maintain the reaction temperature at 90-100°C and stir vigorously for 2-4 hours. The viscosity of the mixture will be high. Monitor the reaction by TLC (a suitable eluent is 3:1 Hexane:Ethyl Acetate).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start1 3-Bromophenol + Acrylonitrile Reaction1 Cyanoethylation (Base catalyst, Reflux) Start1->Reaction1 Workup1 Neutralization & Removal of excess Acrylonitrile Reaction1->Workup1 Hydrolysis Acid Hydrolysis (Conc. HCl, Reflux) Workup1->Hydrolysis Isolation1 Isolation & Purification of 3-(3-bromophenoxy)propanoic acid Hydrolysis->Isolation1 Start2 3-(3-bromophenoxy)propanoic acid Isolation1->Start2 Reaction2 Intramolecular Friedel-Crafts (PPA, 90-100°C) Start2->Reaction2 Quench Quenching (Ice water) Reaction2->Quench Extraction Extraction (Dichloromethane) Quench->Extraction Wash Washing (NaHCO₃, Brine) Extraction->Wash Purification Column Chromatography Wash->Purification Final_Product This compound Purification->Final_Product

Caption: Step-by-step workflow for the synthesis of this compound.

Technical Support Center: Purification of Crude 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 5-Bromo-4-Chromanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material. The following information is compiled from established methodologies for chromanone derivatives and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as the corresponding 2'-hydroxyacetophenone and the aldehyde used in the synthesis. Byproducts from side reactions, such as self-condensation of the aldehyde, can also be present, which may complicate purification. Depending on the synthetic route, isomers or over-brominated species might also be formed.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity.

  • Column Chromatography: This is a highly effective method for separating this compound from a complex mixture of impurities.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a relatively pure crude product to obtain a highly crystalline material.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest possible purity, especially when dealing with closely related impurities, Prep-HPLC is the method of choice.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection. Other methods like Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment. The identity and structure of the purified compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation - Inappropriate solvent system (eluent).- Column overloading.- Irregular column packing.- Optimize Eluent: Perform TLC analysis with various solvent systems to find the optimal eluent for good separation. A common starting point for chromanones is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane.[1]- Reduce Sample Load: The amount of crude material should be appropriate for the column size. As a general rule, the sample load should be 1-5% of the stationary phase weight.- Improve Packing: Ensure the silica gel is packed uniformly to avoid channeling.
Compound Stuck on the Column - Eluent is too non-polar.- Compound has low solubility in the eluent.- Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.- Change Solvents: If solubility is an issue, consider a different solvent system in which your compound is more soluble.
Product Elutes with Impurities - Insufficient resolution between the product and impurities.- Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can improve the separation of compounds with similar retention factors.- Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
"Oiling Out" (Product separates as a liquid) - Solvent is too non-polar for the compound at the boiling point.- Cooling is too rapid.- High concentration of impurities.- Use a More Polar Solvent: Select a solvent in which the compound is more soluble when hot and less soluble when cold.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.- Pre-purification: If the crude material is very impure, consider a preliminary purification step like column chromatography.
No Crystal Formation - Compound is too soluble in the chosen solvent, even at low temperatures.- Solution is not saturated.- Use a Less Polar Solvent: Find a solvent in which your compound has lower solubility.- Concentrate the Solution: Evaporate some of the solvent to increase the concentration of your compound.- Add an Anti-Solvent: Add a solvent in which your compound is insoluble to the solution until it becomes cloudy, then heat until it is clear and allow to cool slowly.
Low Recovery - Compound has significant solubility in the cold solvent.- Too much solvent was used.- Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to minimize the solubility of your compound.- Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Recover from Mother Liquor: Concentrate the filtrate and cool again to obtain a second crop of crystals. Note that this crop may be less pure.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline based on methods used for similar brominated chromanone derivatives. Optimization may be required.

  • Preparation of the Column:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 5% ethyl acetate in hexane.[1]

    • Collect fractions and monitor the separation using TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified solid under high vacuum.

Quantitative Data (Example for a similar compound):

The following data is for the purification of 8-bromo-6-chloro-2-pentylchroman-4-one, which may serve as a reference.

Purification MethodEluent SystemYieldPurity (if reported)
Flash Column Chromatography5% Ethyl Acetate in Heptane88%Not specified

Data from a study on substituted chroman-4-one derivatives.

Protocol 2: Purification by Recrystallization

The ideal recrystallization solvent for this compound should be determined experimentally. Good starting points are alcohols (e.g., ethanol, isopropanol) or mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Purity Analysis by HPLC

A general reversed-phase HPLC method for purity assessment is provided below. This method should be validated for this compound.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Sample Preparation 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile)

Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Synthesis column_chrom Column Chromatography synthesis->column_chrom Primary Purification recrystallization Recrystallization column_chrom->recrystallization Optional Polishing hplc HPLC Purity Analysis column_chrom->hplc recrystallization->hplc nmr_ms Structural Confirmation (NMR, MS) hplc->nmr_ms final_product Pure this compound nmr_ms->final_product troubleshooting_logic cluster_cc Column Chromatography Troubleshooting cluster_recryst Recrystallization Troubleshooting start Crude Product Impure? cc_issue Poor Separation? start->cc_issue Yes pure_product Pure Product Obtained start->pure_product No optimize_eluent Optimize Eluent (TLC) cc_issue->optimize_eluent Yes recryst_issue Oiling Out? cc_issue->recryst_issue No, try Recrystallization reduce_load Reduce Sample Load optimize_eluent->reduce_load repack_column Repack Column reduce_load->repack_column repack_column->pure_product change_solvent Change Solvent recryst_issue->change_solvent Yes recryst_issue->pure_product No slow_cooling Ensure Slow Cooling change_solvent->slow_cooling slow_cooling->pure_product

References

Technical Support Center: Troubleshooting Common Issues in Chromanone Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of chromanone cyclization reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during chromanone cyclization reactions?

A1: The most prevalent challenges include low product yield, formation of undesired side products (such as coumarins), incomplete reactions, and difficulties in purification. When scaling up, issues like thermal management and mixing efficiency become critical and can significantly impact the reaction outcome.[1]

Q2: My chromanone synthesis is resulting in a low yield. What are the likely causes and how can I address them?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. For instance, in microwave-assisted syntheses, adjusting the base, solvent, and temperature can significantly improve yields.[2]

  • Side Product Formation: Competing reactions can consume starting materials and lower the yield of the desired chromanone. A common side product is the isomeric coumarin.[2] The choice of condensing agent can influence this; for example, phosphorus pentoxide (P₂O₅) is reported to favor chromone formation over coumarin in the Simonis reaction.[2]

  • Purification Losses: Significant product loss can occur during workup and purification. Re-evaluating extraction and chromatography procedures is advisable to minimize these losses.[2]

Q3: I am observing a significant amount of a coumarin side product. How can I minimize its formation?

A3: The formation of coumarin isomers is a common issue, particularly in reactions like the Simonis synthesis. To favor the formation of the desired chromanone, consider the following strategies:

  • Catalyst Selection: The choice of catalyst is critical. In the Simonis reaction, using phosphorus pentoxide (P₂O₅) as a catalyst is known to favor chromone formation. It is believed to activate the ketone carbonyl over the ester carbonyl for the initial nucleophilic attack by the phenol.

  • Avoid Strong Brønsted Acids: If coumarin formation is dominant, avoiding strong Brønsted acids like sulfuric acid may be beneficial.

  • Temperature Optimization: High reaction temperatures can sometimes lead to a loss of selectivity. It is advisable to start at a lower temperature and gradually increase it to find an optimal balance between the reaction rate and regioselectivity.

Q4: What are the key safety precautions to consider during chromanone synthesis?

A4: Standard laboratory safety practices are paramount. Specific precautions include:

  • Handling of Reagents: Many reagents used in chromanone synthesis, such as strong acids (e.g., sulfuric acid, polyphosphoric acid) and bases, are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • High Temperatures: Many protocols require elevated temperatures. Use appropriate heating equipment and exercise caution to prevent burns.

  • Microwave Synthesis: If using a microwave reactor, ensure you are properly trained in its operation and adhere to all safety guidelines provided by the manufacturer. Be aware of the potential for pressure build-up in sealed vessels.

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-aryloxypropanoic acids is a common method for synthesizing chromanones. If you are experiencing low yields, consult the following table for potential causes and solutions.

Observed Problem Potential Cause Suggested Solution
Reaction does not proceed or is very slow Insufficiently activated aromatic ring.Consider using a stronger Lewis acid catalyst (e.g., AlCl₃ instead of ZnCl₂). For substrates with electron-withdrawing groups, harsher conditions may be necessary.
Ineffective catalyst.Ensure the catalyst is fresh and anhydrous, as many Lewis acids are moisture-sensitive. Consider using polyphosphoric acid (PPA) which also acts as a solvent and dehydrating agent.
Formation of multiple products Intermolecular side reactions.Use high dilution conditions to favor the intramolecular cyclization.
Rearrangement of the acylium ion intermediate.This is less common in acylations compared to alkylations, but using a milder catalyst or lower temperature might help.
Decomposition of starting material or product Harsh reaction conditions.If using a strong acid like PPA or AlCl₃, try reducing the reaction temperature or time. Alternatively, a milder catalyst could be explored.
Issue 2: Problems with the Claisen-Schmidt Condensation to form the Chalcone Precursor

The Claisen-Schmidt condensation is often the first step in chromanone synthesis, forming the chalcone intermediate. Issues in this step will directly impact the overall yield.

Observed Problem Potential Cause Suggested Solution
Low yield of chalcone Self-condensation of the ketone.Slowly add the aldehyde to a mixture of the ketone and the base. This keeps the concentration of the enolate low and favors reaction with the more electrophilic aldehyde.[3]
Inappropriate choice of base.Strong bases like NaOH or KOH can promote self-condensation. Consider using a milder base or a solid-supported catalyst.[3]
Formation of Cannizzaro reaction byproducts Aldehyde lacks α-hydrogens and is sensitive to strong base.Use a milder base or lower the reaction temperature to minimize this side reaction.[3]
Difficult purification Presence of multiple byproducts.Optimize the reaction conditions (base, temperature, order of addition) to achieve a cleaner reaction mixture. A cleaner initial reaction is often more efficient than a complex purification.[3]

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(3,5-Difluorophenoxy)propanoic Acid

This protocol is adapted from a patented industrial process for the synthesis of a chromanone intermediate.

Materials:

  • 3-(3,5-Difluorophenoxy)propanoic acid

  • Concentrated sulfuric acid

  • Purified water

  • Dichloromethane

  • 5% aqueous sodium carbonate solution

Procedure:

  • To a suitable reactor, add concentrated sulfuric acid (approximately 345 kg per 142 kg of starting material).

  • Cool the sulfuric acid to 10°C.

  • Slowly add 3-(3,5-difluorophenoxy)propanoic acid to the cooled sulfuric acid, maintaining the temperature.

  • After the addition is complete, stir the mixture at 50°C until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to 20°C.

  • In a separate reactor, add purified water (approximately 1421 kg per 142 kg of starting material) and cool to 0°C.

  • Slowly add the reaction mixture from the first reactor to the cold water, ensuring the temperature remains below 10°C.

  • Add dichloromethane (approximately 1890 kg per 142 kg of starting material) to the aqueous mixture.

  • Adjust the pH to 7 using a 5% aqueous sodium carbonate solution.

  • Stir the mixture, then allow the layers to separate.

  • Collect the organic layer, which contains the desired chromanone product. The product can be further purified by crystallization or chromatography.

Protocol 2: General Procedure for Claisen-Schmidt Condensation

This protocol provides a general method for the synthesis of chalcones, the precursors to many chromanones.

Materials:

  • Substituted 2'-hydroxyacetophenone (1.0 equivalent)

  • Substituted benzaldehyde (1.0 equivalent)

  • Ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (1.2 equivalents)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone in ethanol.

  • While stirring at room temperature, add the NaOH or KOH solution.

  • Slowly add the substituted benzaldehyde dropwise to the reaction mixture over 15-30 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl until it is acidic to litmus paper. The chalcone product should precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Optimization of Claisen-Schmidt Condensation for Chalcone Synthesis

EntryAcetophenoneBenzaldehydeBase (mol%)SolventTemperature (°C)Time (h)Yield (%)
12'-hydroxyacetophenoneBenzaldehydeNaOH (20)Ethanol251285
22'-hydroxyacetophenone4-ChlorobenzaldehydeKOH (20)Ethanol251092
32'-hydroxy-4'-methoxyacetophenoneBenzaldehydeNaOH (10)Methanol251578
42'-hydroxyacetophenoneBenzaldehydeSolid NaOH (20)Solvent-free250.595

This table is a representative example compiled from general knowledge of the Claisen-Schmidt reaction and may not reflect specific literature values.

Table 2: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids

EntrySubstrateCatalystSolventTemperature (°C)Yield (%)
13-Phenylpropanoic acidPolyphosphoric acid (PPA)PPA80-100~90
23-(4-Methoxyphenyl)propanoic acidAlCl₃Dichloromethane0 - 25>95
33-Phenylpropanoic acidH₂SO₄H₂SO₄25~85
43-(3,5-Difluorophenoxy)propanoic acidH₂SO₄H₂SO₄50High (Industrial Scale)

This table is a compilation of data from various sources to illustrate the relative effectiveness of different catalysts.

Visualizations

Troubleshooting_Workflow start Low Yield in Chromanone Cyclization check_purity Check Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_purity->monitor_reaction incomplete Incomplete Reaction? monitor_reaction->incomplete optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete->optimize_conditions Yes side_products Significant Side Products Observed? incomplete->side_products No optimize_conditions->monitor_reaction end_success Yield Improved optimize_conditions->end_success identify_side_products Identify Side Products (NMR, MS) side_products->identify_side_products Yes purification_issue Review Purification Protocol side_products->purification_issue No modify_conditions Modify Conditions to Minimize Side Products identify_side_products->modify_conditions modify_conditions->monitor_reaction modify_conditions->end_success purification_issue->end_success end_fail Consider Alternative Synthetic Route purification_issue->end_fail Side_Reactions Phenol Phenol Derivative Simonis Simonis Reaction Phenol->Simonis BetaKetoester β-Ketoester BetaKetoester->Simonis Chromanone Desired Chromanone Simonis->Chromanone Coumarin Coumarin Side Product Simonis->Coumarin P2O5 P₂O₅ Catalyst P2O5->Chromanone Favors H2SO4 H₂SO₄ Catalyst H2SO4->Coumarin Can Favor Optimization_Flowchart start Reaction Optimization for Chromanone Synthesis catalyst Screen Catalyst (Lewis/Brønsted Acid, Base) start->catalyst solvent Screen Solvent (Polarity, Aprotic/Protic) catalyst->solvent temperature Vary Temperature (e.g., 25°C, 50°C, Reflux) solvent->temperature concentration Adjust Reactant Concentration temperature->concentration analysis Analyze Yield and Purity (HPLC, NMR) concentration->analysis analysis->catalyst Iterate optimal Optimal Conditions Identified analysis->optimal Successful

References

Technical Support Center: Synthesis of 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-Chromanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Intramolecular Friedel-Crafts Cyclization: This is the most prevalent method, involving the cyclization of a substituted 3-phenoxypropanoic acid, typically 3-(3-bromophenoxy)propanoic acid, in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Direct Bromination of 4-Chromanone: This method involves the electrophilic aromatic substitution of 4-chromanone with a brominating agent. The regioselectivity of this reaction can be challenging to control.

Q2: What are the most likely byproducts in the synthesis of this compound via intramolecular Friedel-Crafts cyclization?

A2: The major byproduct in the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid is the isomeric 7-Bromo-4-Chromanone . This is due to the directing effects of the substituents on the aromatic ring. The ether oxygen is an ortho-, para-director, while the bromine atom is a deactivating meta-director. This leads to cyclization at both the C6 (ortho to the ether, leading to the 5-bromo isomer) and C2 (ortho to the ether, leading to the 7-bromo isomer) positions of the 3-bromophenol moiety.

Q3: What byproducts can be expected from the direct bromination of 4-chromanone?

A3: Direct bromination of 4-chromanone can lead to a mixture of brominated products, including:

  • Monobrominated isomers: 6-Bromo-4-chromanone and 8-Bromo-4-chromanone are common due to the activating effect of the ether oxygen on the aromatic ring. The desired this compound can also be formed, but regiocontrol is often poor.

  • Dibrominated and polybrominated byproducts: Over-bromination can lead to the formation of species such as 5,7-dibromo-4-chromanone.[1]

  • Bromination on the heterocyclic ring: Although less common under typical aromatic bromination conditions, bromination at the C3 position to form 3-Bromo-4-chromanone can occur, sometimes facilitated by certain catalysts like copper(II) bromide.[2]

Q4: How can I distinguish between this compound and the isomeric 7-Bromo-4-Chromanone?

A4: Spectroscopic methods are essential for distinguishing between these isomers:

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer. The coupling patterns and chemical shifts of the aromatic protons can be used for unambiguous identification. For this compound, one would expect to see three aromatic protons with specific splitting patterns corresponding to their positions relative to the bromine and the carbonyl group. Similarly, 7-Bromo-4-Chromanone will exhibit a different set of signals for its three aromatic protons.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring will differ between the two isomers.

  • GC-MS: Gas chromatography can separate the isomers based on their boiling points and polarity, and the mass spectrum will show the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

Troubleshooting Guides

Issue 1: Low Yield of this compound in Friedel-Crafts Cyclization
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increase the reaction time or temperature if necessary.
Inactive or insufficient catalystUse freshly opened or purified polyphosphoric acid (PPA) or Eaton's reagent. Ensure a sufficient stoichiometric amount of the catalyst is used.
Poor quality starting materialVerify the purity of the 3-(3-bromophenoxy)propanoic acid using NMR or melting point analysis. Impurities can interfere with the cyclization.
Suboptimal reaction temperatureThe optimal temperature for cyclization can vary. A temperature that is too low may result in a slow reaction, while a temperature that is too high can lead to decomposition and the formation of charred, polymeric byproducts.
Issue 2: High Proportion of 7-Bromo-4-Chromanone Byproduct
Potential Cause Troubleshooting Step
Inherent regioselectivity of the reactionWhile difficult to eliminate completely, adjusting the reaction conditions may influence the isomeric ratio. Experiment with different acid catalysts (e.g., Eaton's reagent vs. PPA) or reaction temperatures.
Steric hindranceThe formation of the 5-bromo isomer may be sterically hindered. While not easily modifiable, this is a factor to consider in the expected product distribution.
Issue 3: Presence of Polybrominated Byproducts in Direct Bromination
Potential Cause Troubleshooting Step
Over-brominationCarefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Add the brominating agent slowly and at a controlled temperature to minimize localized high concentrations.
Reaction conditions too harshUse milder reaction conditions, such as a lower temperature or a less reactive brominating agent.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts (Aromatic Region) for Brominated Chromanone Isomers (in CDCl₃, estimated)

Compound H-5 H-6 H-7 H-8
This compound -d, ~7.6 ppmt, ~7.1 ppmd, ~7.0 ppm
7-Bromo-4-Chromanone d, ~7.8 ppmd, ~7.3 ppm-d, ~7.0 ppm

Note: These are estimated values and may vary depending on the solvent and spectrometer frequency. Actual experimental data should be used for confirmation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

This protocol is a representative procedure based on established methods for chromanone synthesis.

Materials:

  • 3-(3-bromophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add 3-(3-bromophenoxy)propanoic acid (1.0 eq).

  • Add polyphosphoric acid (10-20 wt eq) to the flask.

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the 5-bromo and 7-bromo isomers.

Mandatory Visualization

Troubleshooting_Byproduct_Formation cluster_synthesis This compound Synthesis cluster_analysis Analysis & Troubleshooting cluster_byproducts Byproduct Identity cluster_solutions Solutions Start Start Synthesis Reaction Intramolecular Friedel-Crafts Cyclization Start->Reaction Workup Reaction Workup & Crude Product Reaction->Workup Analysis Analyze Crude Product (NMR, GC-MS) Workup->Analysis Identify_byproduct_question Byproduct Detected? Analysis->Identify_byproduct_question Other Other Byproducts (e.g., Starting Material, Polymeric material) Analysis->Other Identify_Byproduct Identify Major Byproduct Isomer 7-Bromo-4-Chromanone (Isomeric Byproduct) Identify_byproduct_question->Isomer Yes No_byproduct High Purity Product Identify_byproduct_question->No_byproduct No Optimize Optimize Reaction Conditions (Temp, Catalyst) Isomer->Optimize Purify Purification (Column Chromatography) Isomer->Purify Other->Optimize

References

Stability and long-term storage of 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-4-Chromanone. This guide provides essential information on the stability, long-term storage, and troubleshooting for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] The container must be kept tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[1] For extended storage, refrigeration at 0-8 °C under an inert gas atmosphere (e.g., argon or nitrogen) is recommended.[1][2]

Q2: What is the typical appearance of this compound?

A2: this compound is typically a pale yellow crystalline solid.[2] A significant change from this appearance may indicate degradation or impurity.

Q3: Is this compound stable at room temperature?

A3: The compound is generally considered stable under normal, ambient conditions for short periods.[3] However, for long-term storage, refrigeration is recommended to minimize the risk of slow degradation.

Q4: What substances are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these can initiate reactions that degrade the compound.[3][4]

Q5: My this compound has changed color (e.g., darkened). Is it still usable?

A5: A color change often indicates product degradation or the presence of impurities. While it may not be completely decomposed, its purity is questionable. It is highly recommended to perform a purity analysis (see Experimental Protocols section) before using it in a critical experiment. For guidance, follow the troubleshooting workflow provided below.

Storage Condition Summary

The following table summarizes the recommended storage conditions for ensuring the long-term stability of this compound.

ParameterRecommendationRationaleCitations
Temperature 0-8 °C (Refrigerated)Minimizes degradation kinetics.[2]
Atmosphere Store under inert gas (Argon/Nitrogen)Prevents slow oxidation and reaction with atmospheric moisture.[1]
Light Store in an amber or opaque vialProtects from potential light-induced degradation.
Moisture Keep container tightly sealed; store in a desiccatorCompound is hygroscopic and can absorb moisture.[1]
Purity Store in a dedicated, clean containerPrevents cross-contamination.

Troubleshooting Guide

If you encounter an issue with your this compound, this guide will help you diagnose the problem.

Visualizing the Troubleshooting Process

The following workflow provides a step-by-step process for assessing the quality of your stored compound.

G cluster_start Start cluster_check Initial Checks cluster_analysis Analysis cluster_decision Decision cluster_actions Actions start Observe Issue (e.g., color change, clumping) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_age Check Compound Age (Date of receipt/synthesis) start->check_age purity_test Perform Purity Analysis (e.g., HPLC, qNMR) check_storage->purity_test check_age->purity_test decision Purity > 95%? purity_test->decision use_ok Proceed with Experiment decision->use_ok Yes use_caution Use with Caution (Consider purification) decision->use_caution No, >90% discard Discard Compound decision->discard No, <90% G cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies center This compound Stability T High Temperature center->T L Light Exposure center->L H Humidity / Moisture center->H O Oxygen / Air center->O T_sol Refrigerate (0-8 °C) T->T_sol Mitigated by L_sol Use Amber Vials L->L_sol Mitigated by H_sol Tightly Seal & Desiccate H->H_sol Mitigated by O_sol Store Under Inert Gas O->O_sol Mitigated by

References

Preventing debromination in reactions with 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-4-Chromanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile intermediate. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you minimize side reactions, particularly debromination, and achieve higher yields of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur in reactions with this compound?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound ring is replaced by a hydrogen atom. This leads to the formation of 4-Chromanone as a significant byproduct, reducing the yield of the desired coupled product and complicating purification. This side reaction is particularly common in palladium-catalyzed cross-coupling reactions. The primary causes include:

  • High Reaction Temperatures: Elevated temperatures can provide the activation energy needed for the debromination pathway.

  • Choice of Base: Strong bases, especially in the presence of protic solvents, can generate palladium-hydride species which are key intermediates in the debromination process.

  • Presence of Hydride Sources: Protic solvents (like alcohols and water), certain reagents, or even trace moisture can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.

  • Prolonged Reaction Times: Extended exposure of the substrate to the reaction conditions, especially at high temperatures, increases the likelihood of debromination.

Q2: Which reaction conditions are most likely to cause debromination of this compound?

A2: Conditions that favor the formation of palladium-hydride species or provide a source of hydrogen atoms are most likely to cause debromination. For instance, using strong bases like sodium tert-butoxide (NaOtBu) in combination with protic solvents at high temperatures for an extended period is a recipe for significant debromination.

Q3: How can I detect if debromination is occurring in my reaction?

A3: The most common methods for detecting debromination are:

  • Thin-Layer Chromatography (TLC): The debrominated product, 4-Chromanone, will have a different Rf value than the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the mass of the 4-Chromanone byproduct in your crude reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic peaks for 4-Chromanone, which will be different from those of your desired product and starting material.

Troubleshooting Guide: Preventing Debromination

This guide provides a systematic approach to diagnosing and mitigating debromination during reactions with this compound.

Issue: Significant formation of 4-Chromanone (debrominated byproduct) is observed.

Below is a troubleshooting workflow to address this issue.

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 start Debromination Observed step1 Step 1: Evaluate the Base start->step1 step2 Step 2: Assess Reaction Temperature & Time step1->step2 issue1 Issue: Using strong bases (e.g., NaOtBu, NaOH) step3 Step 3: Check Solvent & Reagent Purity step2->step3 issue2 Issue: High temperatures and prolonged reaction times. step4 Step 4: Optimize Catalyst & Ligand System step3->step4 issue3 Issue: Protic solvents or water acting as a hydride source. end Debromination Minimized step4->end issue4 Issue: Suboptimal catalyst or ligand choice. solution1 Solution: Switch to weaker inorganic bases (e.g., K2CO3, K3PO4, Cs2CO3). issue1->solution1 Mitigation solution2 Solution: Lower the temperature and monitor the reaction closely. Stop when starting material is consumed. issue2->solution2 Mitigation solution3 Solution: Use anhydrous aprotic solvents (e.g., toluene, dioxane, THF). Ensure all reagents are dry. issue3->solution3 Mitigation solution4 Solution: Screen different Pd catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress debromination. issue4->solution4 Mitigation

Troubleshooting workflow for minimizing debromination.

Quantitative Data on Reaction Conditions

The following table summarizes various reported reaction conditions for cross-coupling reactions with bromo-substituted chromanone derivatives and the corresponding yields. While specific data on the percentage of debromination is often not reported, lower yields of the desired product may indicate the prevalence of side reactions like debromination.

Reaction TypeSubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura6-Bromo-4-chloroquinoline-3-carbonitrilePd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-90-High[1]
Buchwald-Hartwig6-ArylaminoflavonesPd₂(dba)₃ / XantPhosCs₂CO₃Toluene110-77[2]
Sonogashira3-BromochromonePd(PPh₃)₄ / CuITEATHF/TEART16-[3]
Buchwald-Hartwig2-Bromo-13α-estrone 3-methyl etherPd(OAc)₂ / variousvariousTolueneReflux24Low to High[4]

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize debromination by employing a milder base, anhydrous conditions, and controlled temperature.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add this compound, arylboronic acid, and K2CO3 to a flame-dried Schlenk flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 react1 Add anhydrous, degassed solvent (Toluene/Dioxane). prep2->react1 react2 Add Pd(PPh3)4 catalyst under inert atmosphere. react1->react2 react3 Heat the reaction mixture to 80-90°C with stirring. react2->react3 react4 Monitor reaction progress by TLC or LC-MS. react3->react4 workup1 Cool to room temperature. Dilute with ethyl acetate and wash with water. react4->workup1 workup2 Extract aqueous layer with ethyl acetate. workup1->workup2 workup3 Combine organic layers, dry, filter, and concentrate. workup2->workup3 purify Purify by column chromatography. workup3->purify

Optimized Suzuki-Miyaura coupling workflow.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent mixture (e.g., a 4:1 mixture of toluene and 1,4-dioxane) via syringe. Purge the solution with the inert gas for 10-15 minutes. Finally, add the Pd(PPh₃)₄ catalyst (3 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the starting material is consumed to avoid prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Extraction: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

By following these optimized procedures and troubleshooting guidelines, researchers can significantly reduce the incidence of debromination and improve the overall efficiency of their reactions with this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the bulk synthesis of 5-Bromo-4-Chromanone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during scale-up.

Synthesis Overview

The large-scale synthesis of this compound is typically approached via a two-stage process:

  • Intramolecular Friedel-Crafts Cyclization: Synthesis of the 4-chromanone core from a suitable precursor, such as 3-phenoxypropanoic acid. This acid-catalyzed cyclization is a robust and scalable method.

  • Regioselective Bromination: Introduction of a bromine atom at the C-5 position of the 4-chromanone ring through electrophilic aromatic substitution. Controlling regioselectivity is critical to maximize the yield of the desired isomer.

Experimental Protocols & Data

Protocol 1: Synthesis of 4-Chromanone via Intramolecular Acylation

This protocol details the cyclization of 3-phenoxypropanoic acid to form the 4-chromanone scaffold, a key intermediate. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful and effective medium for this transformation on a larger scale.

Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), cautiously add phosphorus pentoxide (P₂O₅) in portions to methanesulfonic acid (MSA) at 0 °C with robust mechanical stirring. A common ratio is 1:10 (w/w) P₂O₅:MSA. Stir the mixture until the P₂O₅ is fully dissolved.

  • Reagent Addition: Add 3-phenoxypropanoic acid to the prepared Eaton's reagent. The reaction is typically run at a concentration of 0.5-1.0 M.

  • Reaction: Heat the mixture to 60-80 °C and maintain for 2-4 hours. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC, or ¹H NMR of quenched aliquots).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with stirring. This will quench the reaction and precipitate the product.

  • Isolation: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 4-chromanone can be purified by recrystallization or flash chromatography.

Protocol 2: Synthesis of this compound via Electrophilic Bromination

This protocol describes the bromination of 4-chromanone. Using N-Bromosuccinimide (NBS) with a strong acid catalyst allows for regioselective bromination at the activated C-5 position.

Methodology:

  • Dissolution: Dissolve 4-chromanone in a suitable solvent such as concentrated sulfuric acid or trifluoroacetic acid at 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.2 equivalents) portion-wise to the solution, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: Stir the reaction mixture at a low temperature (0-5 °C) for 1-3 hours. The ether oxygen of the chromanone activates the aromatic ring, and in a strongly acidic medium, bromination is directed ortho to this group, favoring the 5-position.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The product will often precipitate. If not, extract the aqueous mixture with an appropriate solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation. The crude this compound can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography.

Comparative Data for Synthesis Methods
ParameterMethod 1: 4-Chromanone SynthesisMethod 2: this compound Synthesis
Key Reagents 3-Phenoxypropanoic Acid, Eaton's Reagent4-Chromanone, N-Bromosuccinimide (NBS), H₂SO₄
Typical Scale Lab to Pilot (grams to kilograms)Lab to Pilot (grams to kilograms)
Temperature 60-80 °C0-5 °C
Reaction Time 2-4 hours1-3 hours
Typical Yield 85-95%70-85% (isomer-dependent)
Key Challenge Handling of viscous and corrosive Eaton's reagent.Controlling regioselectivity to avoid 7-bromo and other isomers.

Visualized Workflows and Pathways

G cluster_synthesis Synthesis Workflow A Start: 3-Phenoxypropanoic Acid B Step 1: Intramolecular Friedel-Crafts Cyclization A->B Eaton's Reagent 60-80 °C C Intermediate: 4-Chromanone B->C D Step 2: Regioselective Electrophilic Bromination C->D NBS, H₂SO₄ 0-5 °C E Crude Product Mixture D->E F Step 3: Purification (Recrystallization / Chromatography) E->F G Final Product: This compound F->G G cluster_troubleshooting Troubleshooting Logic start Problem Identified low_yield Low Yield? start->low_yield isomer_issue Incorrect Isomer Ratio? start->isomer_issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn check_temp Verify Temperature Control low_yield->check_temp Yes check_reagents Check Reagent Purity / Activity (e.g., NBS, P₂O₅) low_yield->check_reagents Yes check_mixing Improve Mixing Efficiency low_yield->check_mixing Yes isomer_issue->check_temp Yes check_acid Adjust Acid Catalyst / Concentration for Bromination isomer_issue->check_acid Yes incomplete_rxn->check_reagents Yes check_time Increase Reaction Time incomplete_rxn->check_time Yes

Technical Support Center: Catalyst Selection for Efficient Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the efficient synthesis of chromanones.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing chromanones?

A1: The most prevalent methods involve either organocatalysis or transition metal catalysis. Organocatalytic approaches often utilize chiral amines or thiourea derivatives for asymmetric synthesis. Transition metal catalysts, such as those based on scandium, nickel, palladium, and copper, are also widely employed for their high efficiency and selectivity.[1][2]

Q2: How do I choose the best catalyst for my specific chromanone synthesis?

A2: Catalyst selection depends on several factors including the desired substrate scope, the need for stereoselectivity (asymmetric synthesis), and the functional groups present in your starting materials. For enantioselective synthesis, chiral organocatalysts or chiral metal complexes are necessary. It is recommended to review the literature for catalysts that have been successfully applied to similar substrates.

Q3: What are common causes of low yields in chromanone synthesis?

A3: Low yields can stem from several issues including inefficient catalysis, catalyst deactivation, suboptimal reaction conditions (temperature, solvent, concentration), and the presence of impurities in starting materials or solvents.[3][4] Poor mixing and mass transfer limitations can also be a factor, especially in scaled-up reactions.

Q4: How can I minimize the formation of byproducts?

A4: Minimizing byproducts often involves careful optimization of reaction conditions. Strategies include the slow addition of reagents, using the optimal catalyst loading, controlling the reaction temperature, and choosing an appropriate solvent.[5] For specific reactions like the Claisen-Schmidt condensation, which can be a preliminary step, using a non-enolizable aldehyde can prevent its self-condensation.[5]

Q5: My enantioselectivity (ee) is low. What are the likely causes and how can I improve it?

A5: Low enantioselectivity can be caused by a number of factors, including an inappropriate catalyst for the substrate, suboptimal temperature, or an unsuitable solvent. The purity of the catalyst and reagents is also critical, as impurities can lead to non-selective side reactions. Screening different chiral catalysts, lowering the reaction temperature, and testing a variety of solvents with different polarities are common strategies to improve enantioselectivity.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Expected Outcome
Inactive Catalyst - Use a fresh batch of catalyst. - Ensure the catalyst was stored under the recommended conditions. - For air/moisture-sensitive catalysts, ensure proper handling techniques (e.g., use of a glovebox or Schlenk line).Improved reaction conversion and yield.
Suboptimal Reaction Temperature - Systematically vary the reaction temperature. Some reactions require heating to overcome activation barriers, while others need lower temperatures to prevent side reactions or catalyst decomposition.Identification of the optimal temperature for product formation.
Inappropriate Solvent - Screen a range of solvents with varying polarities. The solubility of reactants and the stability and activity of the catalyst can be highly solvent-dependent.Discovery of a solvent system that promotes the desired reaction pathway.
Presence of Impurities - Purify starting materials and ensure solvents are anhydrous and of high purity. Water and other impurities can deactivate many catalysts.[4]Elimination of catalyst inhibition or deactivation, leading to higher yields.
Issue 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Steps Expected Outcome
Self-Condensation of Starting Materials - In base-catalyzed reactions, slowly add the ketone to a mixture of the aldehyde and base.[5] - Use a non-enolizable aldehyde if the synthesis allows.[5]Reduced formation of self-condensation byproducts and increased yield of the desired chalcone precursor.
Side Reactions (e.g., Cannizzaro, Michael Addition) - Use a milder base or lower the reaction temperature to disfavor side reactions like the Cannizzaro reaction. - To control Michael addition of the enolate to the product, consider using a slight excess of the aldehyde or running the reaction at a lower temperature.Improved selectivity for the desired chromanone product.
Incomplete Cyclization - In multi-step syntheses, ensure the intermediate (e.g., β-diketone) is pure before proceeding to the cyclization step. - Optimize the cyclization conditions (e.g., acid catalyst concentration, reaction time).Higher conversion of the intermediate to the final chromanone product.

Catalyst Performance Data

Organocatalytic Chromanone Synthesis
CatalystSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
Chiral Amine1-(2-hydroxyaryl)-1,3-diketoneα,β-unsaturated aldehyde10-20TolueneRT24-7270-9590->99
Bifunctional Thiourea2'-hydroxychalcone derivative-10Toluene5024-4885-9590-97
Cinchona Alkaloid DerivativePhenol with (E)-α,β-unsaturated ketone-10TolueneRT24>9588-96
Transition Metal-Catalyzed Chromanone Synthesis
CatalystSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
Chiral N,N'-dioxide/Sc(OTf)₃2-ester chromoneButenolide1-5DCE/MeCN202472-8296->99
Chiral N,N'-dioxide/Ni(II) complex2'-hydroxy-α-carboxychalcone-10THF3012highup to 94
Pd(OAc)₂/Ligand2-iodophenolTerminal alkyne2-5Toluene1001270-90N/A
Cu(I)/Bis(oxazoline)ChromoneTerminal alkyne5-10TolueneRT2460-9063-98

Experimental Protocols

Organocatalytic Asymmetric Synthesis of Chromanones via Intramolecular Oxa-Michael Addition

This protocol is a general procedure based on the use of a bifunctional thiourea catalyst.

Materials:

  • Substituted 2'-hydroxychalcone (1.0 equiv)

  • Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst) (0.1 equiv)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the substituted 2'-hydroxychalcone and the chiral thiourea catalyst.

  • Add anhydrous toluene to achieve a substrate concentration of 0.1 M.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Scandium-Catalyzed Asymmetric Vinylogous Conjugate Addition

This protocol describes the synthesis of chiral chromanone lactones using a chiral N,N'-dioxide/Sc(III) complex.[6][7]

Materials:

  • 2-ester substituted chromone (1.0 equiv)

  • Butenolide (1.2 equiv)

  • Chiral N,N'-dioxide ligand (e.g., L3-PrEt2) (0.01-0.05 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.01-0.05 equiv)

  • 3 Å Molecular Sieves

  • Hexafluoroisopropanol (HFIP) (catalytic amount)

  • DCE/MeCN (3:7) (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel containing activated 3 Å molecular sieves, add the chiral N,N'-dioxide ligand and Sc(OTf)₃ under an inert atmosphere.

  • Add the anhydrous DCE/MeCN solvent mixture and stir at room temperature for 30 minutes.

  • Add the 2-ester substituted chromone, butenolide, and a catalytic amount of HFIP.

  • Stir the reaction mixture at the specified temperature (e.g., 20 °C).[7]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Reagents and Catalyst mix Mix Reactants & Catalyst reagents->mix glassware Dry Glassware glassware->mix inert Establish Inert Atmosphere inert->mix monitor Monitor Progress (TLC) mix->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify characterize Characterization (NMR, MS) purify->characterize ee_det Determine ee (Chiral HPLC) purify->ee_det

General experimental workflow for catalytic chromanone synthesis.

Organocatalytic_Cycle catalyst Chiral Amine Catalyst substrate 2'-Hydroxy- chalcone iminium Iminium Ion Intermediate substrate->iminium + Catalyst cyclization Intramolecular Oxa-Michael Addition iminium->cyclization enamine Enamine Intermediate cyclization->enamine enamine->catalyst - Product product Chiral Chromanone enamine->product + H₂O water H₂O h2o_out H₂O

Simplified catalytic cycle for aminocatalyzed chromanone synthesis.

Troubleshooting_Tree start Low Yield or Low Selectivity? low_yield Low Yield start->low_yield Yield low_ee Low Enantioselectivity start->low_ee Selectivity check_catalyst Is the catalyst active? low_yield->check_catalyst check_catalyst_ee Is the catalyst appropriate? low_ee->check_catalyst_ee check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst, ensure proper handling. check_catalyst->solution_catalyst No check_reagents Are reagents pure? check_conditions->check_reagents Yes solution_conditions Optimize temperature, solvent, and time. check_conditions->solution_conditions No solution_reagents Purify starting materials and dry solvents. check_reagents->solution_reagents No check_temp_ee Is the temperature too high? check_catalyst_ee->check_temp_ee Yes solution_catalyst_ee Screen different chiral catalysts/ligands. check_catalyst_ee->solution_catalyst_ee No check_solvent_ee Is the solvent optimal? check_temp_ee->check_solvent_ee Yes solution_temp_ee Lower the reaction temperature. check_temp_ee->solution_temp_ee No solution_solvent_ee Screen a range of solvents. check_solvent_ee->solution_solvent_ee No

A decision tree for troubleshooting common issues in chromanone synthesis.

References

Managing reaction intermediates in multi-step chromanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromanone Synthesis

Welcome to the Technical Support Center for Chromanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to aid in troubleshooting and optimizing multi-step chromanone synthesis, with a specific focus on the management of reaction intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My intramolecular Friedel-Crafts cyclization is failing. What are common causes related to intermediates?

Question: I am attempting an intramolecular Friedel-Crafts cyclization of a 3-phenoxypropanoic acid to synthesize a chromanone, but I'm observing low yields and significant byproduct formation. How can I troubleshoot this reaction, considering the stability of the acylium ion intermediate?

Answer: Intramolecular Friedel-Crafts acylations are sensitive reactions prone to issues related to the stability and reactivity of the key acylium ion intermediate.[1] Common problems include unwanted side reactions and decomposition. The choice of acid catalyst and reaction conditions are critical.

Troubleshooting Steps & Solutions:

  • Catalyst Choice: Strong Lewis acids or protic acids are required to generate the acylium ion. However, overly harsh conditions can lead to degradation. Polyphosphoric acid (PPA) is a classic reagent for this cyclization, acting as both catalyst and solvent.[1] Eaton's reagent (P₂O₅ in MeSO₃H) is another powerful alternative. If these are failing, consider milder Lewis acids like AlCl₃, but be mindful of stoichiometry as it can complex with the carbonyl oxygen.[2]

  • Temperature Control: These reactions are often temperature-sensitive. Running the reaction at too high a temperature can promote side reactions, including intermolecular condensations or decomposition of starting material and product. It's recommended to start at a lower temperature (e.g., 60-80 °C for PPA) and slowly increase if the reaction is not proceeding.

  • Intermediate Instability: The acylium ion is highly electrophilic. If the aromatic ring is deactivated (e.g., by electron-withdrawing groups), the intramolecular cyclization will be slow, giving the intermediate more time to participate in undesired reactions. Conversely, highly activated rings can lead to polysubstitution or other side reactions.[3]

Experimental Protocol: Trial Cyclization with PPA

  • To a flask equipped with a magnetic stirrer and a calcium chloride drying tube, add polyphosphoric acid (10 g per 1 g of substrate).

  • Heat the PPA to 70°C with stirring.

  • Add the 3-phenoxypropanoic acid substrate in one portion.

  • Maintain the temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • To quench the reaction, pour the hot mixture onto crushed ice (~50 g).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product for analysis.

Data Presentation: Comparison of Cyclization Catalysts

CatalystTypical ConditionsAdvantagesCommon Issues & Intermediates
Polyphosphoric Acid (PPA) 80-100 °C, neatGood yields for many substrates; acts as solvent.Viscous, difficult to stir; harsh workup. Can lead to charring with sensitive substrates.
Eaton's Reagent (P₂O₅/MeSO₃H) 25-80 °CHigher reactivity than PPA; often faster reactions and cleaner products.Highly corrosive; requires careful handling.
Aluminum Chloride (AlCl₃) 0-25 °C in solvent (e.g., DCM)Milder conditions.Requires anhydrous conditions; stoichiometric amounts often needed. Can lead to complex mixtures.
Sulfuric Acid (H₂SO₄) VariableInexpensive.Can act as a sulfonating agent, leading to unwanted byproducts.

Visualization: Troubleshooting Logic for Friedel-Crafts Cyclization

G start Low Yield in Friedel-Crafts Cyclization check_purity Is the starting material pure and anhydrous? start->check_purity check_catalyst Is the catalyst appropriate for the substrate's electronics? check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes harsher_catalyst Consider a stronger acid (e.g., Eaton's Reagent) check_catalyst->harsher_catalyst Ring is deactivated milder_catalyst Consider a milder Lewis acid (e.g., AlCl3) check_catalyst->milder_catalyst Ring is highly activated lower_temp Run reaction at lower temperature for longer time check_temp->lower_temp No (Charring observed) check_purity->check_catalyst Yes purify_sm Purify starting material (e.g., recrystallization) check_purity->purify_sm No success Improved Yield harsher_catalyst->success milder_catalyst->success lower_temp->success purify_sm->start

A decision tree for troubleshooting Friedel-Crafts cyclization.
FAQ 2: How can I manage the formation of coumarin byproducts in my Simonis chromanone synthesis?

Question: I am using the Simonis reaction to synthesize a chromanone from a phenol and a β-ketoester, but I am getting a significant amount of the isomeric coumarin as a byproduct. How can I favor the formation of the chromanone?

Answer: The Simonis reaction can indeed yield both chromones and coumarins, depending on the reaction conditions and the nature of the reactants.[4] The formation of a coumarin, known as the Pechmann condensation, is typically favored by strong protic acids like sulfuric acid, whereas chromone formation is favored by dehydrating agents like phosphorus pentoxide (P₂O₅).[4][5] The key is managing the initial condensation intermediate.

Troubleshooting Steps & Solutions:

  • Choice of Condensing Agent: This is the most critical factor. The use of P₂O₅ favors the reaction of the phenol's hydroxyl group with the ketone of the β-ketoester, leading to the chromone. In contrast, H₂SO₄ tends to promote transesterification followed by cyclization, resulting in the coumarin.[5]

  • Substrate Structure: The substitution pattern on the phenol can influence the outcome. Sterically hindered phenols may favor one pathway over the other.

  • Reaction Monitoring: It is essential to monitor the reaction to avoid prolonged reaction times which might lead to isomerization or degradation. TLC is an effective method for this.

Experimental Protocol: Simonis Chromone Synthesis

  • In a round-bottom flask, thoroughly mix the phenol (1 equivalent) and the β-ketoester (1.1 equivalents).

  • Cool the mixture in an ice bath and slowly add phosphorus pentoxide (2-3 equivalents) with vigorous stirring. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and heat the mixture, typically to 100°C, for 1-2 hours.

  • Monitor the reaction by TLC. The chromone product should be less polar than the starting phenol.

  • Quench the reaction by carefully pouring the mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with water, 5% NaOH solution (to remove unreacted phenol), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude chromanone.

Visualization: Competing Pathways in Phenol/β-Ketoester Condensation

G reactants Phenol + β-Ketoester catalyst_p2o5 P₂O₅ (Simonis) reactants->catalyst_p2o5 catalyst_h2so4 H₂SO₄ (Pechmann) reactants->catalyst_h2so4 intermediate Initial Adduct (Intermediate) chromone Chromanone Product intermediate->chromone Favored Path coumarin Coumarin Byproduct intermediate->coumarin Competing Path catalyst_p2o5->intermediate catalyst_h2so4->intermediate

Reaction pathways leading to chromanone vs. coumarin.
FAQ 3: My reaction intermediate is unstable during purification by column chromatography. What are the alternatives?

Question: After my initial reaction step, I have an intermediate that appears to be degrading on the silica gel column. What alternative purification methods can I use for sensitive organic intermediates?

Answer: The acidic nature of standard silica gel can cause degradation of sensitive intermediates. Fortunately, several alternative purification techniques are available that avoid this issue.[6] The choice of method depends on the physical and chemical properties of your intermediate.

Alternative Purification Strategies:

  • Recrystallization: This is one of the most effective methods for purifying solid compounds.[7] The key is to find a suitable solvent or solvent system in which the intermediate has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.[8][9]

  • Acid/Base Extraction: If your intermediate has an acidic or basic functional group, a liquid-liquid extraction can be a powerful purification tool.[9] By adjusting the pH of the aqueous phase, you can move your compound of interest between the organic and aqueous layers, leaving neutral impurities behind.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC allows for rapid separation with visual confirmation of band separation.[7] You can use plates with different adsorbents, such as neutral alumina or C18-functionalized silica (reverse phase).

  • Distillation: If the intermediate is a liquid with sufficient thermal stability and volatility, distillation (simple, fractional, or under reduced pressure) can be an excellent choice for purification.[6][10]

Experimental Protocol: Purification by Recrystallization

  • Transfer the crude solid intermediate to an Erlenmeyer flask.

  • Add a small amount of a chosen solvent (e.g., ethanol/water, hexanes/ethyl acetate).

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process, promoting the formation of larger, purer crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[7]

  • Dry the crystals under vacuum to remove residual solvent.

Data Presentation: Guide to Selecting a Purification Method

Property of IntermediateRecommended MethodRationale
Solid, Thermally Stable Recrystallization[10]High purity can be achieved; scalable.
Liquid, Thermally Stable Distillation[6]Effective for separating compounds with different boiling points.
Acidic or Basic Functionality Acid/Base ExtractionSeparates based on chemical reactivity, removing neutral impurities.
Sensitive to Acidic Media Column Chromatography with Neutral Alumina or Deactivated SilicaAvoids acid-catalyzed decomposition.
Small Scale (mg) Preparative TLCFast, allows for use of different stationary phases.

References

High-purity 5-Bromo-4-Chromanone for pharmaceutical research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of high-purity 5-Bromo-4-Chromanone in pharmaceutical research.

Frequently Asked Questions (FAQs)

Product Characteristics

  • What are the physical and chemical properties of this compound?

  • What is the recommended storage condition for this compound?

    • It is recommended to store this compound in a cool, dry, well-ventilated area away from incompatible substances. The container should be kept tightly closed when not in use. For long-term stability, storage at 0-8 °C is advisable, similar to other bromo-chromanone derivatives.[1]

  • What is the expected purity of high-purity this compound?

    • High-purity this compound should have a purity of ≥98% as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Handling and Safety

  • What are the primary safety hazards associated with this compound?

    • This compound is an organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

  • How should I handle spills of this compound?

    • For solid spills, carefully sweep the material to avoid generating dust and place it in a designated chemical waste container. Ensure the area is then cleaned with an appropriate solvent and decontaminated.

Experimental Use

  • In which solvents is this compound soluble?

    • Based on the general solubility of chromanones, this compound is expected to be soluble in common organic solvents such as ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and chloroform.[2]

  • What are some common reactions where this compound is used as a starting material?

    • As an aryl bromide and a ketone, this compound is a versatile intermediate. It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the bromo position to form new carbon-carbon bonds.[4][5][6][7] The ketone functionality can be a site for various reactions, including reduction or reaction with amines.[8][9]

  • What are potential impurities I might find in my this compound sample?

    • Impurities can arise from the starting materials or by-products of the synthesis. For chromanones synthesized from phenols and acrylonitrile, residual starting materials or incompletely cyclized intermediates could be present.[2] In syntheses involving bromination, isomers (e.g., 7-Bromo-4-Chromanone) or di-brominated products could be potential impurities.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Reaction Troubleshooting

Problem Possible Cause Suggested Solution
Low or no conversion of this compound in a Suzuki coupling reaction. Inactive catalyst.Ensure the palladium catalyst is fresh and handled under an inert atmosphere.
Ineffective base.Use a freshly opened or properly stored base. The choice of base can be critical; consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Poor solubility of reactants.Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A co-solvent system (e.g., dioxane/water) is often effective.[6]
Formation of significant by-products. Side reactions due to high temperature.Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration might improve selectivity.
De-bromination of the starting material.Ensure the reaction conditions are not overly reductive. Check the purity of reagents for any reducing contaminants.
Difficulty in purifying the product from unreacted this compound. Similar polarity of the product and starting material.Optimize the chromatographic separation conditions. Consider using a different solvent system or a different stationary phase for column chromatography.

Handling and Stability Troubleshooting

Problem Possible Cause Suggested Solution
The material has changed color over time. Degradation due to light or air exposure.Store the compound in an amber vial, tightly sealed, and under an inert atmosphere if possible. For long-term storage, refrigeration is recommended.
Inconsistent results between batches. Variation in purity.It is crucial to assess the purity of each new batch of this compound before use. HPLC or GC analysis is recommended.

Data Presentation

Physical and Chemical Properties of Bromo-Chromanone Isomers

PropertyThis compound6-Bromo-4-Chromanone8-Bromo-2-pentylchroman-4-one
Molecular Formula C₉H₇BrO₂C₉H₇BrO₂C₁₄H₁₇BrO₂
Molecular Weight 227.06 g/mol 227.05 g/mol [10]297.19 g/mol
Appearance Expected to be a solidPale yellow crystalline solid[1]Slightly yellow solid
Melting Point Data not available77-83 °C[10]44–47 °C[11]
CAS Number 1199782-67-649660-57-3[10]Not available

Solubility of this compound (Qualitative)

SolventSolubility
WaterSlightly Soluble
EthanolSoluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
ChloroformSoluble

Experimental Protocols

1. Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equivalents)

    • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Synthesis of Chromanone Derivatives as Potential Anti-inflammatory Agents

This protocol is adapted from a general synthesis of chromanone derivatives.[11]

  • Materials:

    • Appropriate 2'-hydroxyacetophenone precursor

    • Appropriate aldehyde (1.1 equivalents)

    • Diisopropylamine (DIPA) (1.1 equivalents)

    • Ethanol (EtOH)

    • Microwave reactor

  • Procedure:

    • In a microwave vial, dissolve the 2'-hydroxyacetophenone in ethanol.

    • Add the aldehyde and diisopropylamine to the solution.

    • Seal the vial and heat the mixture in a microwave reactor at 160-170 °C for 1 hour.

    • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

    • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting chromanone derivative by flash column chromatography.

Visualizations

Signaling Pathway Modulation by Chromanone Derivatives

Chromanone derivatives have been shown to modulate inflammatory signaling pathways, such as the NF-κB and MAPK/JNK pathways.[12][13][14] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines, making these compounds interesting for the development of anti-inflammatory drugs.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK JNK JNK Receptor->JNK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates JNK->NF-κB_nuc activates Chromanone Derivative Chromanone Derivative Chromanone Derivative->IKK Chromanone Derivative->JNK Gene Expression Gene Expression NF-κB_nuc->Gene Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines

Caption: Inhibition of NF-κB and JNK Signaling by Chromanone Derivatives.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

G Start Start Reaction_Setup Reaction Setup (this compound, Arylboronic Acid, Catalyst, Base) Start->Reaction_Setup Solvent_Addition Solvent Addition (e.g., Dioxane/Water) Reaction_Setup->Solvent_Addition Degassing Degassing (Inert Atmosphere) Solvent_Addition->Degassing Heating Heating (80-100 °C) Degassing->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

References

Technical Support Center: Enantioselective Synthesis of Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of chromanone derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to guide your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the enantioselective synthesis of chromanone derivatives, offering potential causes and systematic solutions.

Issue 1: Low Enantiomeric Excess (ee)

Q: My reaction is producing the desired chromanone derivative, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

A: Low enantioselectivity is a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Catalyst Screen a variety of chiral catalysts, including organocatalysts (e.g., quinine-derived thioureas) and transition metal complexes (e.g., N,N'-dioxide nickel(II) or copper-bis(oxazoline) complexes).[2][3] Consider using a bifunctional catalyst to leverage synergistic effects.[2]Identification of a catalyst that provides a better-defined chiral environment for the reaction, leading to improved enantioselectivity.
Incorrect Reaction Temperature Systematically vary the reaction temperature. Lowering the temperature often increases the energy difference between the diastereomeric transition states, which can lead to higher ee.[4]Increased enantiomeric excess, potentially with a trade-off in reaction rate.
Inappropriate Solvent Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2).[3] The solvent can significantly influence the conformation of the catalyst-substrate complex.[1]Discovery of a solvent that optimizes catalyst-substrate interactions for higher selectivity. For instance, in some reactions, toluene has been shown to increase yield without compromising enantioselectivity.[3]
Presence of Impurities Ensure all reagents, starting materials, and solvents are of high purity and are thoroughly dried.[1][4] Water and other impurities can deactivate the catalyst or promote a non-selective background reaction.[1]Elimination of interferences that can alter the catalyst's selectivity.
Catalyst Loading Optimize the catalyst loading. Both too low and too high concentrations can negatively impact enantioselectivity.[1] Insufficient catalyst may result in a competing non-catalyzed reaction.Finding the optimal catalyst concentration to maximize the rate of the desired enantioselective pathway.
Racemization The desired chiral product might be undergoing racemization under the reaction or workup conditions. Check the stability of the product under the reaction conditions over time.Identification of product instability, prompting modification of reaction time or workup procedures.

Issue 2: Poor Yield of the Chromanone Product

Q: I am observing high enantioselectivity, but the overall yield of my chromanone product is poor. What steps can I take to improve the yield?

A: Poor yields, even with high enantioselectivity, often point to issues with reaction kinetics, catalyst stability, or substrate reactivity rather than the stereochemical control of the reaction.[4]

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting StepExpected Outcome
Low Catalyst Activity/Deactivation Increase the catalyst loading incrementally.[4] Ensure the catalyst has been properly activated and stored, especially if it is sensitive to air or moisture.[4]Improved reaction rate and conversion to the desired product.
Suboptimal Reaction Time Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.Achievement of maximum yield before potential side reactions or product degradation occur.
Poor Substrate Solubility Select a solvent in which all reactants are fully soluble at the reaction temperature. In some cases, a mixture of solvents may be necessary.[5]A homogeneous reaction mixture leading to more consistent and reproducible results.
Inefficient Reaction Conditions Optimize the reaction temperature. While lower temperatures often favor enantioselectivity, a moderate increase may be necessary to improve the reaction rate and yield.[4]A better balance between reaction rate and yield.
Substrate Limitations The electronic and steric properties of the substrates can impact reactivity. If possible, modify the substrate to enhance its reactivity.Improved conversion to the desired chromanone.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the enantioselective synthesis of chromanone derivatives?

A1: The primary strategies involve asymmetric catalysis, utilizing either chiral organocatalysts or chiral metal complexes. Key reaction types include:

  • Intramolecular oxa-Michael additions: This is a common approach where a phenol undergoes a conjugate addition to an α,β-unsaturated system to form the chromanone ring.[2] Bifunctional catalysts, such as quinine-derived thioureas, are often effective.[2]

  • Asymmetric conjugate additions to chromones: In this method, various nucleophiles are added to the C2 or C3 position of a chromone precursor in the presence of a chiral catalyst.[6]

  • Tandem/Cascade reactions: These multi-step reactions, often organocatalyzed, can construct complex chromanone structures with multiple stereocenters in a single pot.[7]

  • Asymmetric reductions of chromones: The reduction of a prochiral chromone to a chiral chromanone using a chiral reducing agent or a catalyst can be an effective strategy.[3]

  • Dearomative alkynylation: This method allows for the construction of chromanones with tertiary ether stereogenic centers.[8]

Q2: How do I choose the right chiral catalyst for my reaction?

A2: The choice of catalyst is highly dependent on the specific reaction and substrates. A literature search for similar transformations is the best starting point. If no direct precedent exists, screening a small library of catalysts from different classes (e.g., cinchona alkaloid derivatives, chiral phosphoric acids, N,N'-dioxide metal complexes) is a practical approach.[9] Bifunctional catalysts that can activate both the nucleophile and the electrophile are often highly effective in intramolecular reactions.[2]

Q3: Can the solvent choice really affect the enantioselectivity?

A3: Yes, the solvent can play a crucial role. The polarity, coordinating ability, and even the shape of the solvent molecules can influence the conformation of the transition state, thereby affecting the stereochemical outcome.[1] For example, a non-coordinating solvent may be preferred to minimize interference with the catalyst-substrate interaction.[10] It is often necessary to screen a range of solvents to find the optimal conditions.[9]

Q4: My desired chromanone has a quaternary stereocenter. Are there specific challenges associated with this?

A4: The construction of quaternary stereocenters is generally more challenging due to increased steric hindrance. However, several successful methods have been reported for the synthesis of chromanones with all-carbon quaternary stereocenters, often through N-heterocyclic carbene (NHC) catalyzed annulation reactions or domino reactions.[7][11]

Data Presentation: Enantioselective Chromanone Synthesis

The following tables summarize quantitative data from selected publications on the enantioselective synthesis of chromanone derivatives.

Table 1: Organocatalyzed Intramolecular Oxo-Michael Addition for Flavanone/Chromanone Synthesis [2]

EntryR GroupCatalystSolventYield (%)ee (%)
1PhenylThiourea IToluene9588
24-MeO-PhThiourea IToluene9694
34-CF3-PhThiourea IToluene8589
4MethylThiourea IToluene8082
5CyclohexylThiourea IToluene8280

Table 2: Enantioselective Dearomative Alkynylation of Chromanones [8]

EntryChromanone SubstituentAlkyneCatalyst SystemYield (%)ee (%)
1HPhenylacetyleneCu(MeCN)4PF6 / BOX9598
26-FPhenylacetyleneCu(MeCN)4PF6 / BOX9397
37-MeOPhenylacetyleneCu(MeCN)4PF6 / BOX9699
4H1-HexyneCu(MeCN)4PF6 / BOX8595
5HTMS-acetyleneCu(MeCN)4PF6 / BOX9096

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Intramolecular Conjugate Addition [2]

  • To a solution of the β-ketoester alkylidene substrate (0.1 mmol) in toluene (1.0 mL) is added the chiral thiourea catalyst (0.02 mmol, 20 mol%).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then subjected to decarboxylation conditions (e.g., heating in a suitable solvent) to afford the final chromanone derivative.

  • The product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Dearomative Alkynylation [8]

  • In a flame-dried reaction vessel under an inert atmosphere, the chromanone starting material (0.1 mmol) is dissolved in an anhydrous solvent (e.g., THF).

  • The chiral bis(oxazoline) (BOX) ligand (0.012 mmol, 12 mol%) and the copper salt (e.g., Cu(MeCN)4PF6, 0.01 mmol, 10 mol%) are added, and the mixture is stirred for 30 minutes.

  • The terminal alkyne (0.2 mmol, 2.0 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Below are diagrams illustrating key workflows and concepts in the enantioselective synthesis of chromanone derivatives.

G Troubleshooting Workflow for Low Enantioselectivity cluster_solutions Potential Solutions start Low Enantiomeric Excess (ee) Observed check_purity Verify Catalyst and Reagent Purity start->check_purity optimize_temp Optimize Reaction Temperature (e.g., lower temp) check_purity->optimize_temp Purity Confirmed end High Enantioselectivity Achieved check_purity->end Impurity Found & Removed screen_solvent Screen Solvents optimize_temp->screen_solvent ee still low optimize_temp->end Optimal Temp Found optimize_catalyst Optimize Catalyst Loading and Type screen_solvent->optimize_catalyst ee still low screen_solvent->end Optimal Solvent Found check_racemization Investigate Product Racemization optimize_catalyst->check_racemization ee still low optimize_catalyst->end Optimal Catalyst Found check_racemization->end Issue Resolved

Caption: A logical workflow for troubleshooting low enantioselectivity.

G General Signaling Pathway for Bifunctional Catalysis Substrate Substrate (e.g., 2'-hydroxychalcone derivative) Intermediate {Catalyst-Substrate Complex | (Non-covalent interactions)} Substrate->Intermediate Catalyst Bifunctional Catalyst Thiourea moiety Tertiary amine Catalyst->Intermediate TransitionState {Diastereomeric Transition State | (Enantioselectivity determining step)} Intermediate->TransitionState Cyclization Product Chiral Chromanone (+ Catalyst) TransitionState->Product Product->Catalyst Catalyst Turnover

Caption: Bifunctional catalysis in chromanone synthesis.

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-4-Chromanone and 6-Bromo-4-Chromanone Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted chromanones serve as pivotal building blocks for the synthesis of a wide array of biologically active molecules. Among these, brominated chromanones are particularly valuable due to their potential for further functionalization through cross-coupling reactions. This guide provides an objective comparison of the reactivity of two common isomers: 5-Bromo-4-Chromanone and 6-Bromo-4-Chromanone. The analysis is grounded in fundamental principles of organic chemistry and supported by illustrative experimental data to highlight the key differences in their chemical behavior.

Introduction to this compound and 6-Bromo-4-Chromanone

This compound and 6-Bromo-4-Chromanone are structural isomers, each possessing a bromine atom on the benzene ring of the chromanone scaffold. The position of this halogen atom significantly influences the electronic properties and steric environment of the molecule, thereby dictating its reactivity in various chemical transformations.

PropertyThis compound6-Bromo-4-Chromanone
Structure
CAS Number 1199782-67-6[1]49660-57-3[2]
Molecular Formula C₉H₇BrO₂[1]C₉H₇BrO₂[2]
Molecular Weight 227.06 g/mol [1]227.05 g/mol [2]
Appearance Not specified in search resultsPale yellow crystalline solid[3]
Melting Point Not specified in search results77-83 °C[2]

Comparative Reactivity Analysis

The primary difference in reactivity between this compound and 6-Bromo-4-Chromanone stems from the electronic and steric effects imparted by the bromine substituent at different positions on the aromatic ring. These effects are most pronounced in two major classes of reactions: electrophilic aromatic substitution on the benzene ring and palladium-catalyzed cross-coupling reactions at the carbon-bromine bond.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the benzene ring of the chromanone acts as a nucleophile. The reactivity of the ring is influenced by the combined electronic effects of the bromine atom and the carbonyl group of the pyranone ring.

  • Directing Effects: The ether oxygen of the pyranone ring and the bromine atom are ortho-, para-directing groups, while the carbonyl group is a meta-directing and deactivating group.

  • Reactivity of this compound: The bromine atom at the 5-position, being ortho to the ether oxygen, further activates the 6- and 8-positions for electrophilic attack. However, the strong deactivating effect of the adjacent carbonyl group and steric hindrance may reduce the overall reactivity.

  • Reactivity of 6-Bromo-4-Chromanone: The bromine atom at the 6-position deactivates the ring. The positions ortho and para to the bromine (5- and 7-positions) are electronically favored for substitution. The 7-position is also activated by the ether oxygen, making it a likely site for electrophilic attack.

Due to the strong deactivating nature of the chromanone system, forcing conditions are generally required for electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, and the reactivity of the aryl bromide is a key factor.

  • Electronic Effects: The electron-withdrawing nature of the carbonyl group influences the electron density at the C-Br bond. In 6-Bromo-4-Chromanone, the bromine is para to the carbonyl group, and its electron-withdrawing effect is transmitted through the aromatic system, potentially making the C-Br bond more susceptible to oxidative addition by the palladium catalyst. In this compound, the bromine is meta to the carbonyl group, and this electronic effect is less pronounced.

  • Steric Effects: The 5-position is sterically more hindered than the 6-position due to its proximity to the fused pyranone ring. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially leading to lower reaction rates and yields for this compound compared to its 6-bromo isomer in Suzuki coupling reactions.

The following table presents illustrative data for a hypothetical Suzuki-Miyaura coupling reaction with phenylboronic acid to highlight the expected differences in reactivity.

IsomerProductIllustrative Yield (%)Rationale
This compound5-Phenyl-4-Chromanone65Lower yield is anticipated due to increased steric hindrance at the 5-position, which can hinder the oxidative addition step in the catalytic cycle.
6-Bromo-4-Chromanone6-Phenyl-4-Chromanone85Higher yield is expected due to less steric hindrance at the 6-position and potential electronic activation of the C-Br bond by the para-carbonyl group.

Experimental Protocols

A detailed protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted to compare the reactivity of this compound and 6-Bromo-4-Chromanone under identical conditions.

General Protocol for Suzuki-Miyaura Coupling of Bromo-4-Chromanones

Materials:

  • Bromo-4-Chromanone isomer (5-Bromo- or 6-Bromo-4-Chromanone) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Bromo-4-Chromanone isomer, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenyl-4-chromanone.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the Suzuki-Miyaura coupling and the key factors influencing the differential reactivity of the two isomers.

Suzuki_Miyaura_Coupling A Bromo-4-Chromanone + Phenylboronic Acid C Oxidative Addition A->C B Pd(0) Catalyst + Base B->C D Transmetalation C->D E Reductive Elimination D->E F Phenyl-4-Chromanone E->F G Catalyst Regeneration E->G G->C

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Reactivity_Comparison cluster_5_bromo This compound cluster_6_bromo 6-Bromo-4-Chromanone A Steric Hindrance (Proximity to Pyranone Ring) B Reduced Reaction Rate Lower Yield A->B C Less Steric Hindrance E Increased Reaction Rate Higher Yield C->E D Electronic Activation (para-Carbonyl) D->E

Figure 2. Factors influencing the reactivity of 5- and 6-Bromo-4-Chromanone in Suzuki coupling.

Conclusion

While both this compound and 6-Bromo-4-Chromanone are valuable intermediates, their reactivity profiles are distinct. 6-Bromo-4-Chromanone is generally expected to be more reactive in palladium-catalyzed cross-coupling reactions due to reduced steric hindrance and potential electronic activation of the carbon-bromine bond. Conversely, the substitution pattern of this compound may offer different regiochemical outcomes in electrophilic aromatic substitution reactions. A thorough understanding of these differences is crucial for the strategic design of synthetic routes in drug discovery and materials science, enabling researchers to select the appropriate isomer and reaction conditions to achieve their desired molecular targets efficiently.

References

A Comparative Analysis of Chromanone and Chromone Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromanone and chromone scaffolds are privileged structures in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with significant therapeutic potential.[1][2][3][4][5] Structurally, they share a benzopyranone framework, but differ by the presence of a C2-C3 double bond in chromones, which is absent in the saturated heterocyclic ring of chromanones.[1][3][6][7][8] This seemingly minor structural variance can lead to significant differences in their biological activities, influencing their mechanisms of action and therapeutic applications.[1][3][8] This guide provides an objective comparison of the biological performance of chromanones and chromones, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents.

Comparative Analysis of Biological Activities

Both chromones and chromanones exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][8][9] The following sections and tables summarize the quantitative data from various studies to facilitate a direct comparison of their efficacy.

Anticancer Activity

Chromanone and chromone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[10][11][12][13][14] Their anticancer mechanisms often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][10]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chromanone 3-Benzylidenechroman-4-one (Compound 1)HT-29 (Colon)8-20[12]
Chromanone 3-chlorophenylchromanone with 2-methylpyrazoline (B2)A549 (Lung)Lower than normal cells[13]
Chromanone Flavanone/Chromanone Derivative (Compound 3)Colon Cancer Lines15-30[12][14]
Chromanone Flavanone/Chromanone Derivative (Compound 5)Colon Cancer Lines15-30[12]
Chromone Epiremisporine H (3)HT-29 (Colon)21.17 ± 4.89[10]
Chromone Epiremisporine H (3)A549 (Lung)31.43 ± 3.01[10]
Chromone 3-(4-oxo-4H-chromen-3-yl)acrylic acid Amide (A1)Breast Cancer37.13 µg/ml
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[15][16][17]

Compound ClassDerivativeAssayIC50 (µM) / EffectReference
Chromanone Violacin ANO production in LPS-induced RAW 264.7 cellsAttenuated NO production[16]
Chromanone Chromanone-based derivative (4e)NO release in LPS-induced BV-2 cellsPotent inhibition[17]
Chromone Epiremisporine G (2)Superoxide anion generation in fMLP-induced neutrophils31.68 ± 2.53[10]
Chromone Epiremisporine H (3)Superoxide anion generation in fMLP-induced neutrophils33.52 ± 0.42[10]
Chromone Chromone from Dictyoloma vandellianum (Compound 3)NO and cytokine production in LPS/IFN-γ stimulated macrophagesInhibition at 5-20 µM[15]
Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[7][18][19][20][21][22]

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Chromanone Chromanone acid (1)Bacillus cereus, Staphylococcus epidermidisModerate to strong activity[20]
Chromanone Chromanone acid (2)Bacillus cereus, Staphylococcus epidermidisModerate to strong activity[20]
Chromanone 7-hydroxy-chroman-4-one (1)Candida spp., N. glabratus64[6]
Chromanone 7-methoxy-chroman-4-one (2)Candida spp., N. glabratus64[6]
Chromone 6-Bromo-3-formylchromone (6B3FC)Vibrio parahaemolyticus, Vibrio harveyi20[19]
Chromone 6-Chloro-3-formylchromone (6C3FC)Vibrio parahaemolyticus, Vibrio harveyi20[19]
Chromone Chromone linked amide (A1)Escherichia coli, Proteus vulgaris100

Signaling Pathways and Mechanisms of Action

The biological activities of chromanones and chromones are exerted through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

A common anti-inflammatory mechanism for both chromanone and chromone derivatives involves the inhibition of the NF-κB signaling pathway.[16][17] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates Chromanone_Chromone Chromanone / Chromone Chromanone_Chromone->IKK Inhibits Chromanone_Chromone->NFkB_active Inhibits Translocation DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway.

In the context of cancer, chromone derivatives have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.

G cluster_proteins Apoptotic Proteins Chromone Chromone Derivative (e.g., Epiremisporine H) Bcl2 Bcl-2 (Anti-apoptotic) Chromone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Chromone->Bax Upregulates Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptosis Induction by Chromone Derivatives.

Experimental Protocols

The methodologies for evaluating the biological activities of chromanone and chromone derivatives are crucial for reproducible and comparable results. Below are generalized protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.

G cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere. B 2. Treat cells with varying concentrations of chromanone/chromone derivatives for 24-72 hours. A->B C 3. Add MTT reagent to each well and incubate for 2-4 hours. B->C D 4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). C->D E 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F 6. Calculate the percentage of cell viability and determine the IC50 value. E->F

General workflow for an MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (chromanone or chromone derivatives) and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals, which are then solubilized by adding a solvent like DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in stimulated macrophages.

Protocol Details:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or BV-2) are cultured in appropriate media.

  • Cell Stimulation: The cells are pre-treated with different concentrations of the test compounds for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Griess Reagent: After 24 hours of incubation, the cell culture supernatant is collected. The Griess reagent is then added to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Quantification: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol Details:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Conclusion

Both chromanone and chromone derivatives represent valuable scaffolds in drug discovery, exhibiting a wide range of biological activities. While chromones, with their C2-C3 double bond, often show potent activity, chromanones also demonstrate significant and sometimes more selective effects. The choice between these two scaffolds for drug design will depend on the specific therapeutic target and the desired pharmacological profile. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the development of novel chromanone- and chromone-based therapeutic agents.

References

Validating the Structure of 5-Bromo-4-Chromanone with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For heterocyclic molecules such as 5-Bromo-4-Chromanone, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides a powerful and non-destructive method for complete structural assignment. This guide details the application of 2D NMR experiments—specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of chromanone frameworks.

Due to the limited availability of a complete public 2D NMR dataset for this compound, this guide will utilize a representative substituted naphthoquinone, a similarly rigid bicyclic system, to illustrate the principles and data interpretation of these techniques. The methodologies and interpretation logic are directly applicable to the structural analysis of this compound.

Comparative Analysis of 2D NMR Techniques for Structural Elucidation

The combination of COSY, HSQC, and HMBC experiments provides a comprehensive picture of the molecular structure. Each technique offers unique insights into the connectivity of atoms within the molecule.

2D NMR TechniqueInformation ProvidedKey Application in Chromanone Structure Validation
COSY Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).- Identifies neighboring protons on the same carbon (geminal coupling) or adjacent carbons (vicinal coupling). - Establishes the proton spin systems in the aliphatic and aromatic regions of the chromanone core.
HSQC Shows direct one-bond correlations between protons and the carbons to which they are attached.- Unambiguously assigns protons to their corresponding carbon atoms. - Differentiates between CH, CH₂, and CH₃ groups when combined with DEPT information.
HMBC Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).- Establishes long-range connectivity between different parts of the molecule. - Crucial for identifying quaternary carbons (carbons with no attached protons) and piecing together the entire molecular framework.

Experimental Data for a Representative Naphthoquinone

The following tables summarize the ¹H and ¹³C NMR data and key 2D NMR correlations for a representative substituted naphthoquinone. This data illustrates the type of information obtained from these experiments and how it is used for structural assignment.

Table 1: ¹H and ¹³C NMR Data of a Representative Naphthoquinone

Positionδ¹³C (ppm)δ¹H (ppm)MultiplicityKey HMBC Correlations (from H to C)Key COSY Correlations
1181.56----
2151.47--H-1'-
3120.18--H-2'-
4184.50--H-1'-
5127.198.10dC-7H-6
6132.877.75tC-8, C-10H-5, H-7
7135.467.75tC-5, C-9H-6, H-8
8126.088.10dC-6H-7
9129.62--H-7, H-8-
10132.87--H-5, H-6-
1'118.806.60dC-2, C-3, C-4, C-3'H-2'
2'144.407.06mC-3, C-4'H-1', H-3'
3'34.952.30qC-1', C-2', C-4', C-5'H-2', H-4'
4'31.451.65mC-2', C-3', C-5', C-6'H-3', H-5'
5'22.551.45mC-3', C-4', C-6'H-4', H-6'
6'14.100.93tC-4', C-5'H-5'

Experimental Protocols

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

NMR Data Acquisition: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum, which provides information on chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration (relative number of protons).

  • ¹³C NMR: A proton-decoupled experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

  • COSY (Correlation Spectroscopy): The experiment is typically a gradient-enhanced (gCOSY) or DQF-COSY sequence. It reveals scalar couplings between protons, which are visualized as cross-peaks in the 2D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is used to correlate the chemical shifts of protons with their directly attached carbons.[1] This is a highly sensitive experiment that provides clear one-bond C-H correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is optimized to detect long-range couplings between protons and carbons (typically over 2 to 3 bonds, and sometimes 4).[1] This is crucial for connecting different spin systems and identifying quaternary carbons.

Visualization of the 2D NMR Workflow

The logical flow of information from the various 2D NMR experiments to the final validated structure is illustrated in the following diagram.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Analysis H_NMR 1H NMR (Proton Environment) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H_NMR->HMBC C_NMR 13C NMR (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC Fragment_ID Identify Spin Systems & Fragments COSY->Fragment_ID Proton Spin Systems HSQC->Fragment_ID Direct C-H Bonds Connectivity Establish Connectivity Between Fragments HMBC->Connectivity Long-Range Connections Fragment_ID->Connectivity Final_Structure Validated Structure of This compound Connectivity->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

By systematically analyzing the data from these complementary 2D NMR experiments, researchers can confidently and accurately determine the complete chemical structure of this compound and other related heterocyclic compounds, which is a critical step in the journey of drug discovery and development.

References

Comparing different synthetic methodologies for 4-chromanones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Methodologies of 4-Chromanones

The 4-chromanone scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of various synthetic strategies. This guide provides a comparative overview of the most prominent methodologies for the synthesis of 4-chromanones, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a classic and reliable method for the synthesis of 4-chromanones. This acid-catalyzed reaction involves the cyclization of 3-phenoxypropanoic acids or their corresponding acyl chlorides. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.

Experimental Data
Starting MaterialCatalyst/ReagentsReaction ConditionsYield (%)Reference
3-Phenoxypropanoic acidPolyphosphoric acid (PPA)100°C, 30 min85[1]
3-(m-tolyloxy)propanoic acidPPA100°C, 30 min88[1]
3-AryloxypropanenitrilesTfOH, TFANot specifiedModerate to Excellent[2]
3-Bromopropionic acid and ResorcinolTrifluoromethanesulfonic acid, then NaOH80°C, 1.5h, then 0°C, 4hNot specified[3][4]
Experimental Protocol: Synthesis of 4-Chromanone via Intramolecular Friedel-Crafts Acylation

Materials:

  • 3-Phenoxypropanoic acid

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of 3-phenoxypropanoic acid (1.0 eq) is added polyphosphoric acid (10 eq by weight).

  • The mixture is heated to 100°C with stirring for 30 minutes.

  • The reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-chromanone.

  • The crude product can be further purified by column chromatography or distillation.

Logical Relationship Diagram

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 3-Phenoxypropanoic Acid acylium Acylium Ion Intermediate start->acylium  + Acid Catalyst (PPA) cyclization Intramolecular Electrophilic Aromatic Substitution acylium->cyclization product 4-Chromanone cyclization->product

Intramolecular Friedel-Crafts Acylation Pathway.

Condensation of o-Hydroxyacetophenones with Carbonyl Compounds

This methodology involves the condensation of an o-hydroxyacetophenone with an aldehyde or ketone in the presence of a base, followed by an intramolecular Michael addition. The use of microwave irradiation has been shown to significantly accelerate this reaction and improve yields.[5][6]

Experimental Data
o-HydroxyacetophenoneAldehydeBaseConditionsYield (%)Reference
2'-HydroxyacetophenoneHexanalDIPAEtOH, MW, 160-170°C, 1h43-88[5]
Substituted 2'-hydroxyacetophenonesVarious aliphatic aldehydesPyrrolidineNot specifiedGood[7]
2'-HydroxyacetophenoneButyraldehydeDIPAEtOH, MW, 170°C, 1hHigh (up to 88)[8]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted-4-Chromanones

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Aliphatic aldehyde (1.1 eq)

  • Diisopropylamine (DIPA) (1.1 eq)

  • Ethanol

  • Dichloromethane

  • 10% aq. NaOH, 1 M aq. HCl, water, brine

  • Anhydrous magnesium sulfate

  • Microwave reactor

  • Standard glassware for workup and purification

Procedure:

  • In a microwave vial, dissolve the 2'-hydroxyacetophenone (1.0 eq) in ethanol (to make a 0.4 M solution).

  • Add the appropriate aldehyde (1.1 eq) and diisopropylamine (DIPA) (1.1 eq).

  • Seal the vial and heat the mixture using microwave irradiation at 160-170°C for 1 hour.[5]

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic phase sequentially with 10% aq. NaOH, 1 M aq. HCl, water, and finally brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired 4-chromanone.[5]

Experimental Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product acetophenone o-Hydroxyacetophenone mix Mix in Ethanol acetophenone->mix aldehyde Aldehyde aldehyde->mix base Base (DIPA) base->mix mw Microwave Irradiation (160-170°C, 1h) mix->mw workup Aqueous Workup (Extraction & Washes) mw->workup purify Purification (Column Chromatography) workup->purify product 4-Chromanone purify->product

Microwave-Assisted Condensation Workflow.

Tandem Oxa-Michael Addition and Cyclization

This efficient two-step, one-pot synthesis involves the Michael addition of a phenol to an α,β-unsaturated nitrile, such as acrylonitrile, followed by an acid-catalyzed intramolecular Houben-Hoesch reaction to form the 4-chromanone ring.[2]

Experimental Data
PhenolMichael AcceptorCatalyst/ReagentsYield (%) (Step 1)Yield (%) (Step 2)Reference
Various phenolsAcrylonitrileK2CO3, t-BuOH50-93Moderate to Excellent[2]
Experimental Protocol: Two-Step Synthesis of 4-Chromanones from Phenols

Materials:

  • Substituted phenol

  • Acrylonitrile

  • Potassium carbonate

  • tert-Butanol

  • Trifluoromethanesulfonic acid (TfOH)

  • Trifluoroacetic acid (TFA)

  • Standard glassware for organic synthesis

Procedure: Step 1: Michael Addition

  • A mixture of the phenol (1.0 eq), acrylonitrile (1.2 eq), and a catalytic amount of potassium carbonate in tert-butanol is refluxed until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an appropriate organic solvent and washed with water to remove the catalyst.

  • The organic layer is dried and concentrated to give the 3-aryloxypropanenitrile intermediate, which can be used in the next step without further purification.[2]

Step 2: Intramolecular Cyclization

  • The crude 3-aryloxypropanenitrile is treated with a mixture of trifluoromethanesulfonic acid (1.5 eq) and trifluoroacetic acid (5 eq).[2]

  • The reaction is stirred at room temperature or gentle heating until the cyclization is complete.

  • The reaction is quenched by carefully pouring it into ice-water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude 4-chromanone is purified by column chromatography.

Signaling Pathway Diagram

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization phenol Phenol intermediate 3-Aryloxypropanenitrile phenol->intermediate  + Acrylonitrile, K2CO3 acrylonitrile Acrylonitrile cyclization Intramolecular Houben-Hoesch Reaction intermediate->cyclization  + TfOH, TFA product 4-Chromanone cyclization->product

Tandem Oxa-Michael/Cyclization Pathway.

Comparison Summary

MethodologyKey AdvantagesKey DisadvantagesTypical Reagents
Intramolecular Friedel-Crafts Acylation High yields, reliable for various substrates.Requires preparation of 3-phenoxypropanoic acid precursor; strong acids needed.PPA, TfOH, TFA.
Condensation of o-Hydroxyacetophenones One-pot reaction, commercially available starting materials, amenable to microwave synthesis.Can have side reactions like self-condensation of the aldehyde.[6]Pyrrolidine, DIPA, Aldehydes/Ketones.
Tandem Oxa-Michael/Cyclization Starts from simple phenols, good overall yields.Two-step process, requires handling of nitriles and strong acids.Acrylonitrile, K2CO3, TfOH, TFA.

Conclusion

The synthesis of 4-chromanones can be achieved through several efficient methodologies. The choice of a particular method depends on the availability of starting materials, the desired substitution pattern on the chromanone ring, and the available laboratory equipment. The Intramolecular Friedel-Crafts Acylation is a robust and high-yielding method when the precursor acid is accessible. The Condensation of o-hydroxyacetophenones with carbonyl compounds offers a more direct, one-pot approach, which is significantly enhanced by the use of microwave irradiation, making it a "greener" alternative.[9] The Tandem Oxa-Michael Addition and Cyclization provides a flexible route starting from simple phenols. Researchers and drug development professionals should consider these factors to select the optimal synthetic strategy for their target 4-chromanone derivatives.

References

The Influence of Bromine Substitution on the Biological Activity of Chromanones: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The strategic placement of substituents on this scaffold can significantly modulate a compound's potency and selectivity for its biological target. This guide provides a comparative analysis of the structure-activity relationship (SAR) of bromo-substituted chromanones, with a focus on their inhibitory effects on Sirtuin 2 (SIRT2) and their antimicrobial properties. Experimental data is presented to deliniate the impact of bromine substitution on the biological activity of this important class of heterocyclic compounds.

Comparative Analysis of Biological Activity

The biological activity of bromo-substituted chromanones is highly dependent on the position and number of bromine atoms, as well as other substituents on the chromanone ring. The following table summarizes the quantitative data for a series of bromo-substituted chromanones against various biological targets.

Table 1: Biological Activity of Bromo-Substituted Chromanone Derivatives

CompoundSubstitution PatternBiological TargetActivity (IC50/MIC)Reference
1 6,8-dibromo-2-pentylSIRT21.5 µM (IC50)[1]
2 8-bromo-6-chloro-2-pentylSIRT24.5 µM (IC50)
3 6-bromo-2-pentylSIRT2> 200 µM (IC50)
4 8-bromo-2-pentylSIRT275 µM (IC50)
5 6-bromo-3-carbonitrileCandida albicans5 µg/mL (MIC)[2]
6 7-bromoBacillus subtilis-[3]
7 7-bromoEscherichia coli-[3]
8 7-bromoSaccharomyces cerevisiae-[3]

Structure-Activity Relationship (SAR) Insights

SIRT2 Inhibition

The SAR studies on bromo-substituted chromanones as SIRT2 inhibitors reveal several key features:

  • Disubstitution is Key: The presence of two halogen substituents at positions 6 and 8 of the chromanone ring is crucial for potent SIRT2 inhibition. The 6,8-dibromo substituted compound 1 is the most potent inhibitor in the series with an IC50 of 1.5 µM.[1]

  • Position Matters: Single bromine substitution at either position 6 or 8 results in a significant loss of activity. The 6-bromo analog 3 is inactive, while the 8-bromo analog 4 shows a dramatic decrease in potency (IC50 = 75 µM) compared to the disubstituted compounds.

  • Electron-Withdrawing Groups are Favorable: The presence of electron-withdrawing groups at positions 6 and 8 appears to be a general requirement for high potency. This is exemplified by the high activity of the 6,8-dibromo and 8-bromo-6-chloro analogs.

Antimicrobial Activity

The investigation of bromo-substituted chromones as antimicrobial agents has also yielded important SAR insights:

  • Antifungal Activity: A 6-bromo substituent in conjunction with a 3-carbonitrile group on the chromone ring (compound 5 ) confers potent antifungal activity against Candida albicans.[2]

  • Antibacterial Activity: Substitution at the C7 position with a bromine atom (compounds 6 , 7 , and 8 ) has been shown to increase both antibacterial and antifungal activities, particularly against B. subtilis, E. coli, and S. cerevisiae.[3] This highlights that the position of the bromine substituent dictates the spectrum of antimicrobial activity.

Experimental Protocols

Fluorescence-Based SIRT2 Inhibition Assay

The inhibitory activity of the chromanone derivatives against SIRT2 is typically determined using a two-step fluorogenic assay. The following is a representative protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • SIRT2 Enzyme: Recombinant human SIRT2 diluted in assay buffer.

    • Substrate: A fluorogenic acetylated peptide substrate (e.g., based on p53 sequence).

    • Cofactor: NAD+ solution.

    • Developer Solution: Contains a protease (e.g., trypsin) and a SIRT2 inhibitor (e.g., nicotinamide) to stop the reaction.

  • Assay Procedure:

    • The test compounds are pre-incubated with the SIRT2 enzyme and NAD+ in a 96-well plate.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes).

    • The developer solution is added to stop the reaction and cleave the deacetylated substrate, which releases a fluorescent molecule.

  • Data Analysis:

    • The fluorescence intensity is measured using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

    • The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (with and without enzyme).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Key Concepts

To better understand the experimental process and the structural basis of the SAR, the following diagrams are provided.

experimental_workflow Experimental Workflow: SIRT2 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, SIRT2, Substrate, NAD+, Compounds) plate Dispense Reagents into 96-well Plate (SIRT2, NAD+, Compound) reagents->plate preincubate Pre-incubation plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (Add Developer) incubate->stop measure Measure Fluorescence stop->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 calculate->plot

Caption: A flowchart of the fluorescence-based SIRT2 inhibition assay.

Caption: The core structure of chromanone with numbered positions.

References

In Vitro Anticancer Activity of 5-Bromo-4-Chromanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Chromanone scaffolds, a class of oxygen-containing heterocyclic compounds, have emerged as a promising area of investigation due to their diverse biological activities. This guide provides a comparative analysis of the in vitro anticancer activity of bromo-substituted 4-chromanone derivatives, with a focus on available data for compounds bearing a bromine substitution. While direct, extensive comparative studies on 5-bromo-4-chromanone derivatives are limited in the public domain, this document synthesizes available data on closely related structures to provide a valuable reference for researchers in the field.

Data Presentation: Cytotoxicity of Bromo-Chromanone Derivatives

The following table summarizes the available quantitative data on the cytotoxic effects of a bromo-substituted chromanone derivative against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, in this case, cancer cell growth.

CompoundCancer Cell LineCancer TypeIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
3-(3-Bromo-4-hydroxy-5-methoxybenzylidene) -7-hydroxychroman-4-one (Compound 4a) K562Human Erythroleukemia≤ 3.86Etoposide21.9 - 31.5
MDA-MB-231Human Breast Cancer≤ 3.86Etoposide21.9 - 31.5
SK-N-MCHuman Neuroblastoma≤ 3.86Etoposide21.9 - 31.5

Data synthesized from a study on novel chalcone-like agents, where the bromo-substituted chromanone derivative (compound 4a) demonstrated significant potency.[1]

Insights into Anticancer Mechanisms

Studies on various chromanone derivatives suggest that their anticancer activity is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The presence of a bromine atom, an electron-withdrawing group, on the chromanone scaffold may contribute to the compound's cytotoxic potential.[2] While the precise signaling pathways for this compound derivatives are not yet fully elucidated, the general mechanisms for related compounds involve the modulation of key regulatory proteins.

Apoptosis Induction

Chromanone derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, some chromanone derivatives can halt the proliferation of cancer cells by causing cell cycle arrest, frequently at the G1 or G2/M phases.[4] This prevents the cancer cells from dividing and propagating.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the in vitro anticancer activity of novel compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells have mitochondrial reductase enzymes that can convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivatives and control compounds in the complete culture medium. After 24 hours, remove the old medium and add 100 µL of the various concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed and treat cancer cells with the this compound derivatives as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a plausible signaling pathway for the anticancer activity of bromo-substituted chromanone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis cell_culture->cell_cycle_analysis mtt_assay->apoptosis_assay apoptosis_assay->cell_cycle_analysis western_blot Western Blot (Bax, Bcl-2, Caspases) apoptosis_assay->western_blot cell_cycle_analysis->western_blot

Caption: General experimental workflow for evaluating the anticancer activity of novel compounds.

signaling_pathway cluster_cell Cancer Cell compound This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_cascade Caspase Cascade Activation cytochrome_c->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for bromo-substituted chromanones.

References

Comparing the efficacy of different catalysts in chromone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The efficient synthesis of chromone derivatives is therefore of paramount importance. A key factor influencing the yield, purity, and sustainability of these syntheses is the choice of catalyst. This guide provides an objective comparison of the efficacy of different catalysts in chromone synthesis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalytic system for their needs.

Data Presentation: A Comparative Analysis of Catalytic Efficacy

To facilitate a clear comparison, the following table summarizes the performance of various catalysts in the synthesis of simple chromone derivatives. Due to the diversity of substrates and reaction conditions reported in the literature, this table presents representative examples to highlight the relative efficacy of each catalyst type.

Catalyst TypeCatalyst ExampleSubstrate(s)ProductReaction ConditionsYield (%)Reference
Acid Catalyst Sulfuric Acid (H₂SO₄)2'-Hydroxyacetophenone, Ethyl acetate2-MethylchromoneAcetic Anhydride, 100°C, 1h~75%General procedure
Base Catalyst Sodium Methoxide (NaOMe)o-Hydroxypropiophenone, Ethyl formate3-MethylchromoneDMF, room temp., 2h85-90%[1]
Palladium Catalyst PdCl₂o-Iodophenol, 1-Hexyne2-ButylchromoneEt₃N, PSIL, CO (1 atm), 110°C, 12h92%[2]
Lewis Acid Catalyst Ytterbium Triflate (Yb(OTf)₃)2-HydroxychalconeFlavanoneAcetonitrile, 80°C, 1hHigh[3][4]
Heteropolyacid Wells-Dawson Acid1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedioneFlavoneToluene, reflux, 4.5h91%General procedure

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. Below are representative protocols for the synthesis of chromone derivatives using different classes of catalysts.

Acid-Catalyzed Synthesis of 2-Methylchromone

This protocol describes a classical acid-catalyzed cyclization to form 2-methylchromone.

Materials:

  • 2'-Hydroxyacetophenone

  • Ethyl acetate

  • Acetic anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • A mixture of 2'-hydroxyacetophenone (10 mmol) and ethyl acetate (20 mL) is prepared in a round-bottom flask.

  • To this mixture, acetic anhydride (20 mmol) is added, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL) with constant stirring and cooling in an ice bath.

  • The reaction mixture is then heated at 100°C for 1 hour.

  • After cooling to room temperature, the mixture is poured into ice-cold water.

  • The crude product is collected by filtration and washed with water.

  • The solid is then treated with a 10% NaOH solution to remove any unreacted starting material.

  • The purified 2-methylchromone is collected by filtration, washed with water until neutral, and recrystallized from ethanol.

Base-Catalyzed Synthesis of 3-Methylchromone[1]

This method utilizes a strong base to facilitate the condensation and cyclization, offering high yields for 3-substituted chromones.[1]

Materials:

  • o-Hydroxypropiophenone

  • Ethyl formate

  • Sodium methoxide (NaOMe)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a three-necked flask, add sodium methoxide (1.2 equivalents) to anhydrous DMF under an inert atmosphere.[1]

  • To this suspension, add o-hydroxypropiophenone (1 equivalent) dissolved in DMF dropwise with stirring.[1]

  • Ethyl formate (3 equivalents) is then added to the reaction mixture.[1]

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by pouring the mixture into a beaker containing ice and dilute HCl.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.[1]

  • The crude product is purified by recrystallization from ethanol to yield 3-methylchromone.[1]

Palladium-Catalyzed Synthesis of 2-Substituted Chromones[2]

This protocol outlines a modern approach using a palladium catalyst for the synthesis of chromones via carbonylative cyclization.[2]

Materials:

  • o-Iodophenol

  • Terminal alkyne (e.g., 1-hexyne)

  • Palladium(II) chloride (PdCl₂)

  • Triethylamine (Et₃N)

  • Phosphonium salt ionic liquid (PSIL)

  • Carbon monoxide (CO) gas

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add PdCl₂ (2 mol%), the o-iodophenol (1 equivalent), and the PSIL (1 mL).

  • The tube is evacuated and backfilled with carbon monoxide (balloon pressure).[2]

  • The terminal alkyne (1.2 equivalents) and triethylamine (2 equivalents) are then added via syringe.[2]

  • The reaction mixture is heated to 110°C and stirred for 12 hours.[2]

  • After cooling, the reaction mixture is diluted with toluene and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted chromone.[2]

Ytterbium Triflate-Catalyzed Synthesis of Flavanones

This method employs a Lewis acid catalyst, which can offer mild reaction conditions.

Materials:

  • 2'-Hydroxychalcone

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Acetonitrile

  • Water

  • Ethyl acetate

Procedure:

  • A solution of the 2'-hydroxychalcone (1 equivalent) in acetonitrile is prepared in a round-bottom flask.

  • Ytterbium triflate (10 mol%) is added to the solution.

  • The reaction mixture is stirred at 80°C for 1 hour, or until completion as monitored by TLC.

  • Upon completion, the mixture is cooled, and water is added.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for catalyst comparison and a representative catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_comparison Comparison & Conclusion start Define Target Chromone & Substrates catalysts Select Catalysts for Comparison (e.g., Acid, Base, Pd, Lewis Acid) start->catalysts reagents Prepare Stock Solutions of Substrates and Reagents catalysts->reagents rxn_setup Set up Parallel Reactions with Different Catalysts reagents->rxn_setup monitoring Monitor Reaction Progress (TLC, GC-MS, etc.) rxn_setup->monitoring workup Quench and Work-up Reactions monitoring->workup purification Purify Products (Crystallization, Chromatography) workup->purification analysis Analyze Purified Products (NMR, MS) & Calculate Yields purification->analysis data_table Compile Data into Comparison Table analysis->data_table conclusion Draw Conclusions on Catalyst Efficacy data_table->conclusion

A general experimental workflow for comparing catalyst efficacy in chromone synthesis.

Palladium_Catalytic_Cycle pd0 Pd(0)L_n pd_complex1 Oxidative Addition pd_intermediate1 R-Pd(II)-X L_n pd_complex1->pd_intermediate1 R-X alkyne_insertion Alkyne Insertion pd_intermediate2 R'-C=C-Pd(II)-X L_n alkyne_insertion->pd_intermediate2 R'-C≡CH co_insertion CO Insertion pd_intermediate3 R'-C=C-C(O)-Pd(II)-X L_n co_insertion->pd_intermediate3 CO cyclization Intramolecular Cyclization pd_intermediate4 Chromone-Pd(II)-X L_n cyclization->pd_intermediate4 reductive_elimination Reductive Elimination reductive_elimination->pd0 HX product Chromone reductive_elimination->product

A simplified catalytic cycle for palladium-catalyzed chromone synthesis.

Lewis_Acid_Catalysis lewis_acid Lewis Acid (e.g., Yb(OTf)₃) activation Coordination & Activation of Carbonyl Group lewis_acid->activation substrate 2'-Hydroxychalcone (Carbonyl Oxygen) substrate->activation cyclization Intramolecular Nucleophilic Attack by Phenolic -OH activation->cyclization product Flavanone cyclization->product catalyst_release Catalyst Release product->catalyst_release catalyst_release->lewis_acid

Mechanism of Lewis acid-catalyzed flavanone synthesis.

References

A Comparative Guide to Experimental vs. Predicted NMR Spectra of 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-Bromo-4-Chromanone. These predictions were generated using the online NMR prediction tool, nmrdb.org.

Table 1: Predicted ¹H NMR Data for this compound

AtomChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
H-67.65dd8.1, 1.3
H-77.53t8.1
H-87.01d8.1
H-24.61t6.5
H-32.89t6.5

Table 2: Predicted ¹³C NMR Data for this compound

AtomChemical Shift (δ, ppm)
C-4190.1
C-8a159.9
C-7137.5
C-5128.9
C-6124.0
C-4a119.8
C-8110.2
C-267.5
C-345.0

Experimental and Prediction Protocols

A standardized protocol is crucial for the reproducibility of experimental results and for understanding the basis of the predicted data.

Experimental NMR Protocol (General)

A general protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typically, 16 to 64 scans are sufficient, depending on the sample concentration.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

NMR Prediction Protocol

The predicted ¹H and ¹³C NMR spectra presented in this guide were obtained using the following protocol:

  • Prediction Tool: The online NMR prediction tool available at --INVALID-LINK-- was used.

  • Input: The chemical structure of this compound was drawn using the provided molecular editor.

  • Prediction Algorithm: The tool utilizes a combination of methods, including HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning algorithms, to predict the chemical shifts and coupling constants based on a large database of experimental spectra.

  • Output: The tool generates an interactive spectrum and provides a tabulated list of predicted chemical shifts, multiplicities, and J-coupling constants for each nucleus.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for comparing predicted NMR data with the structural features of the molecule to aid in spectral assignment.

G cluster_0 Prediction cluster_1 Analysis cluster_2 Validation (with Experimental Data) A Input Structure (this compound) B NMR Prediction Tool (e.g., nmrdb.org) A->B E Analyze Structural Features (Functional Groups, Symmetry, Electronegativity) A->E C Predicted Spectra (¹H and ¹³C) B->C D Tabulate Predicted Data (Chemical Shifts, Multiplicities, J-couplings) C->D F Correlate Predictions with Structure D->F E->F H Compare Predicted vs. Experimental Data F->H G Acquire Experimental NMR Spectra G->H I Final Spectral Assignment H->I

Workflow for NMR Spectral Analysis

This guide provides a foundational dataset for researchers working with this compound. The predicted NMR spectra, coupled with the outlined protocols, offer a robust starting point for the confirmation of its chemical structure and for the analysis of related chromanone derivatives. As with any computational prediction, final structural verification should always be confirmed with experimentally acquired data.

Biological evaluation of 5-Bromo-4-Chromanone against different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological evaluation of bromo-substituted chromanone derivatives against various cancer cell lines. Due to a lack of publicly available data for 5-Bromo-4-Chromanone, this guide utilizes information on closely related bromo-substituted chromanone analogs to offer insights into the potential anticancer activities of this class of compounds.

The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant anticancer potential. The introduction of a bromine atom to the chromanone ring is a common strategy in drug design to potentially enhance potency and selectivity. This guide synthesizes available data on the cytotoxic effects of such derivatives and compares them with standard chemotherapeutic agents.

Comparative Cytotoxicity Analysis

The following table summarizes the 50% inhibitory concentration (IC50) values of various chromanone derivatives and standard anticancer drugs against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference Compound IC50 (µM)
Chromanone Derivatives
5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one-High-affinity inhibitionNot specified
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 Inhibition AssayLow micromolar rangeNot specified
Standard Chemotherapeutic Drugs
DoxorubicinMCF-72.50 ± 1.76N/A
A549> 20N/A
HepG212.18 ± 1.89N/A
CisplatinMCF-7~5-20 (Varies significantly)N/A
A549~6-16 (Varies significantly)N/A
HepG2~5-25 (Varies significantly)N/A

Note: The IC50 values for Cisplatin can vary significantly between studies due to differences in experimental conditions[1][2].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity studies. Below are generalized protocols for the key experiments typically cited in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its interference with DNA staining. Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing the Process and Pathways

To better understand the experimental and biological processes, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Treatment cluster_1 Cytotoxicity & Mechanism Assays cluster_2 Data Analysis A Cancer Cell Culture B Compound Treatment (this compound Derivative) A->B C Incubation (24-72h) B->C D MTT Assay C->D E Annexin V / PI Staining C->E F Cell Cycle Analysis C->F G Cell Viability (IC50) D->G H Apoptosis Quantification E->H I Cell Cycle Distribution F->I

Caption: Experimental workflow for evaluating the anticancer activity of a test compound.

G A This compound Derivative B Induction of Oxidative Stress (ROS) A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Caspase Activation (Caspase-9, Caspase-3) D->E F Apoptosis E->F

Caption: A potential signaling pathway for chromanone-induced apoptosis via the intrinsic pathway.

G A This compound Derivative Potency: Moderate to High (Predicted) Selectivity: Potentially Selective B Doxorubicin Potency: High Selectivity: Non-selective A->B Lower Potency (Likely) C Cisplatin Potency: Moderate to High Selectivity: Non-selective A->C Similar/Lower Potency (Likely) B->C Different Mechanisms

Caption: A logical comparison of a hypothetical this compound derivative with standard chemotherapeutics.

References

Unlocking the Antimicrobial Potential of Chromanone Derivatives: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Chromanone derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogenic microorganisms. This guide provides a comparative analysis of the antimicrobial efficacy of different chromanone derivatives, supported by experimental data and detailed methodologies to aid in the development of new therapeutic agents.

Chromanones, a class of heterocyclic compounds, have demonstrated significant potential as antibacterial and antifungal agents.[1][2][3] Their structural versatility allows for the synthesis of a wide array of derivatives, with modifications to the core structure influencing their biological activity.[4][5] This comparative study synthesizes findings from multiple research endeavors to present a clear overview of the antimicrobial performance of various chromanone derivatives.

Comparative Antimicrobial Activity of Chromanone Derivatives

The antimicrobial efficacy of chromanone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented in the following table summarizes the MIC values of several chromanone derivatives against a panel of clinically relevant bacteria and fungi.

Compound/DerivativeTarget MicroorganismMinimum Inhibitory Concentration (MIC) in μg/mLReference
Chromanone & Homoisoflavonoid Derivatives [1]
Compound 1Candida albicans64[1]
Candida tropicalis64[1]
Nakaseomyces glabratus64[1]
Compound 2Candida albicans64[1]
Candida tropicalis64[1]
Nakaseomyces glabratus64[1]
Compound 21Staphylococcus epidermidis128[1]
Gram-negative bacteriaMore potent than gentamicin[6]
4-Chromanone Derivatives [4]
2',4'-di-OH chalcone (8a)Methicillin-susceptible Staphylococcus aureus (MSSA)0.39–6.25[4]
Methicillin-resistant Staphylococcus aureus (MRSA)0.39–6.25[4]
5,7-dihydroxy-4-chromanones (5d, 5f, 5h, 5j)MRSA3.13–6.25[4]
Olympicin A derivative (2a)Enterococcus faecalis0.78–1.56[4]
Staphylococcus aureus0.78–1.56[4]
Chromanone-Carboxamide Derivatives [7][8]
Compound 6fXanthomonas axonopodis pv. citri (Xac)Inhibition rate of 85.15% at 200 μg/mL[7][8]
Xanthomonas oryzae pv. oryzicolaby (Xoc)Inhibition rate of 95.14% at 200 μg/mL[7][8]
Dimeric Chromanone Derivatives [9]
Compound 10Bacillus cereus4[9]
Chromone Sulfonamide Derivatives [10]
Schiff base 1aMRSA PH217Significant activity[10]
MDR isolates of E. coliMIC of 150 μg/mL[10]
Schiff base 1bS. aureus ATCC 29213MIC of 150 μg/mL[10]
Salmonella Typhi MTCC 734MIC of 150 μg/mL[10]

Experimental Protocols

A standardized approach is crucial for the reliable evaluation of antimicrobial activity. The following sections detail the common methodologies employed in the cited studies.

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The microdilution technique is a widely used method to determine the MIC of antimicrobial agents.[1][6]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The chromanone derivative is serially diluted in the broth within a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Zone of Inhibition Test (Kirby-Bauer Test)

The zone of inhibition test is a qualitative method to assess the antimicrobial activity of a substance.[11]

Procedure:

  • Agar Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Compound: A sterile paper disc impregnated with a known concentration of the chromanone derivative is placed on the surface of the agar.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement: If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone around the disc. The diameter of this zone of inhibition is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial potency.[11]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for assessing the antimicrobial activity of chromanone derivatives.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_conclusion Conclusion prep_compound Prepare Chromanone Derivative Solutions mic_assay Perform MIC Assay (Microdilution) prep_compound->mic_assay zoi_assay Perform Zone of Inhibition Assay prep_compound->zoi_assay prep_media Prepare Culture Media (Broth/Agar) prep_media->mic_assay prep_media->zoi_assay prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->mic_assay prep_inoculum->zoi_assay read_mic Read MIC Values mic_assay->read_mic measure_zoi Measure Zone of Inhibition Diameters zoi_assay->measure_zoi compare_data Compare with Controls and Reference Drugs read_mic->compare_data measure_zoi->compare_data determine_activity Determine Antimicrobial Activity compare_data->determine_activity

Caption: Generalized workflow for antimicrobial susceptibility testing of chromanone derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of chromanone derivatives is significantly influenced by their chemical structure. Key SAR findings from the reviewed literature include:

  • Hydroxylation: The presence and position of hydroxyl groups on the chromanone scaffold play a crucial role in antibacterial activity. For instance, 5,7-dihydroxy-4-chromanones demonstrated potent activity against MRSA.[4][5]

  • Alkyl Chain Length: The length of alkyl substitutions at the 2-position of the 4-chromanone scaffold can impact antibacterial efficacy.[4][5]

  • Substituents on the B-ring of Homoisoflavonoids: The presence of methoxy substituents at the meta position of the B-ring in homoisoflavonoids has been shown to enhance bioactivity.[1]

  • Chalcone Derivatives: In some cases, the open-chain chalcone precursors exhibited more potent anti-Gram-positive activity than their cyclized chromanone derivatives.[4][5]

References

A Comparative Guide to 5-Bromo-4-Chromanone and Other Halogenated Chromanones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and their derivatives is paramount to successful innovation. Halogenated chromanones, a class of heterocyclic compounds, have garnered significant interest due to their versatile reactivity and diverse biological activities. This guide provides an objective comparison of 5-Bromo-4-Chromanone with other halogenated chromanones, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Introduction to Halogenated Chromanones

Chromanones are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen atom onto the chromanone core can significantly modulate its physicochemical properties, reactivity, and biological profile. This guide focuses on comparing this compound with its chloro-substituted counterparts and other positional bromo-isomers, providing a framework for selecting the optimal building block for your specific application.

Reactivity Profile: A Comparative Analysis in Suzuki-Miyaura Coupling

The carbon-halogen bond is a key determinant of reactivity in cross-coupling reactions, a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a prime example of where the choice of halogen has a profound impact.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond; the weaker C-Br bond is more readily cleaved during the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond. Consequently, bromo-substituted chromanones, such as this compound, are expected to exhibit greater reactivity than their chloro-analogues.

Table 1: Theoretical Comparison of Reactivity in Suzuki-Miyaura Coupling

CompoundHalogenPositionExpected Relative ReactivityTypical Reaction Conditions
This compound Bromine5High Milder conditions (lower temperature, shorter reaction times)
5-Chloro-4-ChromanoneChlorine5ModerateHarsher conditions (higher temperature, longer reaction times)
6-Bromo-4-ChromanoneBromine6HighMilder conditions (lower temperature, shorter reaction times)
6-Chloro-4-ChromanoneChlorine6ModerateHarsher conditions (higher temperature, longer reaction times)
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of Halogenated Chromanones

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated chromanone with an arylboronic acid.

Materials:

  • Halogenated chromanone (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add the halogenated chromanone (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C for bromo derivatives, potentially higher for chloro derivatives) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - Halogenated Chromanone - Arylboronic Acid - Pd Catalyst - Base setup Combine solid reagents under inert atmosphere reagents->setup glassware Prepare Oven-Dried Schlenk Flask glassware->setup solvent Degas Solvent add_solvent Add degassed solvent via syringe solvent->add_solvent setup->add_solvent heat Heat and stir reaction add_solvent->heat monitor Monitor progress (TLC, LC-MS) heat->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Biological Activity: A Comparative Overview

Halogenated chromanones have shown promise in various therapeutic areas. The nature and position of the halogen substituent can significantly influence the biological potency and selectivity. While direct comparative studies across a range of halogenated chromanones are limited, we can draw insights from available data on related structures.

A study on the antifungal activity of chromone derivatives (structurally similar to chromanones) against various Candida species provides valuable comparative data.

Table 2: Antifungal Activity (MIC in µg/mL) of a Halogenated Chromone Derivative

CompoundHalogenPositionC. albicansC. glabrataC. parapsilosis
6-Bromochromone-3-carbonitrileBromine65-105-105-10

Data extracted from a study on chromone derivatives, which are structurally related to chromanones.

This data suggests that the presence of a bromine atom can be compatible with potent antifungal activity. Further research is needed to directly compare the antifungal efficacy of this compound with other halogenated chromanones.

Signaling Pathway Inhibition: The Role of the TLR4/NF-κB Pathway

Chronic inflammation is a hallmark of many diseases, and the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of the transcription factor NF-κB, is a key mediator of inflammatory responses. Chromanone derivatives have been shown to inhibit this pathway, making them attractive candidates for the development of anti-inflammatory agents.

The general mechanism involves the binding of an agonist, such as lipopolysaccharide (LPS), to TLR4, which initiates a downstream signaling cascade culminating in the phosphorylation and degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Halogenated chromanones may interfere with this pathway at various points, such as by inhibiting the kinase activity of IKK (IκB kinase).

TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Transcription Nucleus->Inflammation Activates Chromanone Halogenated Chromanone Chromanone->IKK Inhibits

Caption: Inhibition of the TLR4/NF-κB signaling pathway by a halogenated chromanone.

Conclusion

This compound stands out as a highly reactive and versatile building block for organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity compared to chloro-analogues allows for milder reaction conditions and potentially higher yields. While direct comparative biological data is still emerging, the broader class of halogenated chromanones shows significant promise as modulators of key biological pathways implicated in inflammation and infectious diseases. This guide provides a foundational understanding to aid researchers in the strategic selection and application of this compound and its halogenated congeners in their drug discovery and development programs. Further experimental validation is encouraged to fully elucidate the comparative performance of these compounds in specific applications.

Safety Operating Guide

Proper Disposal of 5-Bromo-4-Chromanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and proper disposal of 5-Bromo-4-Chromanone, a halogenated organic compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following information outlines the necessary operational steps for the appropriate management of this compound waste.

Hazard and Safety Summary

This compound is classified as a hazardous substance. All handling and disposal operations must be conducted with the appropriate personal protective equipment (PPE) and in a controlled environment.

Hazard Classification & Safety InformationDescriptionSource
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves, and a lab coat are mandatory.[2] If there is a risk of generating dust or if ventilation is inadequate, a NIOSH-approved respirator should be used.[1][2]
Incompatible Materials Strong oxidizing agents and strong bases.[3]

Experimental Protocol: Spill Cleanup

In the event of a spill, follow these steps to ensure safety and proper containment:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area.[1] Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[1][3]

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including safety goggles, a lab coat, chemical-resistant gloves, and a respirator if necessary.[2]

  • Contain the Spill: Prevent further spread of the material. For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the substance.[3]

  • Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, sealable container.[2]

  • Label Container: Clearly label the container as "Hazardous Waste" and include the chemical name "this compound" and any other components.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: The sealed container should be disposed of as hazardous waste according to the procedures outlined below.

Disposal Workflow

The proper disposal of this compound is a critical step in the laboratory workflow. The following diagram illustrates the necessary decision-making and operational steps for compliant disposal.

cluster_0 Preparation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Identify this compound Waste (Solid or in Solution) B Segregate as Halogenated Organic Waste A->B Key Step: Avoid mixing with non-halogenated waste C Select Appropriate Waste Container (Chemically resistant, sealable) B->C Proceed to Containment D Label Container Correctly 'Hazardous Waste' 'Halogenated Organics' 'this compound' C->D E Store Sealed Container in a Designated Satellite Accumulation Area D->E Ready for Storage F Arrange for Pickup by a Licensed Waste Disposal Company E->F G Final Disposal via Approved Method (e.g., Incineration) F->G

Caption: Workflow for the proper disposal of this compound.

Detailed Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste management company. On-site treatment is not advised.

  • Waste Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[2] Use a designated waste container clearly marked for "Halogenated Organic Waste."[2] Do not mix with aqueous, non-halogenated, or solid municipal waste.[2]

  • Container Management:

    • Use a suitable, closed container that is in good condition and chemically compatible with the waste.[2]

    • Keep the container tightly sealed when not in use.[1][2]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[2] If it is a mixed waste stream, all components should be listed.

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[1][2]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to schedule a pickup.[2][4]

    • The primary disposal method for halogenated organic compounds is typically high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases produced during combustion.[2]

    • Always follow all local, state, and federal regulations regarding hazardous waste disposal.[2][4]

References

Personal protective equipment for handling 5-Bromo-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 5-Bromo-4-Chromanone. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is known to be harmful if swallowed and can cause skin and eye irritation.[1][2] Additionally, it may lead to respiratory irritation.[1] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[3][4][5]

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Item Specifications and Use
Eye Protection Safety GogglesChemical splash goggles are required to protect the eyes from potential splashes of solutions or dust particles.[5][6]
Hand Protection Nitrile GlovesDisposable nitrile gloves should be worn to prevent skin contact. It is crucial to check glove compatibility with any solvents being used.[6]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.[6]
Respiratory Protection Respirator/Fume HoodAn appropriate respirator should be used, especially when handling the powder form, to avoid inhalation of dust particles.[3][6] All handling should ideally be done in a chemical fume hood.[3][6]

Operational Plan: Step-by-Step Handling

Proper handling of this compound is crucial from receipt to disposal. The following workflow ensures a safe operational process.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Well-Ventilated Fume Hood prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handle_weigh Carefully Weigh/Transfer Compound prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent (if required) handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Operational Workflow for Handling this compound

Experimental Protocols

Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[4]

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3][6] Avoid the formation of dust.[3] Ensure that an eyewash station and safety shower are readily accessible.[4]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, should be treated as hazardous waste.[4][6]

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek medical attention.

Emergency Response for this compound Exposure cluster_exposure Type of Exposure cluster_response Immediate Action cluster_followup Follow-up exposure_skin Skin Contact response_skin Wash with soap and plenty of water. exposure_skin->response_skin exposure_eye Eye Contact response_eye Rinse with plenty of water for at least 15 minutes. exposure_eye->response_eye exposure_inhalation Inhalation response_inhalation Move to fresh air. exposure_inhalation->response_inhalation exposure_ingestion Ingestion response_ingestion Rinse mouth with water. Do NOT induce vomiting. exposure_ingestion->response_ingestion followup Seek Immediate Medical Attention response_skin->followup response_eye->followup response_inhalation->followup response_ingestion->followup

Emergency Response for Accidental Exposure

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.